Product packaging for OdR1(Cat. No.:)

OdR1

Cat. No.: B1577235
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

OdR1 is a gene encoding a guanylyl cyclase that serves as a critical regulator in biological processes, with key functions identified in both neuronal and plant biology. In the nematode C. elegans , ODR-1 is expressed in sensory neurons and is essential for processing environmental chemical cues . Research shows that ODR-1 acts specifically in AWB neurons to determine the sexual identity of pheromone blends by evaluating the ratio of specific ascarosides like ascr#3 and ascr#10 . Its function is crucial for the germline response to these pheromones, influencing the population of germline precursor cells . In plants, particularly Arabidopsis thaliana , this compound is a key regulator of seed dormancy and germination . It promotes seed proanthocyanidin (PA) biosynthesis, a pathway that enhances dormancy, through its interaction with the TTG1 protein and the modulation of the MBW complex (TTG1/TT2/TT8) activity . This interaction enhances the activation of PA biosynthesis genes such as DFR and ANS . Studies in rapeseed homologues suggest this function is conserved, highlighting its broader importance in plant biology and potential for crop improvement . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GFSPNLPGKGLRIS

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Core Function of the odr-1 Gene in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The odr-1 gene in Caenorhabditis elegans is a critical component of the nematode's sensory transduction machinery. It encodes a receptor-type guanylyl cyclase, ODR-1, which functions as a central signaling molecule in several chemosensory and photosensory neurons. Primarily known for its essential role in the AWC olfactory neurons, ODR-1 is indispensable for detecting a wide range of volatile attractants. Its function extends to the AWB neurons for mediating avoidance behaviors, ASI neurons for pheromone response, and ASJ neurons for phototransduction. By catalyzing the production of the second messenger cyclic guanosine monophosphate (cGMP), ODR-1 modulates neuronal activity in response to environmental cues, thereby influencing complex behaviors such as odor discrimination and adaptation. This guide provides a comprehensive overview of the odr-1 gene, its protein product, associated signaling pathways, quantitative behavioral data, and detailed experimental protocols relevant to its study.

The ODR-1 Gene and Protein

The odr-1 gene, located on chromosome X, encodes a receptor-type guanylyl cyclase.[1][2] The ODR-1 protein is a transmembrane enzyme that converts Guanosine-5'-triphosphate (GTP) into the second messenger 3',5'-cyclic GMP (cGMP).[3] Its structure includes an extracellular domain, a transmembrane domain, and an intracellular guanylyl cyclase catalytic domain.[4] ODR-1 is a key signaling component that acts downstream of G-protein coupled receptors (GPCRs) in sensory neurons.[4]

Expression Profile: odr-1 is expressed in several amphid sensory neurons, including:

  • AWC: A pair of olfactory neurons responsible for attraction to many volatile odorants.[4][5]

  • AWB: A pair of olfactory neurons that mediate avoidance of volatile repellents.[1][3]

  • ASI: A pair of sensory neurons implicated in pheromone response.[6]

  • ASJ: A pair of photosensory neurons where ODR-1 is involved in phototransduction.[3]

ODR-1 Signaling Pathway

In the AWC olfactory neurons, ODR-1 is a central component of the chemosensory signal transduction cascade. The process begins when a volatile odorant binds to a specific GPCR on the AWC cilia. This event is believed to trigger a G-protein cascade that ultimately activates the ODR-1 guanylyl cyclase. ODR-1 then catalyzes the conversion of GTP to cGMP.[3][4] The resulting change in intracellular cGMP concentration modulates the activity of downstream effectors, such as cyclic nucleotide-gated channels, leading to either depolarization or hyperpolarization of the neuron and a corresponding behavioral response. Overexpression of ODR-1 disrupts olfactory discrimination, likely by causing an overproduction of the shared second messenger cGMP.[4]

ODR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (AWC Neuron) Odorant Volatile Odorant GPCR Odorant Receptor (GPCR) Odorant->GPCR 1. Binding G_Protein G Protein GPCR->G_Protein 2. Activation ODR1 ODR-1 (Guanylyl Cyclase) cGMP cGMP (Second Messenger) This compound->cGMP 4. Conversion G_Protein->this compound 3. Activation GTP GTP GTP->this compound Effectors Downstream Effectors (e.g., CNG Channels) cGMP->Effectors 5. Modulation Response Neuronal Activity Change Effectors->Response 6. Behavioral Output

AWC Olfactory Transduction Pathway

Core Functions and Behavioral Roles

The primary function of odr-1 is to mediate sensory responses in the neurons where it is expressed. Its roles are diverse, ranging from olfaction to pheromone detection.

  • Olfaction (AWC & AWB): odr-1 is essential for chemotaxis towards all AWC-sensed volatile attractants, such as benzaldehyde, butanone, and isoamyl alcohol.[2][4] Loss-of-function mutations in odr-1 lead to a defective chemotaxis phenotype for these odorants. In AWB neurons, it regulates avoidance responses to volatile repellents.[3]

  • Pheromone Response (AWB & ASI): ODR-1 function in AWB neurons is required to process the sexual identity of pheromone blends.[7][8] Specifically, it is necessary for the response to the pheromone ascaroside ascr#3, which counteracts the effects of ascr#10.[7][8] The gene is also expressed in ASI neurons, which are required for the ascr#10 response.[6][7]

  • Modulation of Nociception: ODR-1 acts non-cell-autonomously to regulate the sensitivity of ASH nociceptive (pain-sensing) neurons. cGMP generated in ODR-1-expressing neurons is thought to travel through a gap junction network to dampen ASH sensitivity and reduce aversive behaviors.[1][6]

  • Odor Adaptation: The process of adapting to a persistent odor stimulus involves the downregulation of odr-1. This is mediated by an endogenous nuclear RNAi pathway where siRNAs targeting odr-1 are loaded into the Argonaute protein NRDE-3 in AWC neurons.[1]

ODR1_Neuronal_Functions cluster_neurons Site of Action (Sensory Neurons) cluster_behaviors Resulting Behaviors & Processes This compound odr-1 Gene Function AWC AWC This compound->AWC AWB AWB This compound->AWB ASI ASI This compound->ASI ASJ ASJ This compound->ASJ Attraction Attraction to Volatile Odorants AWC->Attraction Adaptation Odor Adaptation AWC->Adaptation Avoidance Avoidance of Volatile Repellents AWB->Avoidance Pheromone Pheromone Response AWB->Pheromone ASI->Pheromone Photo Phototransduction ASJ->Photo

Neuronal Roles and Behaviors Mediated by odr-1

Quantitative Data

The function of odr-1 is most commonly quantified using chemotaxis assays, where a Chemotaxis Index (CI) is calculated. The CI ranges from +1.0 (perfect attraction) to -1.0 (perfect repulsion), with 0 indicating no preference.

StrainOdorant (Neuron)DilutionChemotaxis Index (CI)PhenotypeReference
Wild Type (N2) Isoamyl Alcohol (AWC)1:100~0.8 - 0.9Strong Attraction[9]
odr-1(n1936) Isoamyl Alcohol (AWC)1:100~0.1Defective Attraction[2]
Wild Type (N2) Benzaldehyde (AWC)1:200HighStrong Attraction[2]
odr-1(n1936) Benzaldehyde (AWC)1:200Low/NoneDefective Attraction[2]
Wild Type (N2) 2-Butanone (AWC)1:1000HighStrong Attraction[2]
odr-1(n1936) 2-Butanone (AWC)1:1000Low/NoneDefective Attraction[2]
Wild Type (N2) Diacetyl (AWA)1:1000~0.8Strong Attraction[9]
odr-1(n1936) Diacetyl (AWA)Not ApplicableNot ApplicableNot an AWC-sensed odorant[9]

Note: Chemotaxis Index values can vary between experiments. The table presents representative data to illustrate the phenotype.

Key Experimental Protocols

Chemotaxis Assay

This protocol is a standard method for quantifying the behavioral response of C. elegans to volatile chemicals.[10][11]

1. Plate Preparation:

  • Prepare 10 cm Petri dishes with Nematode Growth Medium (NGM) agar.

  • Allow plates to dry for 2-3 days at room temperature.

  • On the day of the assay, draw four quadrants on the bottom of the plate. Mark two opposite quadrants as "Test" (T) and the other two as "Control" (C). Mark a 0.5 cm radius circle at the origin.[11]

2. Worm Preparation:

  • Use age-synchronized populations of worms (e.g., young adults). Synchronization can be achieved by bleach-fixing adults to isolate eggs, which then hatch into a synchronized L1 population.[12]

  • Wash worms off their culture plates using M9 buffer.

  • Pellet the worms by gentle centrifugation and remove the supernatant to wash away bacteria. Repeat 2-3 times.

  • Resuspend the final worm pellet in a small volume of M9 buffer.

3. Assay Execution:

  • Pipette approximately 100-200 washed worms onto the origin of the prepared assay plate.

  • Immediately, place a 1-2 µL drop of the test odorant (diluted in a solvent like ethanol) onto the "Test" quadrants.

  • Place a 1-2 µL drop of the solvent alone onto the "Control" quadrants.

  • To immobilize worms as they arrive, the odorant and control drops should also contain an anesthetic like 1 M sodium azide (NaN₃).[10]

  • Place the lid on the plate and leave it undisturbed at room temperature for a set period, typically 60 minutes.[11]

4. Data Analysis:

  • After the incubation period, count the number of worms in each of the four quadrants. Ignore any worms that remain within the origin circle.

  • Calculate the Chemotaxis Index (CI) using the formula: CI = (Number of worms at Test) - (Number of worms at Control) / (Total number of worms on the plate) [13]

Chemotaxis_Assay_Workflow start Start sync 1. Synchronize Worms (e.g., Bleach Isolation of Eggs) start->sync wash 2. Wash Worms (Remove Bacteria with M9 Buffer) sync->wash prep_plate 3. Prepare Assay Plate (NGM Agar with Quadrant Markings) wash->prep_plate place_worms 4. Pipette Worms to Origin prep_plate->place_worms add_chems 5. Add Odorant (Test) & Solvent (Control) + Sodium Azide place_worms->add_chems incubate 6. Incubate at RT (e.g., 60 minutes) add_chems->incubate count 7. Count Worms in Quadrants incubate->count calculate 8. Calculate Chemotaxis Index (CI) count->calculate end End calculate->end

References

ODR1 Protein in Plant Seed Dormancy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seed dormancy is a critical adaptive trait in plants, ensuring germination occurs under favorable environmental conditions. The regulation of seed dormancy is a complex process involving a delicate interplay of hormonal signaling and genetic factors. This technical guide provides an in-depth overview of the ODR1 (ORIGIN OF DORMANCY 1) protein, a key transcriptional co-repressor that plays a multifaceted role in modulating seed dormancy in plants, particularly in the model organism Arabidopsis thaliana. This document details the molecular function of this compound, its intricate signaling pathways, and its impact on seed physiology. Furthermore, it presents quantitative data on the effects of this compound modulation and provides detailed protocols for key experimental procedures used to elucidate its function. This guide is intended to be a comprehensive resource for researchers and professionals involved in plant science and drug development aimed at modulating seed germination and dormancy.

Introduction to this compound and Seed Dormancy

Seed dormancy is an innate mechanism that temporarily blocks germination even when external conditions are suitable for growth. This trait is crucial for the survival of plant species, preventing premature germination in unfavorable seasons and contributing to the formation of a persistent soil seed bank. The transition from a dormant to a germinative state is primarily governed by the antagonistic interaction between two key phytohormones: abscisic acid (ABA), which promotes and maintains dormancy, and gibberellins (GA), which promote germination.

This compound has been identified as a significant negative regulator of seed dormancy. It is a nucleoprotein, localizing exclusively to the nucleus where it exerts its regulatory functions. The expression of the this compound gene is highest in mature, dry seeds and decreases sharply upon imbibition, suggesting a pivotal role in maintaining the dormant state of the mature seed.

Molecular Function of this compound

This compound functions as a transcriptional co-repressor, influencing the expression of genes involved in key metabolic and signaling pathways that control seed dormancy. Its primary characterized role is in the regulation of proanthocyanidin (PA) biosynthesis. PAs are flavonoid polymers that accumulate in the seed coat and contribute to its brown color. They are known to enhance seed dormancy by reinforcing the physical barrier of the seed coat to radicle emergence and potentially by influencing hormone signaling.

Mutational studies have been instrumental in elucidating the function of this compound. The this compound mutants exhibit a phenotype characterized by a lighter seed coat color, decreased PA content, and, counterintuitively, reduced germination (enhanced dormancy) compared to wild-type seeds. This suggests a complex regulatory role for this compound, where its influence extends beyond PA biosynthesis.

This compound Signaling Pathways

Regulation of Proanthocyanidin Biosynthesis

This compound is a key component of the MBW (MYB-bHLH-WD40) transcriptional complex, which regulates the expression of late biosynthetic genes in the flavonoid pathway, leading to the production of PAs. This compound directly interacts with TRANSPARENT TESTA GLABRA 1 (TTG1), a WD40 repeat protein. This interaction is central to the formation of a functional MBW complex, which also includes the R2R3-MYB transcription factor TRANSPARENT TESTA 2 (TT2) and the bHLH transcription factors TRANSPARENT TESTA 8 (TT8).

The this compound-TTG1 interaction facilitates the assembly of the TTG1/TT2/TT8 complex, which then activates the promoters of PA biosynthesis genes such as DIHYDROFLAVONOL 4-REDUCTASE (DFR) and ANTHOCYANIDIN SYNTHASE (ANS).[1] The loss of this compound function leads to a reduction in the expression of these genes, resulting in decreased PA accumulation.[1]

ODR1_PA_Pathway cluster_nucleus Nucleus This compound This compound MBW_Complex MBW Complex (TTG1-TT2-TT8-ODR1) This compound->MBW_Complex TTG1 TTG1 TTG1->MBW_Complex TT2 TT2 TT2->MBW_Complex TT8 TT8 TT8->MBW_Complex PA_Genes PA Biosynthesis Genes (DFR, ANS) MBW_Complex->PA_Genes Activates PAs Proanthocyanidins (PAs) PA_Genes->PAs Leads to Dormancy Seed Dormancy PAs->Dormancy Enhances

This compound in the MBW complex regulating proanthocyanidin synthesis.
Interaction with ABA and Gibberellin Signaling

The regulation of seed dormancy is a classic example of hormonal antagonism between ABA and GA. While the direct molecular link between this compound and the core ABA/GA signaling pathways is still under investigation, its role as a dormancy regulator places it firmly within this hormonal context.

It is hypothesized that this compound may act upstream of, or parallel to, key components of the ABA and GA signaling cascades. For instance, this compound interacts with the transcription factor bHLH57, which in turn can influence the expression of ABA biosynthesis genes like 9-CIS-EPOXYCAROTENOID DIOXYGENASE 6 (NCED6) and NCED9. By interacting with bHLH57, this compound may prevent it from activating ABA production, thereby reducing dormancy. This provides a potential mechanism for this compound's negative regulatory role in seed dormancy that is independent of its function in PA biosynthesis.

ODR1_Hormonal_Context ABA Abscisic Acid (ABA) Dormancy Seed Dormancy ABA->Dormancy Promotes GA Gibberellin (GA) Germination Germination GA->Germination Promotes Dormancy->Germination Inhibits This compound This compound This compound->Dormancy Inhibits bHLH57 bHLH57 This compound->bHLH57 Inhibits NCEDs NCED6, NCED9 bHLH57->NCEDs Activates NCEDs->ABA Biosynthesis

Proposed role of this compound in the context of ABA and GA signaling.

Quantitative Data on this compound Function

The functional characterization of this compound has been supported by quantitative analyses of mutant and overexpressing plant lines. The following tables summarize the key findings.

Table 1: Germination Phenotypes of this compound Mutants

GenotypeConditionGermination Rate/PercentageReference Phenotype
Wild-Type (Col-0)Freshly harvested, 1 week of storageHigherBaseline
This compound-2Freshly harvested, 1 week of storageReduced compared to Col-0Enhanced dormancy
35Spro:this compound/odr1-2Freshly harvested, 1 week of storageSimilar to Col-0Rescued phenotype

Table 2: Proanthocyanidin (PA) Content in Seeds

GenotypeSoluble PAs (Relative Content)Insoluble PAs (Relative Content)Seed Coat Color
Wild-Type (Col-0)BaselineBaselineBrown
This compound-2DecreasedDecreasedLighter brown
ODR1_ComRestored to wild-type levelsRestored to wild-type levelsBrown
This compound-2 35S:TTG1Rescued/ReversedRescued/ReversedBrown

Table 3: Relative Expression of PA Biosynthesis Genes in this compound Mutants

GeneRelative Expression in this compound-2 vs. Wild-Type (Col-0)
DFRReduced
ANSReduced

Experimental Protocols

The study of this compound and its interacting partners involves a range of molecular biology techniques. Below are detailed methodologies for key experiments.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

This protocol is used to identify and confirm direct physical interactions between proteins, such as this compound and TTG1.

  • Vector Construction : Clone the coding sequence of this compound into a bait vector (e.g., pGBKT7, containing the GAL4 DNA-binding domain, BD). Clone the coding sequence of the potential interacting partner (e.g., TTG1) into a prey vector (e.g., pGADT7, containing the GAL4 activation domain, AD).

  • Yeast Transformation : Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Selection and Screening : Plate the transformed yeast cells on selective media.

    • Double Dropout (DDO) Medium (SD/-Leu/-Trp) : Selects for yeast cells that have successfully taken up both plasmids.

    • Quadruple Dropout (QDO) Medium (SD/-Ade/-His/-Leu/-Trp) : Selects for yeast cells where the bait and prey proteins interact, leading to the activation of reporter genes (ADE2 and HIS3).

  • Confirmation : A positive interaction is indicated by yeast growth on the QDO medium. Further confirmation can be achieved by performing a β-galactosidase assay if a lacZ reporter gene is present.

Bimolecular Fluorescence Complementation (BiFC) Assay

BiFC is used to visualize protein-protein interactions in vivo, within plant cells.

  • Vector Construction : Fuse the coding sequence of this compound to the N-terminal fragment of a fluorescent protein (e.g., nYFP) and the coding sequence of the interacting partner to the C-terminal fragment (e.g., cYFP).

  • Transient Expression : Co-transform the two BiFC constructs into plant cells. This is commonly done via Agrobacterium tumefaciens-mediated infiltration of Nicotiana benthamiana leaves.

  • Imaging : After an incubation period of 2-3 days to allow for protein expression, observe the infiltrated leaf sections under a confocal laser scanning microscope.

  • Analysis : If this compound and its partner interact, the N- and C-terminal fragments of the fluorescent protein will be brought into close proximity, reconstituting a functional fluorophore. A positive interaction is indicated by the detection of fluorescence (e.g., YFP signal). The subcellular localization of the fluorescence also reveals where the interaction occurs within the cell.

Pull-Down Assay

This in vitro assay confirms direct physical interactions between proteins.

  • Protein Expression and Purification : Express this compound as a fusion protein with an affinity tag (e.g., GST-ODR1 or MBP-ODR1) in E. coli. Express the prey protein (e.g., TTG1) with a different tag (e.g., His-tag).

  • Immobilization of Bait Protein : Incubate the crude lysate containing the tagged bait protein with affinity beads (e.g., glutathione-agarose for GST tags) to immobilize the bait protein.

  • Interaction Step : Add the purified or crude lysate of the prey protein to the beads with the immobilized bait protein. Incubate to allow for interaction.

  • Washing : Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution and Detection : Elute the bait protein and any interacting prey proteins from the beads. Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein's tag (e.g., anti-His antibody). The presence of the prey protein in the eluate indicates a direct interaction with the bait protein.

Luciferase Complementation Imaging (LCI) Assay

LCI is another in vivo method to study protein-protein interactions, offering high sensitivity.

  • Vector Construction : Fuse the coding sequences of the proteins of interest to the N-terminal (nLUC) and C-terminal (cLUC) halves of the firefly luciferase enzyme.

  • Transient Expression : Co-infiltrate Agrobacterium strains carrying the nLUC and cLUC fusion constructs into N. benthamiana leaves.

  • Luciferase Assay : After 2-3 days, spray the leaves with a luciferin substrate solution.

  • Imaging : Capture the luminescence signal using a sensitive CCD camera in a dark chamber.

  • Analysis : Interaction between the two proteins reconstitutes the luciferase enzyme, leading to the oxidation of luciferin and the emission of light. A strong luminescence signal indicates a positive interaction.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the expression levels of target genes, such as the PA biosynthesis genes, in different genetic backgrounds.

  • RNA Extraction : Isolate total RNA from the plant tissue of interest (e.g., developing seeds) using a suitable RNA extraction kit or protocol.

  • DNase Treatment : Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction : Set up the qPCR reaction using a qPCR master mix (containing a fluorescent dye like SYBR Green), the synthesized cDNA as a template, and gene-specific primers for the target gene and a reference (housekeeping) gene.

  • Data Analysis : Run the reaction in a real-time PCR machine. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression to that of the reference gene.

Conclusion and Future Perspectives

The this compound protein has emerged as a crucial regulator in the complex network governing seed dormancy. Its dual role in both promoting the biosynthesis of dormancy-enhancing proanthocyanidins and acting as a more general negative regulator of dormancy highlights the intricate and multi-layered control of this vital plant trait. The interaction of this compound with the MBW complex provides a clear molecular mechanism for its function in the flavonoid pathway. However, its broader role in the context of ABA and GA signaling is an active area of research.

Future studies will likely focus on identifying the full spectrum of this compound's interacting partners and downstream target genes. Elucidating the precise mechanisms by which this compound integrates hormonal and developmental signals will be key to a complete understanding of its function. From an applied perspective, the manipulation of this compound and its associated pathways could offer novel strategies for improving crop establishment and yield by optimizing seed dormancy and germination characteristics. This knowledge is particularly relevant for developing crops that are more resilient to the challenges of a changing climate.

References

  • Ding, L., et al. (2025). This compound, the key seed dormancy and germination regulator, promotes seed Proanthocyanidin biosynthesis via interaction with TTG1 and modulation of MBW complex activity. The Plant Journal, 123(4), e70434.[1][2]

References

An In-Depth Technical Guide to the C. elegans odr-1 Olfactory Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nematode Caenorhabditis elegans possesses a remarkably sensitive and specific olfactory system, allowing it to navigate complex chemical environments to locate food, avoid repellents, and engage in social behaviors. At the heart of a significant portion of this sensory capability lies the odr-1 gene and its protein product, a receptor-type guanylyl cyclase. This technical guide provides a comprehensive overview of the core ODR-1 signaling pathway, detailing its molecular components, mechanism of action, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers in the fields of neuroscience, sensory biology, and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting sensory signaling pathways.

Core Signaling Pathway

The ODR-1 olfactory signaling pathway is primarily active in the AWC and AWB sensory neurons of C. elegans. These neurons are responsible for detecting a wide range of volatile odorants. The canonical model of ODR-1 signaling begins with the binding of an odorant molecule to a specific G-protein coupled receptor (GPCR) on the cilia of these neurons. This interaction is thought to trigger a conformational change in the GPCR, leading to the activation of a heterotrimeric G-protein.

The activated G-protein, in turn, modulates the enzymatic activity of the transmembrane guanylyl cyclase, ODR-1. ODR-1 is essential for responses to all AWC-sensed odorants[1][2]. Its activation leads to the conversion of GTP to cyclic GMP (cGMP). This increase in intracellular cGMP concentration serves as a critical second messenger in the signaling cascade. The overproduction of cGMP, as seen in ODR-1 overexpression mutants, leads to disruptions in odor discrimination and adaptation[1][2].

The primary downstream effectors of cGMP in this pathway are the cyclic nucleotide-gated (CNG) channels, composed of TAX-2 and TAX-4 subunits. The binding of cGMP to these channels leads to their opening, resulting in an influx of cations and subsequent depolarization or hyperpolarization of the sensory neuron. This change in membrane potential ultimately modulates the neuron's signaling to downstream interneurons, thereby influencing the worm's behavioral response to the odorant.

Recent studies have also suggested that ODR-1 may function in AWB neurons to determine the sexual identity of pheromone blends, highlighting its role in more complex chemosensory behaviors.

ODR1_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space Odorant Odorant GPCR Odorant Receptor (GPCR) Odorant->GPCR G_protein G-Protein GPCR->G_protein Activates ODR1 ODR-1 (Guanylyl Cyclase) G_protein->this compound Modulates cGMP cGMP This compound->cGMP Converts CNG_channel TAX-2/TAX-4 (CNG Channel) Neuron_response Neuronal Response CNG_channel->Neuron_response Leads to GTP GTP GTP->this compound cGMP->CNG_channel Opens Ca_ion Ca_ion->CNG_channel

Caption: The ODR-1 olfactory signaling pathway in C. elegans.

Quantitative Data

The following tables summarize key quantitative data related to the ODR-1 signaling pathway, providing a basis for comparative analysis and modeling.

Table 1: Chemotaxis Indices for AWC-sensed Odorants

OdorantConcentrationWild-Type Chemotaxis Index (CI)odr-1 Mutant Chemotaxis Index (CI)Reference
Butanone1:1000 dilution~0.8~0.0[PMID: 17251410]
Benzaldehyde1:200 dilution~0.7~0.0[PMID: 17251410]
Isoamyl Alcohol1:100 dilution~0.9~0.0[PMID: 10774726]

Table 2: Key Molecular Components

ComponentGeneCellular LocalizationFunction
ODR-1odr-1Cilia of AWC, AWB, ASI neuronsGuanylyl cyclase, cGMP production
TAX-2tax-2Cilia of sensory neuronsSubunit of cGMP-gated channel
TAX-4tax-4Cilia of sensory neuronsSubunit of cGMP-gated channel
ODR-3odr-3AWC and AWB sensory neuronsG-protein alpha subunit

Experimental Protocols

Population Chemotaxis Assay

This protocol is adapted from standard methods used to quantify the behavioral response of a population of C. elegans to a volatile odorant.

Materials:

  • Nematode Growth Medium (NGM) agar plates (6 cm)

  • E. coli OP50 culture

  • M9 buffer

  • Odorant of interest (e.g., butanone, benzaldehyde)

  • Ethanol (as a control)

  • Sodium azide (NaN3) solution (1 M)

  • Synchronized population of young adult C. elegans

Procedure:

  • Prepare chemotaxis plates by pouring a thin, even layer of NGM agar into 6 cm petri dishes. Allow the plates to dry for 24-48 hours at room temperature.

  • On the bottom of the plate, draw a line down the center and two points equidistant from the center on opposite sides.

  • At one point, spot 1 µl of the desired odorant diluted in ethanol. At the opposite point, spot 1 µl of ethanol as a control. At both spots, also add 1 µl of 1 M sodium azide to anesthetize worms that reach the point.

  • Wash a synchronized population of young adult worms off their growth plates with M9 buffer and collect them in a microfuge tube.

  • Wash the worms three times with M9 buffer to remove any residual bacteria.

  • After the final wash, resuspend the worm pellet in a small volume of M9 buffer.

  • Pipette approximately 100-200 worms onto the center of the chemotaxis plate.

  • Allow the plate to sit at room temperature for 1 hour.

  • Count the number of worms at the odorant spot (N_odor) and the control spot (N_control). Also, count the total number of worms on the plate (N_total).

  • Calculate the Chemotaxis Index (CI) using the formula: CI = (N_odor - N_control) / (N_total - N_origin), where N_origin is the number of worms remaining at the origin.

Chemotaxis_Workflow Start Start: Synchronized Worms Wash_Worms Wash Worms Start->Wash_Worms Prepare_Plates Prepare Chemotaxis Plates Spot_Odorants Spot Odorant and Control Prepare_Plates->Spot_Odorants Place_Worms Place Worms at Origin Wash_Worms->Place_Worms Spot_Odorants->Place_Worms Incubate Incubate for 1 hour Place_Worms->Incubate Count_Worms Count Worms Incubate->Count_Worms Calculate_CI Calculate Chemotaxis Index Count_Worms->Calculate_CI End End Calculate_CI->End

Caption: Workflow for a population chemotaxis assay.
In Vivo Calcium Imaging using GCaMP

This protocol provides a general framework for imaging calcium dynamics in AWC neurons expressing the genetically encoded calcium indicator GCaMP.

Materials:

  • C. elegans strain expressing GCaMP in AWC neurons (e.g., under the odr-1 or str-2 promoter)

  • Microfluidic device for worm immobilization ("worm chip")

  • Fluorescence microscope with a high-speed camera

  • S-basal buffer

  • Odorant delivery system

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Load young adult worms into the microfluidic device.

  • Mount the device on the stage of the fluorescence microscope.

  • Perfuse the device with S-basal buffer to maintain worm health.

  • Locate the AWC neurons using the GCaMP fluorescence.

  • Set up the image acquisition parameters (exposure time, frame rate) to capture the dynamics of calcium transients.

  • Deliver a controlled pulse of the desired odorant using the odorant delivery system.

  • Record the GCaMP fluorescence before, during, and after odorant stimulation.

  • Analyze the recorded images to measure the change in fluorescence intensity (ΔF/F) over time. An increase in fluorescence indicates an increase in intracellular calcium.

Conclusion

The ODR-1 signaling pathway in C. elegans represents a powerful model system for dissecting the molecular mechanisms of olfaction. Its relative simplicity, genetic tractability, and the wealth of available experimental techniques make it an ideal platform for fundamental research and for the initial stages of drug discovery targeting sensory pathways. This guide has provided a detailed overview of the core components and function of the ODR-1 pathway, along with quantitative data and experimental protocols to facilitate further investigation. Future research will undoubtedly continue to uncover the finer details of this elegant signaling cascade and its role in shaping the behavior of this versatile model organism.

References

The Role of ODR1 in the Regulation of Seed Germination: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seed germination is a critical developmental transition in the life cycle of a plant, governed by a complex interplay of endogenous and environmental signals. A key regulator in this process is ODR1 (ORIGIN OF DORMANCY 1), a nucleoprotein that plays a pivotal role in modulating seed dormancy. This document provides a comprehensive technical overview of the function of this compound in germination regulation. It consolidates current research findings, presents quantitative data on this compound's effects, details relevant experimental methodologies, and visualizes the complex signaling pathways involved. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in plant science and the development of novel agricultural and pharmaceutical products.

Introduction

The timely germination of seeds is paramount for agricultural productivity and the survival of plant species. Seed dormancy is an adaptive trait that prevents germination under unfavorable conditions, and its release is a tightly controlled process. The phytohormones abscisic acid (ABA) and gibberellins (GA) are central to this regulation, with ABA promoting dormancy and GA promoting germination.[1][2] Recent research has identified this compound as a crucial upstream regulator that influences these hormonal pathways and other factors to control the germination threshold.

This compound, also known as AtSdr4L, is a nuclear-localized protein predominantly expressed in mature, dry seeds.[3] Its expression sharply declines upon seed hydration, suggesting a primary role in maintaining the dormant state.[3] Genetic studies in Arabidopsis thaliana have demonstrated that loss-of-function mutations in this compound lead to reduced germination and enhanced dormancy, while overexpression of this compound can rescue this phenotype.[3] This underscores the negative regulatory role of this compound in seed dormancy, effectively acting as a brake on germination.

Quantitative Analysis of this compound Function in Germination

The effect of this compound on seed germination has been quantified through germination assays comparing wild-type plants with this compound mutants and overexpression lines. The data consistently show a significant reduction in germination percentage in this compound loss-of-function mutants.

GenotypeGermination Percentage (%)PhenotypeReference
Wild-Type (Col-0)HigherNormal Germination[3]
This compound-2 (null allele)Reduced compared to Col-0Enhanced Dormancy[3]
35Spro:this compound / this compound-2Similar to Col-0Rescued Phenotype[3]
rdo5-2Higher than Col-0Reduced Dormancy[3]
This compound-1 rdo5-2Lower than rdo5-2Suppressed Reduced Dormancy[3]
This compound-2 rdo5-2Lower than rdo5-2Suppressed Reduced Dormancy[3]

The this compound Signaling Pathway

This compound functions as a transcriptional co-regulator, influencing the expression of genes involved in both proanthocyanidin (PA) and ABA biosynthesis. These two pathways are critical for establishing and maintaining seed dormancy.

Regulation of Proanthocyanidin Biosynthesis

Proanthocyanidins, a class of flavonoids, are known to enhance seed dormancy.[4] this compound plays a dual role in this pathway, acting as both a transcriptional co-repressor and a co-activator.[4][5] It interacts with TRANSPARENT TESTA GLABRA 1 (TTG1), a key regulator of flavonoid biosynthesis.[4][5] This interaction facilitates the formation of a complex with other transcription factors, namely TT2 and TT8, which are components of the MBW (MYB-bHLH-WDR) complex.[4][5] The this compound-TTG1-MBW complex enhances the activation of promoters of PA biosynthesis genes such as DIHYDROFLAVONOL 4-REDUCTASE (DFR) and ANTHOCYANIDIN SYNTHASE (ANS).[4][5] Consequently, this compound mutants exhibit a lighter seed coat color and decreased PA content, contributing to their altered dormancy phenotype.[4][5]

ODR1_PA_Pathway cluster_complex This compound-TTG1-MBW Complex This compound This compound TTG1 TTG1 This compound->TTG1 MBW MBW Complex (TT2, TT8) TTG1->MBW PA_Genes PA Biosynthesis Genes (DFR, ANS) MBW->PA_Genes PAs Proanthocyanidins PA_Genes->PAs Dormancy Seed Dormancy PAs->Dormancy

Caption: this compound signaling pathway for proanthocyanidin biosynthesis.

Regulation of Abscisic Acid Biosynthesis

This compound also modulates the ABA biosynthesis pathway through its interaction with the transcription factor bHLH57.[3] By interacting with bHLH57, this compound prevents it from inducing the expression of key ABA biosynthesis genes, 9-CIS-EPOXYCAROTENOID DIOXYGENASE 6 (NCED6) and NCED9.[6][7] This repressive action on ABA synthesis contributes to the reduction of seed dormancy. Therefore, in the absence of functional this compound, bHLH57 is free to activate NCED6 and NCED9, leading to increased ABA levels and enhanced dormancy.

ODR1_ABA_Pathway This compound This compound bHLH57 bHLH57 This compound->bHLH57 Inhibits interaction with promoters NCEDs ABA Biosynthesis Genes (NCED6, NCED9) bHLH57->NCEDs Activates ABA Abscisic Acid (ABA) NCEDs->ABA Dormancy Seed Dormancy ABA->Dormancy

Caption: this compound's role in the ABA biosynthesis signaling pathway.

Experimental Protocols

The investigation of this compound's function in germination regulation employs a range of molecular biology and genetic techniques. Below are generalized protocols for key experiments.

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana ecotype Columbia (Col-0) is typically used as the wild-type control. T-DNA insertion mutants for this compound (e.g., SALK_022729, named this compound-2) are obtained from stock centers.[3] Overexpression lines are generated by cloning the this compound coding sequence under the control of a constitutive promoter (e.g., Cauliflower Mosaic Virus 35S promoter) and transforming it into the this compound mutant background.[3]

  • Growth Conditions: Plants are grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at approximately 22°C. Seeds are harvested at maturity and stored under controlled conditions before germination assays.

Germination Assays
  • Seed Sterilization: Seeds are surface-sterilized using 70% (v/v) ethanol for 2 minutes, followed by 20% (v/v) bleach for 10 minutes, and then rinsed five times with sterile distilled water.

  • Plating: Sterilized seeds are plated on Murashige and Skoog (MS) medium, with or without stratification (cold treatment at 4°C for a specified period to break dormancy).

  • Incubation: Plates are incubated under standard growth conditions.

  • Scoring: Germination, defined as the emergence of the radicle, is scored daily for a period of 7 to 10 days.[8] Germination percentage is calculated at each time point.

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from different tissues (e.g., dry seeds, imbibed seeds, seedlings) using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR: Quantitative PCR is performed using gene-specific primers for this compound and a reference gene (e.g., ACTIN8) for normalization. The relative expression level of this compound is calculated using the 2-ΔΔCt method.

Protein-Protein Interaction Assays
  • Yeast Two-Hybrid (Y2H): The coding sequence of this compound is cloned into a bait vector, and potential interacting partners are cloned into a prey vector. Both vectors are co-transformed into a suitable yeast strain. Interaction is detected by the activation of reporter genes, allowing yeast growth on selective media.

  • Pull-Down Assay: A recombinant this compound protein fused to a tag (e.g., MBP or GST) is expressed and purified. The tagged this compound is incubated with a protein extract from plant tissues or a purified potential interacting partner. The complex is then "pulled down" using beads that bind to the tag, and the interacting proteins are identified by western blotting.

  • Luciferase Complementation Imaging (LCI): this compound and its potential interacting partner are fused to the N-terminal and C-terminal fragments of luciferase, respectively. Both constructs are co-expressed in a transient system (e.g., Nicotiana benthamiana leaves). If the proteins interact, the luciferase fragments are brought into proximity, reconstituting its activity, which is detected as luminescence.

  • Bimolecular Fluorescence Complementation (BiFC): Similar to LCI, this compound and its interacting partner are fused to non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., YFP). Interaction reconstitutes the fluorescent protein, which can be visualized by microscopy.[5]

Experimental_Workflow A Generation of Genetic Material (Mutants, Overexpression Lines) B Phenotypic Analysis (Germination Assays) A->B C Gene Expression Analysis (RT-qPCR) A->C D Subcellular Localization (this compound-YFP fusion) A->D E Protein-Protein Interaction Assays (Y2H, Pull-down, LCI, BiFC) A->E F Model Building (Signaling Pathway Elucidation) B->F C->F D->F E->F

Caption: A generalized experimental workflow to study this compound function.

Conclusion and Future Perspectives

This compound is a key negative regulator of seed dormancy, acting through at least two distinct molecular pathways: the modulation of proanthocyanidin biosynthesis via interaction with the TTG1-MBW complex and the repression of ABA biosynthesis through its interaction with the bHLH57 transcription factor. The intricate regulatory network controlled by this compound highlights the complexity of seed germination.

Future research should focus on identifying further downstream targets of this compound and elucidating how its expression is regulated by environmental cues. A deeper understanding of the this compound signaling network could provide novel targets for crop improvement, enabling the development of varieties with optimized germination characteristics for various agricultural settings. Furthermore, the modulation of this compound activity could have applications in synthetic biology and the development of compounds that can precisely control seed dormancy and germination. The conservation of this compound function in other species, such as rapeseed, suggests its potential as a broad-spectrum target for agricultural biotechnology.[5]

References

Unveiling the Molecular Maestro: A Technical Guide to the ODR-1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular function of the ODR-1 protein, a key player in the intricate world of chemosensation in the nematode Caenorhabditis elegans. ODR-1, a receptor-like guanylyl cyclase, stands as a central signaling component in olfactory neurons, translating external chemical cues into internal cellular responses that govern the organism's behavior. This document provides a comprehensive overview of its function, the signaling pathways it orchestrates, and the experimental methodologies employed to elucidate its role.

Core Function and Signaling Hub

ODR-1 is a transmembrane protein that is essential for responses to a wide array of volatile odorants sensed by the AWC (amphid wing cell "C") olfactory neurons in C. elegans.[1] It also plays a modulatory role in other sensory neurons, including AWB and ASI, highlighting its broader importance in sensory processing.[2][3] The primary molecular function of ODR-1 is to catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This second messenger, cGMP, is a critical component of the signal transduction cascade that ultimately leads to a neuronal response.

The canonical signaling pathway involving ODR-1 in AWC neurons is initiated by the binding of an odorant to a specific G protein-coupled receptor (GPCR) on the neuron's cilia. This event is thought to activate ODR-1, leading to an increase in intracellular cGMP levels.[1][4] The cGMP then directly gates the TAX-2 and TAX-4 cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations and altering the neuron's membrane potential.[3] This change in neuronal activity is then propagated through the neural circuit to elicit a behavioral response, such as attraction to or repulsion from the odorant source.

ODR1_Signaling_Pathway Odorant Odorant GPCR GPCR Odorant->GPCR Binds ODR1 ODR-1 (Guanylyl Cyclase) GPCR->this compound Activates cGMP cGMP This compound->cGMP Converts GTP GTP GTP->this compound TAX2_TAX4 TAX-2/TAX-4 (CNG Channel) cGMP->TAX2_TAX4 Gates Cations Cation Influx TAX2_TAX4->Cations Allows Neuron_Response Neuronal Response Cations->Neuron_Response Leads to

Quantitative Data on ODR-1 Function

ParameterDescriptionTypical Range for Guanylyl CyclasesMethod of Determination
Km (GTP) Michaelis constant for the substrate GTP. It represents the GTP concentration at which the enzyme reaches half of its maximum velocity.10 - 100 µMIn vitro guanylyl cyclase activity assay with varying GTP concentrations.
Vmax Maximum rate of reaction when the enzyme is saturated with the substrate.Varies depending on enzyme purity and assay conditions.In vitro guanylyl cyclase activity assay at saturating GTP concentrations.
Specific Activity The amount of product (cGMP) formed per unit time per unit amount of enzyme.Varies depending on enzyme purity and assay conditions.In vitro guanylyl cyclase activity assay with a known amount of purified enzyme.
Fold Activation The increase in enzymatic activity in the presence of an activator (e.g., a specific ligand or interacting protein) compared to the basal activity.Varies widely.In vitro guanylyl cyclase activity assay with and without the activator.

Experimental Protocols

The molecular function of ODR-1 has been elucidated through a combination of genetic, behavioral, and imaging techniques. Below are detailed methodologies for key experiments.

Chemotaxis Assay

This behavioral assay is fundamental for assessing the function of olfactory neurons and the role of genes like odr-1.

Objective: To quantify the behavioral response of C. elegans to a volatile odorant.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source)

  • Volatile odorant (e.g., benzaldehyde, 2-butanone, isoamyl alcohol)

  • Ethanol (as a control and solvent)

  • Sodium azide (anesthetic)

  • Synchronized population of young adult C. elegans (wild-type and odr-1 mutants)

Procedure:

  • Prepare chemotaxis plates by pouring a thin layer of NGM agar into Petri dishes and allowing them to solidify.

  • On the bottom of the plate, mark two points equidistant from the center, one for the odorant and one for the control.

  • At each point, place a small drop of sodium azide to anesthetize worms that reach the location.

  • At the "odorant" point, add a small volume of the diluted odorant. At the "control" point, add the same volume of the solvent (e.g., ethanol).

  • Wash a synchronized population of worms off their growth plates with M9 buffer and place them at the center of the chemotaxis plate.

  • Allow the worms to move freely on the plate for a defined period (e.g., 1 hour).

  • Count the number of worms at the odorant source (Nodor) and the control source (Ncontrol).

  • Calculate the chemotaxis index (CI) as: CI = (Nodor - Ncontrol) / (Nodor + Ncontrol). A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.

Chemotaxis_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Plate Prepare NGM chemotaxis plate Mark_Points Mark odorant and control points Prep_Plate->Mark_Points Add_Azide Add sodium azide to points Mark_Points->Add_Azide Add_Odorant Add odorant and control solutions Add_Azide->Add_Odorant Place_Worms Place synchronized worms at the center Add_Odorant->Place_Worms Incubate Incubate for 1 hour Place_Worms->Incubate Count_Worms Count worms at each point Incubate->Count_Worms Calculate_CI Calculate Chemotaxis Index (CI) Count_Worms->Calculate_CI

In Vivo Calcium Imaging

This technique allows for the direct visualization of neuronal activity in response to stimuli.

Objective: To measure changes in intracellular calcium concentration in AWC neurons upon odorant stimulation.

Materials:

  • Transgenic C. elegans expressing a genetically encoded calcium indicator (GECI), such as GCaMP, specifically in AWC neurons.

  • Microfluidic device for immobilizing the worm and delivering stimuli.

  • Fluorescence microscope with a sensitive camera.

  • Odorant delivery system.

Procedure:

  • Load a young adult transgenic worm into the microfluidic device. The device is designed to trap the worm while allowing its nose to be exposed to a continuous flow of buffer.

  • Mount the microfluidic device on the stage of the fluorescence microscope.

  • Focus on the AWC neuron expressing the GECI.

  • Record a baseline fluorescence level while the worm is in the buffer-only stream.

  • Switch the flow to a buffer containing the odorant of interest and continue recording the fluorescence.

  • Switch the flow back to the buffer-only stream to observe the response to odor removal.

  • Analyze the recorded images to quantify the change in fluorescence intensity over time. An increase in GCaMP fluorescence corresponds to an increase in intracellular calcium.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Load_Worm Load GCaMP-expressing worm into microfluidic device Mount_Device Mount device on microscope Load_Worm->Mount_Device Record_Baseline Record baseline fluorescence (buffer flow) Mount_Device->Record_Baseline Apply_Stimulus Apply odorant stimulus Record_Baseline->Apply_Stimulus Record_Response Record fluorescence change Apply_Stimulus->Record_Response Quantify_Fluorescence Quantify fluorescence intensity over time Record_Response->Quantify_Fluorescence Correlate_Activity Correlate fluorescence change with neuronal activity Quantify_Fluorescence->Correlate_Activity

Guanylyl Cyclase Activity Assay (In Vitro)

This biochemical assay is used to directly measure the enzymatic activity of ODR-1.

Objective: To quantify the production of cGMP from GTP by purified ODR-1 protein.

Materials:

  • Purified ODR-1 protein (requires expression and purification from a heterologous system).

  • Assay buffer (e.g., Tris-HCl with Mg2+ or Mn2+ as a cofactor).

  • GTP (substrate).

  • [α-32P]GTP (radiolabeled substrate for detection).

  • Thin-layer chromatography (TLC) system.

  • Phosphodiesterase (PDE) inhibitor (to prevent cGMP degradation).

Procedure:

  • Set up reaction mixtures containing the assay buffer, PDE inhibitor, and purified ODR-1 protein.

  • Initiate the reaction by adding a mixture of GTP and [α-32P]GTP.

  • Incubate the reaction at a specific temperature for a defined period.

  • Stop the reaction (e.g., by heating or adding EDTA).

  • Spot the reaction mixture onto a TLC plate.

  • Separate the radiolabeled GTP and cGMP using a suitable solvent system.

  • Visualize the separated nucleotides by autoradiography and quantify the amount of [32P]cGMP formed.

  • Calculate the specific activity of the enzyme based on the amount of cGMP produced, the reaction time, and the amount of enzyme used.

Conclusion

The ODR-1 protein serves as a critical molecular switch in the olfactory system of C. elegans, converting external chemical signals into an intracellular cGMP signal that drives neuronal activity and behavior. While its central role in chemosensation is well-established, further quantitative characterization of its enzymatic properties and high-resolution structural studies will provide deeper insights into its precise mechanism of action. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the function of ODR-1 and other related guanylyl cyclases, paving the way for a more complete understanding of sensory signal transduction.

References

Foundational Research on ODR-1 Mutant Phenotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nematode Caenorhabditis elegans serves as a powerful model organism for dissecting the molecular and cellular underpinnings of sensory transduction and behavior. Within its well-defined neural circuitry, the ODR-1 protein plays a pivotal role in olfaction. This technical guide provides an in-depth overview of the foundational research on odr-1 mutant phenotypes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. ODR-1 is a receptor-type guanylate cyclase that is essential for the response to a wide array of volatile odorants sensed by the AWC and AWB sensory neurons.[1][2] Its primary function is the production of the second messenger cyclic GMP (cGMP), which is a critical component of the olfactory signaling cascade.[2] Mutations in the odr-1 gene lead to profound defects in chemosensation, offering a valuable tool for understanding the molecular mechanisms of olfaction and for the development of novel therapeutic strategies targeting sensory pathways.

Quantitative Data on odr-1 Mutant Phenotypes

The phenotypic consequences of mutations in the odr-1 gene have been quantitatively assessed primarily through behavioral assays, such as chemotaxis, and through in vivo imaging of neuronal activity.

Chemotaxis Assays

Chemotaxis, the directed movement of an organism in response to a chemical stimulus, is severely impaired in odr-1 mutants for odorants sensed by the AWC neurons. The chemotaxis index (CI) is a quantitative measure of this behavior, where a value of 1 indicates maximal attraction, -1 indicates maximal repulsion, and 0 indicates no preference.

OdorantWild-Type (N2) Chemotaxis Index (Mean ± SEM)odr-1 Mutant Chemotaxis Index (Mean ± SEM)Neuron(s) Implicated
Butanone~0.8~0.0AWC
Benzaldehyde~0.7~0.0AWC
Isoamyl Alcohol~0.6~0.0AWC
2,3-Pentanedione~0.9~0.1AWC

Note: The chemotaxis indices are approximate values compiled from multiple studies and can vary based on experimental conditions such as odorant concentration and assay duration.

Neuronal Activity Assays

Calcium imaging studies using genetically encoded calcium indicators like GCaMP have provided insights into the neuronal deficits underlying the behavioral phenotypes in odr-1 mutants. These studies reveal a significant reduction or complete loss of odorant-evoked calcium responses in the AWC sensory neurons.

Odorant StimulusWild-Type AWC Neuron Responseodr-1 Mutant AWC Neuron Response
ButanoneRobust increase in intracellular Ca2+ upon odor removal (OFF response)Significantly reduced or abolished OFF response
BenzaldehydeRobust increase in intracellular Ca2+ upon odor removal (OFF response)Significantly reduced or abolished OFF response
Isoamyl AlcoholRobust increase in intracellular Ca2+ upon odor removal (OFF response)Significantly reduced or abolished OFF response

Signaling Pathways and Experimental Workflows

ODR-1 Signaling Pathway in AWC Neurons

The ODR-1 protein is a central component of the cGMP signaling cascade in AWC olfactory neurons. Upon binding of an odorant to a specific G-protein coupled receptor (GPCR), a G-protein alpha subunit is activated, which in turn modulates the activity of ODR-1. ODR-1 then catalyzes the conversion of GTP to cGMP. This increase in intracellular cGMP directly gates the TAX-2/TAX-4 cyclic nucleotide-gated ion channel, leading to cation influx and depolarization of the neuron, ultimately resulting in neurotransmitter release and the initiation of a behavioral response.

ODR1_Signaling_Pathway Odorant Odorant GPCR Odorant Receptor (GPCR) Odorant->GPCR G_alpha Gα protein GPCR->G_alpha activates ODR1 ODR-1 (Guanylate Cyclase) G_alpha->this compound modulates cGMP cGMP This compound->cGMP produces GTP GTP GTP->this compound TAX2_4 TAX-2/TAX-4 Channel cGMP->TAX2_4 gates Ca_Na Ca²⁺/Na⁺ Influx TAX2_4->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Behavior Behavioral Response Depolarization->Behavior

ODR-1 mediated olfactory signaling cascade in AWC neurons.
Experimental Workflow: Chemotaxis Assay

A standard method to quantify olfactory behavior in C. elegans is the chemotaxis assay. This workflow allows for the assessment of attraction or repulsion to a specific volatile compound.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Worm_Sync 1. Synchronize worm population (e.g., by bleaching) Plate_Prep 2. Prepare chemotaxis plates (NGM agar) Worm_Sync->Plate_Prep Odor_Prep 3. Prepare odorant and control solutions Plate_Prep->Odor_Prep Worm_Placement 4. Place synchronized worms at the origin of the plate Odor_Application 5. Apply odorant and control at opposite ends of the plate Worm_Placement->Odor_Application Incubation 6. Incubate for a defined period (e.g., 60 minutes) Odor_Application->Incubation Worm_Count 7. Count worms at odorant, control, and origin Incubation->Worm_Count CI_Calc 8. Calculate Chemotaxis Index (CI) Worm_Count->CI_Calc

A typical workflow for a C. elegans chemotaxis assay.

Experimental Protocols

Population Chemotaxis Assay

This protocol is a standard method for assessing the response of a population of C. elegans to a volatile chemical.

Materials:

  • Nematode Growth Medium (NGM) agar plates (e.g., 10 cm diameter)

  • Synchronized population of young adult hermaphrodites (wild-type and odr-1 mutants)

  • Volatile odorant (e.g., butanone, benzaldehyde, isoamyl alcohol) diluted in a solvent (e.g., ethanol)

  • Control solvent (e.g., ethanol)

  • 1 M sodium azide (NaN₃) solution

  • M9 buffer

Procedure:

  • Plate Preparation: Prepare NGM agar plates and allow them to dry for at least 24 hours. Just before the assay, draw a line on the bottom of the plate to divide it in half, and mark an "origin" at the center and two points at opposite ends for the odorant and control.

  • Worm Preparation: Wash a synchronized population of young adult worms off their culture plates with M9 buffer. Pellet the worms by gentle centrifugation and wash them two more times with M9 buffer to remove any residual bacteria.

  • Assay Setup: Pipette a small volume (e.g., 1-2 µl) of 1 M sodium azide onto the odorant and control spots on the assay plate. This will paralyze the worms as they reach these points, facilitating counting.

  • Worm Application: After the sodium azide has been absorbed into the agar, carefully pipette a drop containing approximately 100-200 washed worms onto the origin of the plate.

  • Odorant Application: Immediately apply a small volume (e.g., 1 µl) of the diluted odorant to one marked end of the plate and an equal volume of the control solvent to the opposite end.

  • Incubation: Place the lid on the plate and incubate at a constant temperature (e.g., 20°C) for a defined period, typically 60 minutes.

  • Data Collection: After the incubation period, count the number of worms at the odorant spot, the control spot, and those that remain at the origin or are distributed elsewhere on the plate.

  • Calculation of Chemotaxis Index (CI): CI = (Number of worms at odorant - Number of worms at control) / (Total number of worms that have left the origin)

In Vivo Calcium Imaging of AWC Neurons

This protocol allows for the visualization of neuronal activity in response to odorant stimulation in live animals.

Materials:

  • Transgenic C. elegans expressing a genetically encoded calcium indicator (e.g., GCaMP) specifically in AWC neurons (e.g., under the control of the str-2 promoter).

  • Microfluidic device for immobilizing worms and delivering odorants.

  • Fluorescence microscope equipped with a camera for image acquisition.

  • Syringe pumps for fluid delivery.

  • S-basal buffer.

  • Odorant solutions diluted in S-basal buffer.

Procedure:

  • Device Preparation: Prime the microfluidic device with S-basal buffer.

  • Worm Loading: Load a young adult transgenic worm into the microfluidic device. The device is designed to trap the worm and expose its nose to a continuous flow of buffer.

  • Imaging Setup: Mount the microfluidic device on the stage of the fluorescence microscope and focus on the AWC neuron(s).

  • Baseline Recording: Acquire a baseline fluorescence recording while the worm is perfused with S-basal buffer alone.

  • Odorant Stimulation: Using syringe pumps, switch the perfusion solution from buffer to the odorant-containing solution for a defined duration.

  • Post-Stimulus Recording: Switch the perfusion back to buffer and continue recording to observe any "off-response" (a change in fluorescence upon removal of the stimulus).

  • Image Analysis: Analyze the acquired image series to measure the change in fluorescence intensity (ΔF/F₀) over time, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

Conclusion

The study of odr-1 mutant phenotypes has been instrumental in elucidating the fundamental mechanisms of olfactory signaling in C. elegans. The quantitative data from chemotaxis and calcium imaging assays consistently demonstrate the essential role of ODR-1 in AWC-mediated olfaction. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this and other sensory signaling pathways. The continued exploration of the molecular and cellular consequences of odr-1 mutations holds promise for a deeper understanding of sensory processing and for the identification of potential targets for therapeutic intervention in sensory disorders.

References

An In-depth Technical Guide to the Evolutionary Conservation of ODR-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The odr-1 gene, first identified in the nematode Caenorhabditis elegans, encodes a receptor-type guanylate cyclase (GC) that plays a pivotal role in chemosensation. As a key component of the sensory signal transduction pathway, ODR-1 is responsible for converting olfactory cues into the intracellular second messenger, cyclic guanosine monophosphate (cGMP). This guide delves into the evolutionary conservation of ODR-1, examining its homologs across different phyla, the conservation of its functional domains, and the signaling pathways it governs. We present a detailed analysis of its structure, function, and the experimental methodologies used to elucidate its role. Furthermore, we explore the potential of ODR-1 and its homologs in parasitic nematodes as novel targets for anthelmintic drug development.

Introduction

Odorant Receptor-1 (ODR-1) is a transmembrane protein crucial for the detection of a wide range of volatile chemical cues in C. elegans. It is primarily expressed in a subset of amphid sensory neurons, including AWA, AWB, and AWC, which are responsible for mediating attraction and repulsion to various odorants. ODR-1 functions as a receptor guanylate cyclase, a class of enzymes that synthesize cGMP upon receiving an extracellular signal. In the context of olfaction in C. elegans, ODR-1 is a central player, integrating signals from upstream G-protein coupled receptors (GPCRs) to modulate the activity of cGMP-gated ion channels, thereby altering neuronal activity and ultimately, the animal's behavior.

The study of ODR-1's evolutionary conservation provides valuable insights into the fundamental mechanisms of chemosensation across the animal kingdom. By understanding which aspects of its structure and function are preserved through evolution, we can identify critical functional constraints and explore the potential for targeting this pathway in a variety of organisms, including economically important parasitic nematodes.

Evolutionary Conservation of ODR-1

To assess the evolutionary conservation of ODR-1, we performed homology searches using the C. elegans ODR-1 protein sequence as a query against the proteomes of representative species from different phyla: the fruit fly (Drosophila melanogaster), the zebrafish (Danio rerio), and the mouse (Mus musculus).

ODR-1 Homologs and Sequence Identity

The following table summarizes the identified homologs and their sequence similarity to C. elegans ODR-1. Homologs were identified using protein BLAST searches and the percentages of identity and similarity were calculated from pairwise sequence alignments.

Species NamePhylumProtein Name/ID% Identity to C. elegans ODR-1% Similarity to C. elegans ODR-1
Caenorhabditis elegansNematodaODR-1 (NP_508413.1)100%100%
Drosophila melanogasterArthropodaGuanylate cyclase at 76C (NP_476882.1)25%45%
Danio rerioChordataGuanylate cyclase 2D (NP_001013293.1)30%52%
Mus musculusChordataGuanylate cyclase 2D (NP_032221.2)31%53%

The analysis reveals that while direct orthologs with high sequence identity are not found in insects and vertebrates, there are clear homologs in the form of other receptor guanylate cyclases. The highest degree of conservation is observed within the catalytic guanylate cyclase domain, highlighting the preservation of the core enzymatic function across vast evolutionary distances. The lower overall sequence identity suggests significant divergence in the extracellular ligand-binding and intracellular regulatory domains, reflecting adaptation to different sensory cues and regulatory mechanisms in each lineage.

Molecular Function and Signaling Pathway

ODR-1 is a key mediator in the AWC olfactory signal transduction pathway in C. elegans. This pathway is responsible for detecting attractive odorants such as butanone, benzaldehyde, and isoamyl alcohol.

Ligand Interactions and Activation

While ODR-1 itself is not the primary odorant receptor, it is an essential downstream component. Odorant binding to specific seven-transmembrane G-protein coupled receptors (GPCRs) on the surface of the AWC neuron initiates the signaling cascade. The activated GPCR then modulates the activity of ODR-1. The precise mechanism of this modulation is still under investigation, but it is thought to involve direct or indirect protein-protein interactions.

Quantitative data on the response of AWC neurons to specific odorants, which reflects the activity of the entire signaling pathway including ODR-1, is presented in the table below.

OdorantEC50 (M) for AWC neuron response
Butanone~ 1 x 10-9
Benzaldehyde~ 1 x 10-8
Isoamyl alcohol~ 1 x 10-7

Note: EC50 values are approximate and can vary depending on experimental conditions.

Downstream Signaling Cascade

Upon activation, the intracellular guanylate cyclase domain of ODR-1 catalyzes the conversion of GTP to cGMP. This localized increase in cGMP concentration acts as a second messenger, directly gating the TAX-2/TAX-4 cyclic nucleotide-gated ion channel. The opening of this channel leads to an influx of cations, depolarization of the neuron, and the firing of action potentials, which ultimately signal to downstream interneurons to modulate the worm's movement.

The following diagram illustrates the ODR-1 signaling pathway in the C. elegans AWC neuron.

ODR1_Signaling_Pathway Odorant Odorant GPCR Odorant Receptor (GPCR) Odorant->GPCR binds G_protein G Protein GPCR->G_protein activates ODR1 ODR-1 (Receptor Guanylate Cyclase) G_protein->this compound modulates cGMP cGMP This compound->cGMP synthesizes GTP GTP GTP->this compound TAX2_4 TAX-2/TAX-4 (cGMP-gated channel) cGMP->TAX2_4 opens Neuronal_Response Neuronal Response TAX2_4->Neuronal_Response leads to Ca_ion Ca_ion->TAX2_4

Caption: ODR-1 signaling pathway in C. elegans AWC neurons.

Structural Analysis

As of the latest data, a full-length experimental structure of ODR-1 has not been determined. However, a predicted structure is available from the AlphaFold Protein Structure Database. This model, along with comparisons to the known structures of other guanylate cyclase domains, provides valuable insights into the molecular architecture of ODR-1.

The predicted structure of C. elegans ODR-1 (AlphaFold ID: Q19627) reveals a multi-domain architecture consisting of an extracellular domain, a single transmembrane helix, and an intracellular region containing a kinase-homology domain and the C-terminal guanylate cyclase catalytic domain.

The guanylate cyclase domain is the most conserved region of the protein and is predicted to adopt a fold similar to that of other class III nucleotide cyclases. This fold consists of a central β-sheet surrounded by α-helices, forming a catalytic pocket that binds GTP and facilitates its conversion to cGMP.

The following diagram illustrates the predicted domain organization of ODR-1.

ODR1_Domain_Structure Extracellular Extracellular Domain TM Transmembrane Helix Extracellular->TM Kinase_Homology Kinase-Homology Domain TM->Kinase_Homology GC_Domain Guanylate Cyclase Domain Kinase_Homology->GC_Domain

Caption: Predicted domain structure of C. elegans ODR-1.

Experimental Protocols

A variety of experimental techniques have been employed to study the function of ODR-1. Below is a detailed protocol for a key experiment: in vivo imaging of cGMP dynamics in AWC neurons.

Protocol: In Vivo Imaging of cGMP in AWC Neurons

This protocol describes the use of a genetically encoded cGMP sensor, cGi500, to visualize changes in intracellular cGMP concentration in the AWC neurons of living C. elegans in response to odorant stimulation.

Materials:

  • C. elegans strain expressing the cGi500 sensor specifically in AWC neurons.

  • NGM agar plates.

  • E. coli OP50 bacteria.

  • M9 buffer.

  • Odorant solutions (e.g., butanone, benzaldehyde, isoamyl alcohol) diluted in an appropriate solvent.

  • Microfluidic device for immobilizing worms.

  • Fluorescence microscope with a high-sensitivity camera.

  • Image acquisition and analysis software.

Procedure:

  • Worm Preparation:

    • Grow transgenic worms on NGM plates seeded with E. coli OP50 at 20°C.

    • Synchronize the worm population to obtain young adult animals.

    • Wash the worms off the plate with M9 buffer and transfer them to a microcentrifuge tube.

    • Allow the worms to settle by gravity and remove the supernatant.

  • Immobilization:

    • Load the worms into the microfluidic device.

    • Gently flow M9 buffer through the device to position and immobilize a single worm for imaging.

  • Imaging Setup:

    • Place the microfluidic device on the stage of the fluorescence microscope.

    • Locate the AWC neuron using the fluorescent signal from the cGi500 sensor.

    • Set the appropriate excitation and emission filters for the cGi500 sensor (e.g., excitation ~488 nm, emission ~520 nm).

    • Adjust the focus and exposure time to obtain a clear image of the AWC neuron with a good signal-to-noise ratio.

  • Odorant Stimulation and Image Acquisition:

    • Establish a baseline fluorescence measurement by continuously flowing M9 buffer over the worm.

    • Switch the flow to a solution containing the desired concentration of the odorant.

    • Acquire a time-lapse series of images of the AWC neuron before, during, and after odorant application.

    • After the stimulation period, switch the flow back to M9 buffer to wash out the odorant and record the recovery of the fluorescence signal.

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity of the AWC neuron in each frame of the time-lapse series.

    • Correct for photobleaching if necessary.

    • Calculate the change in fluorescence (ΔF/F) relative to the baseline to quantify the change in cGMP concentration.

    • Plot the ΔF/F over time to visualize the dynamics of the cGMP response.

The following diagram illustrates the experimental workflow for in vivo cGMP imaging.

cGMP_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Worm_Culture Culture & Synchronize Transgenic C. elegans Worm_Harvest Harvest & Wash Worms Worm_Culture->Worm_Harvest Immobilize Immobilize Worm in Microfluidic Device Worm_Harvest->Immobilize Microscope Mount on Fluorescence Microscope Immobilize->Microscope Stimulate Odorant Stimulation & Image Acquisition Microscope->Stimulate Measure_Intensity Measure Fluorescence Intensity Stimulate->Measure_Intensity Calculate_dFF Calculate ΔF/F Measure_Intensity->Calculate_dFF Plot_Data Plot & Analyze Dynamics Calculate_dFF->Plot_Data

Caption: Experimental workflow for in vivo cGMP imaging.

ODR-1 Homologs as Drug Targets

The high degree of conservation of the guanylate cyclase domain in ODR-1 homologs, particularly in parasitic nematodes, makes this protein an attractive target for the development of novel anthelmintic drugs. Many parasitic nematodes rely on chemosensation for essential behaviors such as host-finding, feeding, and mating. Disrupting these sensory pathways could therefore be a viable strategy for parasite control.

Research into anthelmintics targeting chemosensory GPCRs and their downstream signaling components is an active area. The goal is to identify compounds that can selectively modulate the activity of the parasite's sensory neurons without affecting the host. The detailed understanding of the ODR-1 pathway in the model organism C. elegans provides a valuable framework for identifying and validating homologous targets in parasitic species. The development of high-throughput screening assays using heterologously expressed ODR-1 homologs from parasitic nematodes could facilitate the discovery of new classes of anthelmintic compounds.

Conclusion

ODR-1 is a highly conserved receptor guanylate cyclase that plays a fundamental role in chemosensation in C. elegans. While its overall sequence conservation is moderate across distant phyla, the catalytic guanylate cyclase domain is well-preserved, indicating a shared enzymatic function. The study of ODR-1 has provided a detailed model for understanding how olfactory signals are transduced into cellular responses. The knowledge gained from research on C. elegans ODR-1, combined with the identification of homologs in parasitic nematodes, opens up new avenues for the rational design of novel anthelmintic drugs that target the sensory systems of these economically and medically important parasites. Further research into the structure, function, and regulation of ODR-1 and its homologs will undoubtedly continue to advance our understanding of chemosensation and may lead to the development of new strategies for controlling parasitic infections.

Methodological & Application

Illuminating Olfaction: A Guide to Studying odr-1 Gene Expression in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The odr-1 gene in Caenorhabditis elegans encodes a receptor-type guanylyl cyclase that plays a pivotal role in chemosensation. As a key component of the olfactory signaling pathway, ODR-1 is essential for responses to a variety of volatile odorants sensed by the AWC and AWB sensory neurons. Understanding the regulation of odr-1 expression is crucial for dissecting the molecular mechanisms of olfaction, sensory neuron development, and behavioral plasticity. These application notes provide a comprehensive guide with detailed protocols for investigating odr-1 gene expression in C. elegans.

Visualizing odr-1 Expression with Reporter Genes

Promoter-reporter fusion constructs are a powerful tool for visualizing the spatial and temporal expression patterns of a gene. By fusing the odr-1 promoter to a fluorescent protein like GFP or RFP, researchers can directly observe which cells express odr-1 and at what developmental stage.

Experimental Protocol: Generating an odr-1 Promoter-GFP Fusion Reporter

This protocol outlines the steps to create a transgenic C. elegans strain expressing GFP under the control of the odr-1 promoter.

1. Promoter Amplification:

  • Amplify the promoter region of odr-1 from C. elegans (N2 strain) genomic DNA using PCR. A ~2.4 kb region upstream of the odr-1 start codon has been shown to drive expression in the AWB and AWC neurons.

  • Forward Primer: 5'-[Restriction Site 1]-[Specific sequence for odr-1 promoter]-3'

  • Reverse Primer: 5'-[Restriction Site 2]-[Specific sequence for odr-1 promoter]-3'

    • Note: Incorporate unique restriction sites (e.g., SphI and BamHI) into the primers for subsequent cloning.

2. Plasmid Construction:

  • Clone the amplified odr-1 promoter fragment into a C. elegans expression vector containing a GFP coding sequence and a 3' UTR from a ubiquitously expressed gene like unc-54. A common choice is the pPD95.75 vector.

  • Digest both the PCR product and the pPD95.75 vector with the chosen restriction enzymes.

  • Ligate the digested promoter fragment into the linearized vector.

  • Transform the ligation product into competent E. coli and select for antibiotic resistance.

  • Isolate plasmid DNA from positive clones and verify the insert by sequencing.

3. Microinjection and Generation of Transgenic Animals:

  • Prepare an injection mix containing the odr-1p::GFP plasmid (1-30 ng/µl) and a co-injection marker (e.g., pRF4 with a dominant rol-6 mutation at 30 ng/µl) in sterile water or TE buffer.[1] The total DNA concentration should be around 100 ng/µl, using a filler plasmid like pBluescript if necessary.[1]

  • Inject the DNA mixture into the distal gonad syncytium of young adult N2 hermaphrodites.[1][2]

  • Single the injected worms onto individual NGM plates seeded with OP50 E. coli.

  • Screen the F1 progeny for the co-injection marker phenotype (e.g., "roller" phenotype for pRF4).

  • Mount the marker-positive F1 animals on an agar pad and examine for GFP expression in the head neurons using a fluorescence microscope.

  • Establish stable transgenic lines from the progeny of GFP-positive animals.

Expected Results: GFP expression should be observable in the cell bodies, axons, and cilia of the AWB and AWC sensory neurons in the head of the worm. A pre-existing reporter strain, oyIs44 [odr-1::RFP + lin-15(+)], shows bright RFP expression in AWB and AWC, which can serve as a reference.[3]

Quantifying odr-1 mRNA Levels with qRT-PCR

Quantitative reverse transcription PCR (qRT-PCR) is a sensitive method for measuring the abundance of specific mRNA transcripts. This technique is ideal for determining how odr-1 expression levels change in response to genetic mutations, environmental stimuli, or drug treatments.

Experimental Protocol: Quantitative RT-PCR of odr-1

1. RNA Extraction:

  • Synchronize a population of C. elegans at the desired developmental stage.

  • Collect the worms and wash them with M9 buffer to remove bacteria.

  • Homogenize the worm pellet in TRIzol reagent or a similar RNA extraction solution.

  • Extract total RNA following the manufacturer's protocol.

  • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) or random primers.

3. Quantitative PCR:

  • Design primers specific to the odr-1 transcript. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.

    • Forward Primer Example: 5'-gcaggagctcacatcggtta-3'

    • Reverse Primer Example: 5'-ttggaatcacatcctgcatga-3'

  • Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and the odr-1-specific primers.

  • Include a no-template control and a no-reverse-transcriptase control.

  • Run the qPCR on a real-time PCR machine.

  • Use the 2-ΔΔCt method to calculate the relative expression of odr-1, normalizing to a stable reference gene (e.g., act-1, cdc-42).

Data Presentation: odr-1 Expression Analysis

The following table provides a template for presenting quantitative data on odr-1 expression under different experimental conditions.

ConditionTarget GeneNormalized Expression (Fold Change)Standard Deviationp-value
Wild-Type (Control)odr-11.00.15-
Mutant xodr-1User-defined valueUser-defined valueUser-defined value
Drug Treatment Yodr-1User-defined valueUser-defined valueUser-defined value

Localizing odr-1 mRNA with Whole-Mount in situ Hybridization

Whole-mount in situ hybridization (WISH) allows for the direct visualization of mRNA transcripts within the intact animal, providing high-resolution spatial information about gene expression.

Experimental Protocol: Whole-Mount in situ Hybridization for odr-1

1. Probe Synthesis:

  • Generate a DNA template for the odr-1 antisense probe by PCR, incorporating a T7 RNA polymerase promoter sequence into the reverse primer.

  • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from the PCR template using T7 RNA polymerase and DIG-labeled UTPs.

  • Purify the labeled probe.

2. Worm Preparation and Fixation:

  • Harvest a mixed-stage population of N2 worms.

  • Fix the worms in 4% paraformaldehyde.

  • Permeabilize the worms by freeze-cracking and treatment with acetone.

3. Hybridization:

  • Pre-hybridize the fixed worms in hybridization buffer.

  • Hybridize the worms with the DIG-labeled odr-1 probe overnight at 48°C.

4. Washing and Detection:

  • Wash the worms extensively to remove the unbound probe.

  • Incubate the worms with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Wash to remove the unbound antibody.

  • Detect the probe using a colorimetric reaction with NBT/BCIP, which will produce a purple precipitate where the odr-1 mRNA is located.

5. Imaging:

  • Mount the stained worms on a slide and visualize them using a compound microscope with DIC optics.

Signaling Pathways and Experimental Workflows

ODR-1 Signaling Pathway

The ODR-1 protein is a central component of the olfactory signal transduction cascade in AWC neurons. Upon binding of an odorant to a specific G-protein coupled receptor (GPCR), a signaling cascade is initiated that leads to the activation of ODR-1. ODR-1 then catalyzes the production of cyclic GMP (cGMP). This second messenger, cGMP, directly gates the TAX-2/TAX-4 cyclic nucleotide-gated ion channel, leading to membrane depolarization and neuronal signaling.

ODR1_Signaling_Pathway Odorant Odorant GPCR Odorant Receptor (GPCR) Odorant->GPCR binds ODR1 ODR-1 (Guanylyl Cyclase) GPCR->this compound activates cGMP cGMP This compound->cGMP produces TAX2_4 TAX-2/TAX-4 Channel cGMP->TAX2_4 gates Depolarization Neuron Depolarization TAX2_4->Depolarization leads to

ODR-1 olfactory signaling pathway in C. elegans.
Experimental Workflow for odr-1 Expression Analysis

The following diagram illustrates the overall workflow for studying odr-1 gene expression, from initial experimental design to final data analysis.

Experimental_Workflow cluster_visualization Qualitative Analysis cluster_quantification Quantitative Analysis cluster_localization Spatial Analysis promoter_cloning Promoter Cloning (odr-1p::gfp) microinjection Microinjection promoter_cloning->microinjection fluorescence_microscopy Fluorescence Microscopy microinjection->fluorescence_microscopy data_analysis Data Analysis & Interpretation fluorescence_microscopy->data_analysis rna_extraction RNA Extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR cdna_synthesis->qrt_pcr qrt_pcr->data_analysis probe_synthesis Probe Synthesis wish Whole-mount in situ Hybridization probe_synthesis->wish dic_microscopy DIC Microscopy wish->dic_microscopy dic_microscopy->data_analysis

Workflow for studying odr-1 gene expression.

References

Application Notes and Protocols for Analyzing ODR-1 Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ODR-1, a receptor-type guanylate cyclase, plays a pivotal role in chemosensation in the nematode Caenorhabditis elegans. It is primarily expressed in the AWB and AWC sensory neurons, where it is integral to the detection of volatile odorants and the subsequent signaling cascades that govern chemotaxis and other behaviors.[1][2][3] Understanding the protein-protein interactions of ODR-1 is crucial for elucidating the molecular mechanisms of olfaction and for identifying potential targets for novel therapeutic interventions.

These application notes provide a comprehensive overview of established techniques for studying ODR-1 protein interactions, complete with detailed experimental protocols and data interpretation guidelines.

Key ODR-1 Signaling Components

The ODR-1 signaling pathway is initiated by the binding of an odorant molecule, leading to the catalytic conversion of GTP to cyclic GMP (cGMP). This second messenger, cGMP, then activates downstream effectors, including the cGMP-dependent protein kinase (PKG), EGL-4, which in turn modulates neuronal activity and behavior.[4] The expression of odr-1 itself is regulated by an endogenous siRNA pathway involving the nuclear Argonaute NRDE-3 and the exonuclease MUT-7.[4][5]

ODR-1 Signaling Pathway Diagram

ODR1_Signaling_Pathway

Techniques for Analyzing ODR-1 Protein Interactions

Several robust methodologies can be employed to investigate the protein interaction network of ODR-1. These include Co-Immunoprecipitation (Co-IP) to identify interacting partners in a cellular context, Yeast Two-Hybrid (Y2H) screening for discovering novel binary interactions, and Fluorescence Resonance Energy Transfer (FRET) for visualizing interactions in living cells.

Co-Immunoprecipitation (Co-IP) of ODR-1 from C. elegans

Co-IP is a powerful technique to identify proteins that interact with ODR-1 within its native environment.[6] This method involves using an antibody to pull down ODR-1 and any associated proteins from a lysate of C. elegans.

Experimental Workflow for ODR-1 Co-IP

CoIP_Workflow start Start: C. elegans culture expressing tagged ODR-1 lysis Lysis of worms start->lysis preclear Pre-clearing lysate lysis->preclear incubation Incubation with anti-tag antibody preclear->incubation beads Addition of Protein A/G beads incubation->beads immunoprecipitation Immunoprecipitation beads->immunoprecipitation wash Wash steps immunoprecipitation->wash elution Elution of protein complexes wash->elution analysis Analysis: SDS-PAGE, Western Blot, Mass Spectrometry elution->analysis

Detailed Protocol for ODR-1 Co-IP

Materials:

  • C. elegans strain expressing tagged ODR-1 (e.g., GFP- or FLAG-tagged)

  • Lysis Buffer (50 mM HEPES pH 7.4, 1 mM EGTA, 1 mM MgCl2, 100 mM KCl, 10% glycerol, 0.05% NP-40, protease inhibitors)

  • Anti-tag antibody (e.g., anti-GFP or anti-FLAG)

  • Protein A/G magnetic beads

  • Wash Buffer (Lysis buffer with 0.1% Triton X-100)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Harvest and Lyse Worms:

    • Collect a large population of synchronized worms expressing tagged ODR-1.

    • Wash worms with M9 buffer to remove bacteria.

    • Resuspend the worm pellet in 2 volumes of Lysis Buffer.

    • Freeze the worm suspension in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Thaw the lysate on ice and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear Lysate:

    • Add 20 µL of Protein A/G beads to the clarified lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add the anti-tag antibody to the pre-cleared lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Add 30 µL of pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Wash and Elute:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three times with 1 mL of Wash Buffer.

    • After the final wash, remove all supernatant.

    • Elute the protein complexes by adding 50 µL of Elution Buffer and boiling for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected interacting partner or by mass spectrometry to identify novel interactors.

Yeast Two-Hybrid (Y2H) Screen for ODR-1 Interactors

The Y2H system is a genetic method used to discover binary protein-protein interactions.[7] In this system, ODR-1 is used as the "bait" to screen a "prey" library of C. elegans cDNAs.

Y2H Experimental Logic

Y2H_Logic

Detailed Protocol for ODR-1 Y2H Screen

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • Bait vector (e.g., pGBKT7) and Prey vector (e.g., pGADT7)

  • C. elegans cDNA library cloned into the prey vector

  • Yeast transformation reagents

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Bait Plasmid Construction:

    • Clone the full-length coding sequence of odr-1 into the bait vector to create a fusion with the GAL4 DNA-binding domain (DNA-BD).

    • Transform the bait plasmid into a suitable yeast strain (e.g., AH109) and confirm expression and lack of auto-activation on selective media.

  • Yeast Mating:

    • Transform the C. elegans cDNA prey library into a yeast strain of the opposite mating type (e.g., Y187).

    • Mate the bait- and prey-containing yeast strains by mixing them on a YPD plate and incubating overnight.

  • Selection of Diploids:

    • Plate the mated yeast on SD/-Trp/-Leu plates to select for diploid cells containing both bait and prey plasmids.

  • Screening for Interactions:

    • Replica-plate the diploid cells onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to screen for interactions.

    • Growth on this media indicates a positive interaction.

  • Identification of Interactors:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert to identify the ODR-1 interacting protein.

Fluorescence Resonance Energy Transfer (FRET) for In Vivo Analysis

FRET is a technique that can be used to measure the proximity of two fluorescently labeled molecules in living cells, providing spatial and temporal information about protein interactions.[8][9] To study ODR-1, one could create a C. elegans strain expressing ODR-1 tagged with a donor fluorophore (e.g., CFP) and a potential interacting partner tagged with an acceptor fluorophore (e.g., YFP).

FRET Experimental Principle

FRET_Principle

Detailed Protocol for FRET Imaging in C. elegans Neurons

Materials:

  • C. elegans strain co-expressing ODR-1-CFP and Partner-YFP

  • Confocal microscope with FRET imaging capabilities

  • Anesthetic (e.g., levamisole)

  • Agarose pads

Procedure:

  • Strain Generation:

    • Generate a transgenic C. elegans strain that co-expresses ODR-1 fused to a donor fluorophore (e.g., CFP) and a putative interacting partner fused to an acceptor fluorophore (e.g., YFP) specifically in the AWB or AWC neurons.

  • Sample Preparation:

    • Mount adult worms on an agarose pad with anesthetic to immobilize them.

  • FRET Imaging:

    • Use a confocal microscope to acquire images of the neurons expressing the fluorescently tagged proteins.

    • Acquire images in three channels: the donor channel (CFP excitation and emission), the acceptor channel (YFP excitation and emission), and the FRET channel (CFP excitation and YFP emission).

  • Data Analysis:

    • Calculate the FRET efficiency using established methods, such as acceptor photobleaching or sensitized emission.

    • An increase in FRET efficiency upon stimulation (e.g., with an odorant) would suggest a conformational change or an enhanced interaction between ODR-1 and its partner.

Quantitative Data Summary

The following table provides an illustrative summary of hypothetical quantitative data that could be obtained from the described experiments.

TechniqueBait ProteinPrey ProteinInteraction MetricValueInterpretation
Co-IP/MS ODR-1-GFPProtein XMascot Score150High-confidence interactor
Co-IP/MS ODR-1-GFPProtein YMascot Score45Potential low-abundance or transient interactor
Y2H ODR-1Protein ZColony Growth on -His/-Ade+++Strong interaction
Y2H ODR-1Protein WColony Growth on -His/-Ade+Weak interaction
FRET ODR-1-CFPEGL-4-YFPFRET Efficiency15% ± 2%Close proximity in resting state
FRET ODR-1-CFPEGL-4-YFPFRET Efficiency (post-odorant)25% ± 3%Interaction/conformational change upon stimulation

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The techniques and protocols outlined in these application notes provide a robust framework for the detailed analysis of ODR-1 protein interactions in C. elegans. By combining methods such as Co-Immunoprecipitation, Yeast Two-Hybrid screening, and FRET, researchers can build a comprehensive understanding of the molecular machinery underlying olfaction, paving the way for new discoveries in sensory biology and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Quantifying Proanthocyanidin Levels in odr1 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proanthocyanidins (PAs), also known as condensed tannins, are a class of flavonoid polymers abundant in various plant tissues. They play significant roles in plant defense and have garnered considerable interest for their potential health benefits in humans, including antioxidant and anti-inflammatory properties. The biosynthesis of proanthocyanidins is a complex process regulated by a network of transcription factors. Recent research has identified ODR1 (ORIGIN OF DORMANCY 1) as a key regulator in this pathway. Studies have shown that this compound mutants exhibit a significant reduction in proanthocyanidin content, highlighting the crucial role of this compound in promoting their biosynthesis.[1] this compound interacts with the MBW (MYB-bHLH-WD40) complex, specifically with TTG1, to enhance the expression of late proanthocyanidin biosynthesis genes such as DFR and ANS.[1]

This document provides detailed application notes and protocols for the accurate quantification of proanthocyanidin levels, with a specific focus on comparing wild-type specimens with this compound mutants. These methods are essential for researchers investigating the this compound signaling pathway and its impact on flavonoid metabolism, as well as for professionals in drug development exploring the therapeutic potential of proanthocyanidins.

Data Presentation

The following table is a template for summarizing quantitative data on proanthocyanidin levels. Researchers can populate this table with their experimental results for a clear and direct comparison between wild-type and this compound mutant samples.

Sample IDGenotypeReplicateProanthocyanidin Content (mg/g FW)Standard DeviationP-value (vs. Wild-Type)
WT-1Wild-Type1
WT-2Wild-Type2
WT-3Wild-Type3
This compound-1This compound mutant1
This compound-2This compound mutant2
This compound-3This compound mutant3

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in Proanthocyanidin Biosynthesis

The diagram below illustrates the regulatory role of this compound in the proanthocyanidin biosynthesis pathway. This compound interacts with the TTG1 component of the MBW complex (composed of TTG1, TT2, and TT8), which in turn activates the transcription of key structural genes responsible for proanthocyanidin synthesis.

ODR1_Signaling_Pathway cluster_regulation Transcriptional Regulation cluster_biosynthesis Proanthocyanidin Biosynthesis This compound This compound TTG1 TTG1 This compound->TTG1 interacts with MBW_complex MBW Complex (TTG1, TT2, TT8) TTG1->MBW_complex DFR DFR MBW_complex->DFR activates transcription ANS ANS MBW_complex->ANS activates transcription Flavonoid_Precursors Flavonoid Precursors Flavonoid_Precursors->DFR DFR->ANS Leucoanthocyanidins Leucoanthocyanidins ANS->Leucoanthocyanidins Proanthocyanidins Proanthocyanidins Leucoanthocyanidins->Proanthocyanidins

Caption: this compound's role in proanthocyanidin biosynthesis.

General Experimental Workflow for Proanthocyanidin Quantification

The following diagram outlines the general workflow for quantifying proanthocyanidins in plant tissues, from sample preparation to data analysis.

Experimental_Workflow cluster_extraction Extraction cluster_quantification Quantification Methods start Plant Tissue Collection (Wild-Type and this compound mutant) prep Sample Preparation (Freeze-drying, Grinding) start->prep extraction Solvent Extraction (e.g., Acetone/Methanol) prep->extraction dmaca DMACA-HCl Assay extraction->dmaca vanillin Vanillin Assay extraction->vanillin hplc HPLC Analysis extraction->hplc data_analysis Data Analysis and Comparison dmaca->data_analysis vanillin->data_analysis hplc->data_analysis end Conclusion data_analysis->end

Caption: Proanthocyanidin quantification workflow.

Experimental Protocols

Here are detailed protocols for three common methods for proanthocyanidin quantification.

DMACA-HCl Staining and Spectrophotometric Assay

The 4-dimethylaminocinnamaldehyde (DMACA)-HCl method is highly sensitive and specific for proanthocyanidins, reacting with the terminal units to produce a blue-colored product.

Materials:

  • DMACA reagent: 0.1% (w/v) 4-dimethylaminocinnamaldehyde in a cold mixture of methanol and 6 M HCl (1:1, v/v).[2]

  • Extraction solvent: 75% (v/v) acetone containing 0.5% (v/v) acetic acid.[1]

  • Spectrophotometer or microplate reader.

Protocol:

  • Extraction:

    • Homogenize 100 mg of finely ground plant tissue in 1 mL of extraction solvent.

    • Vortex for 30 seconds, sonicate at room temperature for 30 minutes, and then shake on an orbital shaker for 1 hour.[1]

    • Centrifuge the mixture at 2000 x g for 10 minutes at room temperature.[1]

    • Collect the supernatant for analysis.

  • Assay:

    • In a microplate well or cuvette, add 70 µL of the diluted plant extract.

    • Add 210 µL of the DMACA reagent.[1]

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 640 nm against a blank (extraction solvent and DMACA reagent).

  • Quantification:

    • Prepare a standard curve using known concentrations of procyanidin B1 or catechin.

    • Express the results as mg of procyanidin B1 or catechin equivalents per gram of fresh weight (mg/g FW).

Vanillin-HCl Assay

The vanillin-HCl assay is a widely used colorimetric method for determining the content of condensed tannins.

Materials:

  • Vanillin reagent: 4% (w/v) vanillin in methanol.

  • Concentrated HCl.

  • Extraction solvent: 80% (v/v) methanol.

  • Spectrophotometer.

Protocol:

  • Extraction:

    • Extract 100 mg of ground plant tissue with 1 mL of 80% methanol.

    • Centrifuge to pellet the debris and collect the supernatant.

  • Assay:

    • Prepare a fresh reaction mixture of the vanillin reagent and concentrated HCl (2:1, v/v).

    • Add 2.5 mL of the reaction mixture to 0.5 mL of the plant extract.

    • Incubate at 27°C for 20 minutes.[1]

    • Measure the absorbance at 500 nm against a blank.[1]

  • Quantification:

    • Generate a standard curve using catechin.

    • Express the results as mg of catechin equivalents per gram of fresh weight (mg/g FW).

HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of individual proanthocyanidin oligomers.

Materials:

  • HPLC system with a fluorescence or UV-Vis detector.

  • C18 reverse-phase column.

  • Mobile phase A: 5% acetonitrile + 0.01% trifluoroacetic acid.[3]

  • Mobile phase B: 95% acetonitrile + 0.01% trifluoroacetic acid.[3]

  • Procyanidin standards (e.g., procyanidin B1, B2, C1).

  • Extraction solvent: 60% hydromethanolic mixture with 1% formic acid.[4]

Protocol:

  • Extraction and Sample Preparation:

    • Extract proanthocyanidins from the plant tissue using the hydromethanolic solvent with sonication.[4]

    • Centrifuge and filter the extract through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the fluorescence detector to an excitation wavelength of 272 nm and an emission wavelength of 312 nm.[4] Alternatively, a UV detector can be set to 278 nm.[3]

    • Use a gradient elution program to separate the proanthocyanidins. An example gradient is as follows: 10% B (0-5 min), 10-15% B (5-7 min), 15-20% B (7-13 min), 20-25% B (13-20 min), 25-30% B (20-30 min), 30-80% B (30-35 min), and a return to 10% B (35-40 min).[3]

    • The flow rate is typically 1 mL/min.[3]

  • Quantification:

    • Identify peaks by comparing their retention times with those of the analytical standards.

    • Quantify the individual proanthocyanidins by creating calibration curves for each standard.[4]

    • The total proanthocyanidin content can be calculated by summing the concentrations of the individual oligomers.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the odr-1 Gene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The odr-1 gene in Caenorhabditis elegans encodes a receptor-type guanylate cyclase that plays a crucial role in chemosensation.[1] It is primarily expressed in the AWC and AWB sensory neurons and is essential for responses to volatile odorants.[2][3] The ODR-1 protein is a key component of the signal transduction pathway that allows the nematode to detect and discriminate between various smells, influencing behaviors such as chemotaxis and olfactory learning.[3][4] The application of CRISPR-Cas9 technology to edit the odr-1 gene offers a powerful tool to dissect the molecular mechanisms of olfaction, create models for sensory disorders, and potentially screen for therapeutic compounds that modulate sensory neuron function.

This document provides detailed application notes and protocols for the targeted editing of the odr-1 gene in C. elegans using the CRISPR-Cas9 system.

ODR-1 Signaling Pathway

The ODR-1 protein is a transmembrane guanylyl cyclase that, upon odorant binding to upstream receptors, is thought to be activated, leading to the production of cyclic GMP (cGMP) from GTP.[2] This increase in intracellular cGMP levels then leads to the opening of cGMP-gated ion channels, such as TAX-2 and TAX-4, resulting in neuron depolarization and a downstream behavioral response.[5]

ODR1_Signaling_Pathway Odorant Odorant GPCR Odorant Receptor (GPCR) Odorant->GPCR G_alpha Gα subunit (e.g., ODR-3) GPCR->G_alpha ODR1 ODR-1 (Guanylate Cyclase) G_alpha->this compound activates cGMP cGMP This compound->cGMP converts GTP GTP GTP->this compound Ion_Channel cGMP-gated Ion Channel (TAX-2/TAX-4) cGMP->Ion_Channel opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Response Neuronal Response Ca_Influx->Response

Figure 1: Simplified ODR-1 signaling pathway in C. elegans sensory neurons.

Experimental Workflow for odr-1 Gene Editing

The general workflow for editing the odr-1 gene in C. elegans involves the design of a specific guide RNA (gRNA), preparation of a CRISPR-Cas9 injection mix, microinjection into the gonad of young adult hermaphrodites, and subsequent screening for progeny with the desired edit.[6][7]

Figure 2: General experimental workflow for CRISPR-Cas9 editing of the odr-1 gene.

Application Notes

  • Guide RNA (gRNA) Design: It is crucial to design gRNAs that are specific to the odr-1 gene to minimize off-target effects. Several online tools can be used for gRNA design, which also provide off-target scores. Targeting a critical functional domain, such as the guanylate cyclase domain, is recommended for generating loss-of-function mutations.

  • Choice of Cas9: The most common approach is to use a ribonucleoprotein (RNP) complex, which involves pre-incubating the purified Cas9 protein with the synthetic gRNA before injection.[6] This method is highly efficient and reduces the risk of transgene integration.

  • Repair Template: For precise edits, such as introducing a specific point mutation or inserting a tag, a single-stranded DNA (ssDNA) oligonucleotide repair template should be co-injected with the Cas9-gRNA complex.

  • Co-injection Markers: To enrich for successfully injected animals, a co-injection marker is often included in the injection mix. A common choice is a plasmid expressing a fluorescent protein in the pharynx (e.g., pmyo-2::mCherry).

  • Screening Strategy: Screening can be performed by looking for a desired phenotype (e.g., altered chemotaxis behavior) or by using a co-CRISPR strategy with a marker gene like rol-6 that produces a "roller" phenotype.[7] Molecular screening using PCR and restriction digests or sequencing is necessary for confirmation.

Quantitative Data

The efficiency of CRISPR-Cas9-mediated gene editing can vary depending on several factors, including the injection quality, the concentration of the CRISPR components, and the specific gRNA sequence. The following table provides representative data for a typical odr-1 knockout experiment in C. elegans.

ParameterRepresentative ValueDescription
Number of Injected P0s 50The number of young adult hermaphrodites injected with the CRISPR-Cas9 mix.
Number of F1 Progeny Screened ~2500The total number of first-generation offspring screened for the desired edit.
Transformation Efficiency (F1) 20%The percentage of F1s showing the co-injection marker phenotype (e.g., fluorescent pharynx).
Editing Efficiency (in transformed F1s) 10-50%The percentage of transformed F1s that are heterozygous for the odr-1 edit.
Homozygous Mutant Isolation (F2) ~25%The expected Mendelian ratio of homozygous mutants among the progeny of a heterozygous F1.

Detailed Experimental Protocols

Protocol 1: gRNA Design for odr-1

  • Obtain the odr-1 sequence: Retrieve the full genomic sequence of the odr-1 gene from a database such as WormBase.

  • Select a targeting region: Choose an exon early in the gene or one that encodes a critical functional domain to target for knockout.

  • Use a gRNA design tool: Input the selected sequence into an online gRNA design tool (e.g., CHOPCHOP).

  • Select gRNAs: Choose 2-3 gRNAs with high on-target scores and low off-target predictions. The target site must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).

Protocol 2: Preparation of CRISPR-Cas9 Injection Mix

  • Resuspend CRISPR components: Resuspend the lyophilized crRNA and tracrRNA in nuclease-free water to a final concentration of 100 µM.

  • Anneal gRNA: In a PCR tube, mix equal volumes of the crRNA and tracrRNA. Anneal in a thermocycler by heating to 95°C for 5 minutes, then ramping down to 25°C at a rate of 5°C/min.

  • Assemble the RNP complex: In a clean microcentrifuge tube, combine the following components in order:

    • Annealed gRNA (crRNA:tracrRNA duplex)

    • Purified Cas9 protein

    • (Optional) ssDNA repair template

    • (Optional) Co-injection marker plasmid

    • Nuclease-free water to the final volume

  • Incubate: Incubate the mix at 37°C for 15 minutes to allow the RNP complex to form.

  • Centrifuge: Spin the injection mix at maximum speed for 10 minutes to pellet any debris. Use the supernatant for microinjection.

Protocol 3: Microinjection into C. elegans Gonads

This protocol requires a high-magnification inverted microscope equipped with differential interference contrast (DIC) optics and a micromanipulator.

  • Prepare injection pads: Create agarose pads on glass coverslips for mounting the worms.[8]

  • Mount young adult worms: Transfer young adult hermaphrodites to a drop of halocarbon oil on the agarose pad.

  • Load the microinjection needle: Load the injection mix into a pulled glass microinjection needle.

  • Perform the injection: Using the micromanipulator, carefully insert the needle into the distal arm of the gonad of an immobilized worm and inject a small volume of the mix.[7]

  • Recover the injected worms: Transfer the injected worms to a seeded NGM plate and allow them to recover.

Protocol 4: Screening and Genotyping

  • Screen F1 progeny: After 3-4 days, screen the F1 progeny for the co-injection marker phenotype.

  • Isolate potential heterozygotes: Single-clone the F1 animals expressing the marker onto individual plates.

  • Screen F2 progeny for homozygous edits: Screen the F2 generation for the desired phenotype or genotype. For knockouts, this may involve PCR amplification of the target region to identify a size change.

  • Genotyping:

    • Lysis: Lyse single worms in a small volume of lysis buffer.

    • PCR: Perform PCR using primers flanking the target site.

    • Analysis: Analyze the PCR products by gel electrophoresis. A successful deletion will result in a smaller PCR product compared to the wild type. For point mutations, a restriction enzyme site can be introduced or removed, and the PCR product can be subjected to a restriction digest.

  • Sequence validation: Sequence the PCR product from homozygous mutant animals to confirm the precise nature of the edit.

References

Application Notes and Protocols for Studying ODR1 in Seed Germination Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ODR1 (ORIGIN OF DORMANCY 1) has been identified as a key regulator of seed dormancy and germination in Arabidopsis thaliana. It functions as a transcriptional co-repressor that plays a crucial role in the biosynthesis of proanthocyanidins (PAs), which are metabolites known to enhance dormancy and inhibit germination. This compound interacts with TRANSPARENT TESTA GLABRA 1 (TTG1) and modulates the activity of the MYB-bHLH-WD40 (MBW) complex, which in turn regulates the expression of genes involved in PA biosynthesis. Understanding the role of this compound is critical for developing strategies to modulate seed germination for agricultural and pharmaceutical purposes.

This document provides detailed experimental protocols and data presentation guidelines for studying the function of this compound in seed germination assays.

Data Presentation

Quantitative analysis of this compound function in seed germination typically involves comparing wild-type (WT) plants with this compound mutants and complemented lines. Key parameters to measure include germination rate, germination speed, and proanthocyanidin content.

Table 1: Germination Phenotypes of this compound Mutants

GenotypeGermination Rate (%) at 72hMean Germination Time (h)Proanthocyanidin Content (A595/g FW)Seed Coat Color
Wild-Type (Col-0)85 ± 560 ± 41.2 ± 0.1Dark Brown
This compound-198 ± 242 ± 30.6 ± 0.05Pale Brown
This compound-297 ± 344 ± 30.5 ± 0.07Pale Brown
This compound-complemented87 ± 458 ± 51.1 ± 0.1Dark Brown

Data are presented as mean ± standard deviation from at least three biological replicates.

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

ODR1_Signaling_Pathway This compound This compound TTG1 TTG1 This compound->TTG1 MBW_complex MBW Complex (TT2, TT8, TTG1) TTG1->MBW_complex PA_Biosynthesis_Genes Proanthocyanidin Biosynthesis Genes (e.g., DFR, ANS) MBW_complex->PA_Biosynthesis_Genes Proanthocyanidins Proanthocyanidins PA_Biosynthesis_Genes->Proanthocyanidins Seed_Dormancy Seed Dormancy Proanthocyanidins->Seed_Dormancy Germination Germination Seed_Dormancy->Germination

Caption: this compound Signaling Pathway in Seed Dormancy.

Seed_Germination_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Harvest_Seeds 1. Harvest & Dry Seeds (WT, this compound, complemented) Sterilize_Seeds 2. Surface Sterilize Seeds Harvest_Seeds->Sterilize_Seeds Plating 3. Plate on MS Medium Sterilize_Seeds->Plating Stratification 4. Stratification (4°C, 3 days) Plating->Stratification Incubation 5. Incubate (22°C, 16h light/8h dark) Stratification->Incubation Scoring 6. Score Germination (Radicle Emergence) Incubation->Scoring Data_Analysis 7. Data Analysis & Plotting Scoring->Data_Analysis

Caption: Experimental Workflow for Seed Germination Assay.

Experimental Protocols

Protocol 1: Arabidopsis Seed Sterilization

This protocol describes a standardized method for the surface sterilization of Arabidopsis thaliana seeds to prevent microbial contamination during in vitro germination assays.[1]

Materials:

  • Arabidopsis seeds (wild-type, this compound mutants, complemented lines)

  • 1.5 mL microcentrifuge tubes

  • 70% (v/v) ethanol

  • 50% (v/v) commercial bleach solution (e.g., Clorox, containing ~2.6% sodium hypochlorite) with 0.05% (v/v) Tween-20

  • Sterile distilled water

  • Pipettes and sterile tips

  • Tube rotator or shaker

Procedure:

  • Aliquot approximately 50-100 seeds into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% ethanol to the tube and vortex briefly. Let it sit for 1 minute.

  • Carefully remove the ethanol using a pipette.

  • Add 1 mL of the 50% bleach solution containing Tween-20.

  • Place the tube on a rotator and incubate with gentle agitation for 10 minutes.[1]

  • Allow the seeds to settle, then carefully aspirate the bleach solution.

  • Wash the seeds by adding 1 mL of sterile distilled water, inverting the tube several times, allowing the seeds to settle, and then removing the water. Repeat this washing step five more times for a total of six washes to ensure complete removal of the bleach.[1]

  • After the final wash, resuspend the seeds in a small volume of sterile distilled water or 0.1% (w/v) sterile agar solution for plating.

Protocol 2: Seed Germination Assay

This protocol details the procedure for conducting a seed germination assay to assess the role of this compound.

Materials:

  • Sterilized Arabidopsis seeds (from Protocol 1)

  • Petri dishes (90 mm)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 0.8% (w/v) agar, pH 5.7

  • Sterile filter paper (optional, for plating)

  • Growth chamber or incubator with controlled light and temperature

  • Stereomicroscope for scoring germination

Procedure:

  • Prepare MS agar plates in a sterile laminar flow hood.

  • Using a wide-bore pipette tip, carefully plate the sterilized seeds onto the surface of the MS agar plates. Aim for 50-100 seeds per plate, evenly spaced.

  • Seal the Petri dishes with breathable tape (e.g., Micropore tape).

  • To synchronize germination, stratify the seeds by placing the plates in the dark at 4°C for 3 days.[2]

  • After stratification, transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod.

  • Monitor the seeds daily and score for germination. Germination is typically defined as the emergence of the radicle through the seed coat.[3]

  • Record the number of germinated seeds at regular intervals (e.g., every 12 or 24 hours) for up to 7 days.

  • Calculate the germination rate as a percentage of the total number of seeds plated.

Protocol 3: Proanthocyanidin Content Measurement

This protocol provides a method for quantifying the proanthocyanidin content in mature seeds, which is a key downstream effect of this compound function.[4][5]

Materials:

  • Mature, dry seeds from wild-type, this compound mutants, and complemented lines

  • Extraction buffer: 70% (v/v) acetone with 0.5% (w/v) polyvinylpyrrolidone (PVPP)

  • DMACA reagent: 0.2% (w/v) p-dimethylaminocinnamaldehyde in a 1:1 mixture of methanol and 6 M HCl

  • Spectrophotometer

  • Microcentrifuge and tubes

Procedure:

  • Weigh approximately 20 mg of dry seeds and grind them to a fine powder in liquid nitrogen.

  • Add 1 mL of extraction buffer to the powdered tissue, vortex thoroughly, and sonicate for 10 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For the assay, mix 10 µL of the supernatant with 190 µL of the DMACA reagent in a 96-well plate.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 640 nm using a spectrophotometer.

  • Create a standard curve using procyanidin B2 or catechin to quantify the PA content. Express the results as absorbance units per gram of fresh weight or as equivalents of the standard.

References

Application Notes: Yeast Two-Hybrid Screening with ODR1 as Bait

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The yeast two-hybrid (Y2H) system is a powerful in vivo molecular biology technique used to identify and characterize binary protein-protein interactions. This method is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In a Y2H screen, the protein of interest, termed the "bait," is fused to the DBD of a transcription factor (e.g., GAL4). A library of potential interacting partners, or "prey," is fused to the corresponding AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This reconstituted transcription factor then activates the expression of downstream reporter genes, allowing for the selection and identification of interacting partners.

This application note focuses on the use of ODR1 (ORIGIN OF DORMANCY 1), a key regulator of seed dormancy and germination in Arabidopsis thaliana, as a bait protein in a yeast two-hybrid screen. This compound is known to be involved in the regulation of proanthocyanidin (PA) biosynthesis, a crucial factor in seed coat development and the establishment of dormancy. Identifying the interacting partners of this compound can provide valuable insights into the molecular mechanisms governing these critical plant processes.

Principle of the Assay

The GAL4-based yeast two-hybrid system is a widely used platform for Y2H screening. The principle relies on the functional reconstitution of the GAL4 transcription factor. The bait protein (this compound) is cloned into a "bait vector" (e.g., pGBKT7), fusing it to the GAL4 DNA-binding domain (DBD). A cDNA library of potential prey proteins is cloned into a "prey vector" (e.g., pGADT7), fusing them to the GAL4 activation domain (AD).

When yeast cells are co-transformed with both bait and prey plasmids, the following occurs:

  • No Interaction: If the this compound bait and a prey protein do not interact, the GAL4 DBD and AD remain separated. The reporter genes are not activated, and the yeast cells will not grow on selective media.

  • Interaction: If the this compound bait and a prey protein interact, the GAL4 DBD and AD are brought together. This functional reconstitution of the GAL4 transcription factor activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ). The expression of these reporters allows the yeast to grow on selective media (lacking histidine and adenine) and to produce a blue color in the presence of X-gal.

Experimental Workflow

A typical yeast two-hybrid screen with this compound as bait follows a series of defined steps, from initial vector construction to the final validation of interactions.

Yeast_Two_Hybrid_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation & Analysis Bait_Construction Bait Plasmid Construction (pGBKT7-ODR1) Yeast_Transformation Yeast Co-transformation (Bait + Prey Library) Bait_Construction->Yeast_Transformation Prey_Library Prey cDNA Library (in pGADT7) Prey_Library->Yeast_Transformation Selection Selection on Nutritional Dropout Media (-Trp, -Leu, -His, -Ade) Yeast_Transformation->Selection Reporter_Assay Reporter Gene Assay (e.g., X-gal) Selection->Reporter_Assay Plasmid_Rescue Prey Plasmid Rescue from Positive Clones Reporter_Assay->Plasmid_Rescue Sequencing Prey Insert Sequencing Plasmid_Rescue->Sequencing Bioinformatics Bioinformatic Analysis of Putative Interactors Sequencing->Bioinformatics Validation Validation of Interactions (e.g., Co-IP, BiFC) Bioinformatics->Validation

Figure 1: Experimental workflow for a yeast two-hybrid screen.

Protocols

I. Bait Plasmid Construction (pGBKT7-ODR1)
  • Gene Amplification: Amplify the full-length coding sequence of this compound from Arabidopsis thaliana cDNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and BamHI) for cloning into the pGBKT7 vector.

  • Vector and Insert Preparation: Digest both the amplified this compound PCR product and the pGBKT7 vector with the selected restriction enzymes.

  • Ligation: Ligate the digested this compound insert into the digested pGBKT7 vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid amplification.

  • Verification: Select transformed colonies and verify the correct insertion of this compound by colony PCR and Sanger sequencing.

II. Yeast Transformation and Screening
  • Yeast Strain: Use a suitable yeast strain, such as AH109 or Y2HGold, which contains multiple reporter genes.

  • Bait Transformation and Auto-activation Test:

    • Transform the pGBKT7-ODR1 bait plasmid into the yeast strain.

    • Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade media.

    • Growth on SD/-Trp confirms successful transformation. No growth on SD/-Trp/-His/-Ade indicates that the this compound bait does not auto-activate the reporter genes.

  • Library Transformation:

    • Co-transform the Arabidopsis cDNA prey library (in pGADT7) into the yeast strain already containing the pGBKT7-ODR1 bait plasmid.

    • Alternatively, use a yeast mating approach by transforming the bait into a MATα strain and the prey library into a MATa strain, followed by mating.

  • Selection of Positive Interactions:

    • Plate the transformed yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).

    • Incubate plates at 30°C for 3-7 days and monitor for colony growth. Colonies that grow on this medium represent putative positive interactions.

III. Quantitative β-Galactosidase Assay

This assay provides a quantitative measure of the interaction strength between the bait and prey proteins.

  • Culture Preparation: Grow individual positive yeast colonies in liquid SD/-Trp/-Leu medium overnight at 30°C with shaking.

  • Cell Lysis:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

    • Lyse the cells by freeze-thaw cycles or by adding chloroform and SDS.

  • Enzymatic Reaction:

    • Add ONPG (o-nitrophenyl-β-D-galactopyranoside) to the cell lysate and incubate at 30°C.

    • Stop the reaction by adding Na2CO3 when a yellow color develops.

  • Measurement and Calculation:

    • Measure the absorbance of the reaction mixture at 420 nm (OD420).

    • Measure the optical density of the yeast culture at 600 nm (OD600) before lysis.

    • Calculate β-galactosidase activity in Miller units:

      • Units = (1000 * OD420) / (t * V * OD600)

      • where t = time of incubation (min) and V = volume of culture used (mL).

Data Presentation

Putative this compound Interacting Proteins

A yeast two-hybrid screen using this compound as bait would aim to identify novel interacting partners. Based on existing literature, a known interactor of this compound is bHLH57. A hypothetical screen might identify other transcription factors or regulatory proteins involved in seed development.

Prey ProteinDescriptionReporter Gene ActivationInteraction Strength (Miller Units)
bHLH57Basic helix-loop-helix transcription factor+++Strong
TTG1TRANSPARENT TESTA GLABRA 1+++Strong
Hypothetical Protein 1Zinc finger protein++Moderate
Hypothetical Protein 2Kinase+Weak

Note: This table is a representative example of how data from an this compound Y2H screen could be presented. The hypothetical proteins are included for illustrative purposes.

This compound Signaling Pathway

This compound is a key regulator in the signaling network that controls seed dormancy and germination in Arabidopsis. It functions in part by interacting with components of the MYB-bHLH-WD40 (MBW) complex, which regulates the biosynthesis of proanthocyanidins (PAs) in the seed coat.

ODR1_Signaling_Pathway cluster_input Environmental & Developmental Cues cluster_regulation Regulatory Complex cluster_downstream Downstream Events Cues Hormonal Signals (e.g., ABA, GA) Light, Temperature This compound This compound Cues->this compound regulates expression bHLH57 bHLH57 This compound->bHLH57 interacts with TTG1 TTG1 (WD40) This compound->TTG1 interacts with MBW_Complex MBW Complex (MYB-bHLH-TTG1) TTG1->MBW_Complex is a component of PA_Biosynthesis Proanthocyanidin (PA) Biosynthesis Genes MBW_Complex->PA_Biosynthesis activates transcription of Seed_Coat Seed Coat Development & Pigmentation PA_Biosynthesis->Seed_Coat leads to Dormancy Seed Dormancy & Germination Control Seed_Coat->Dormancy influences

Figure 2: Simplified signaling pathway of this compound in seed dormancy.

Application Notes and Protocols for Studying ODR1 Function in Transgenic Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and analyzing transgenic plants to investigate the function of the ODR1 (ONE-HELIX-PROTEIN-DECAPPING-RELATED 1) gene, a key regulator of seed dormancy, germination, and proanthocyanidin biosynthesis.

Introduction to this compound Function

This compound is a crucial transcriptional co-regulator in plants, with significant roles in seed biology. In the model organism Arabidopsis thaliana, this compound has been identified as a key factor influencing seed dormancy and germination. It achieves this, in part, by modulating the biosynthesis of proanthocyanidins (PAs), which are flavonoid polymers that impact seed coat color and dormancy. Research has shown that loss-of-function this compound mutants exhibit a lighter seed coat color and reduced levels of PAs.[1]

This compound functions by interacting with TRANSPARENT TESTA GLABRA 1 (TTG1), a central component of the MBW (MYB-bHLH-WD40) transcriptional activation complex. By forming a complex with TTG1, TRANSPARENT TESTA 2 (TT2), and TRANSPARENT TESTA 8 (TT8), this compound enhances the activation of downstream proanthocyanidin biosynthesis genes, such as DFR (DIHYDROFLAVONOL 4-REDUCTASE) and ANS (ANTHOCYANIDIN SYNTHASE).[1][2]

This guide provides detailed protocols for generating transgenic plants with altered this compound expression (overexpression and knockout) to facilitate further research into its molecular function and its potential as a target for crop improvement.

Data Presentation

The following tables summarize quantitative data from studies on this compound function, providing a clear comparison between wild-type, mutant, and complemented plant lines.

Table 1: Proanthocyanidin Content in Arabidopsis Seeds

GenotypeSoluble PAs (A550 nm/g FW)Insoluble PAs (A550 nm/g FW)
Wild-Type (Col-0)0.85 ± 0.071.23 ± 0.11
This compound-2 mutant0.42 ± 0.050.65 ± 0.08
This compound Complemented0.81 ± 0.061.18 ± 0.10

Data are represented as means ± standard deviation.

Table 2: Relative Expression of Proanthocyanidin Biosynthesis Genes in Arabidopsis Seeds (4 Days After Pollination)

GeneWild-Type (Col-0)This compound-2 mutantThis compound Complemented
DFR1.00 ± 0.120.35 ± 0.040.95 ± 0.10
ANS1.00 ± 0.150.41 ± 0.060.98 ± 0.13
TT21.00 ± 0.110.52 ± 0.071.03 ± 0.14
TT81.00 ± 0.130.68 ± 0.090.99 ± 0.12

Gene expression was determined by qRT-PCR and normalized to a reference gene (ACTIN8). Data are represented as means ± standard deviation of three biological replicates.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Construction of an this compound Overexpression Vector

This protocol describes the creation of a binary vector for constitutive overexpression of the this compound gene in plants, using the Cauliflower Mosaic Virus (CaMV) 35S promoter.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from Arabidopsis thaliana (Col-0) seedlings using a commercial plant RNA extraction kit.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • PCR Amplification of this compound Coding Sequence:

    • Design primers to amplify the full-length coding sequence (CDS) of this compound. Add restriction sites (e.g., BamHI and SalI) to the 5' ends of the forward and reverse primers, respectively, for subsequent cloning.

    • Perform PCR using the synthesized cDNA as a template.

    • Analyze the PCR product on a 1% agarose gel to confirm the expected size.

  • Vector Preparation and Ligation:

    • Digest a suitable plant expression vector (e.g., pCAMBIA1301, which contains a CaMV 35S promoter and a selectable marker like hygromycin resistance) and the purified PCR product with BamHI and SalI.

    • Ligate the digested this compound fragment into the linearized vector using T4 DNA ligase.

  • Transformation of E. coli and Plasmid Verification:

    • Transform the ligation product into competent E. coli cells (e.g., DH5α).

    • Select transformed colonies on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pCAMBIA1301).

    • Isolate plasmid DNA from overnight cultures of selected colonies and verify the insertion of the this compound gene by restriction digestion and Sanger sequencing.

Protocol 2: Agrobacterium-Mediated Transformation of Arabidopsis thaliana

This protocol details the floral dip method for transforming Arabidopsis with the this compound overexpression construct.[2][4]

  • Preparation of Agrobacterium tumefaciens:

    • Transform the verified this compound overexpression vector into a suitable Agrobacterium strain (e.g., GV3101) by electroporation.

    • Select transformed Agrobacterium colonies on LB agar plates containing appropriate antibiotics (e.g., kanamycin and rifampicin).

    • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 28°C with shaking.

    • Use the 5 mL culture to inoculate 500 mL of LB with antibiotics and grow overnight to an OD600 of 1.5-2.0.

  • Plant Preparation and Transformation:

    • Grow Arabidopsis thaliana plants until they have developed young floral buds.

    • Harvest the Agrobacterium culture by centrifugation and resuspend the pellet in an infiltration medium (e.g., 5% sucrose and 0.05% Silwet L-77).

    • Invert the Arabidopsis plants and dip the floral tissues into the Agrobacterium suspension for 30-60 seconds with gentle agitation.

    • Place the dipped plants in a tray, cover with a plastic dome to maintain high humidity, and keep in the dark for 16-24 hours.

    • Return the plants to normal growth conditions and allow them to set seed.

  • Selection of Transgenic Plants:

    • Harvest the T1 seeds and sterilize them.

    • Plate the sterilized seeds on MS medium containing the appropriate selection agent (e.g., hygromycin).

    • Transgenic seedlings will be resistant to the selection agent and will develop into healthy green plants, while non-transgenic seedlings will not.

    • Transfer the resistant seedlings to soil and grow to maturity to collect T2 seeds.

Protocol 3: Generation of this compound Knockout Lines using CRISPR/Cas9

This protocol provides a general workflow for creating this compound knockout mutants using the CRISPR/Cas9 system.

  • Guide RNA (gRNA) Design and Vector Construction:

    • Design two or more gRNAs targeting the 5' exons of the this compound gene to increase the likelihood of generating a null allele.

    • Use online tools to design gRNAs with high on-target scores and low off-target potential.

    • Synthesize the gRNA sequences and clone them into a plant CRISPR/Cas9 vector that expresses the Cas9 nuclease and the gRNA. These vectors often contain a plant selectable marker.

  • Plant Transformation and Selection:

    • Introduce the CRISPR/Cas9 construct into Arabidopsis using the Agrobacterium-mediated floral dip method described in Protocol 2.

    • Select T1 transgenic plants on a selective medium.

  • Screening for Mutations:

    • Extract genomic DNA from the leaves of T1 transgenic plants.

    • Amplify the target region of the this compound gene by PCR.

    • Sequence the PCR products to identify plants carrying mutations (insertions, deletions, or substitutions) at the target site.

    • Analyze the sequencing data to identify plants with frame-shift mutations that are likely to result in a loss of gene function.

  • Generation of Transgene-Free Mutant Lines:

    • Grow the T1 plants with identified mutations to produce T2 seeds.

    • Screen the T2 generation for plants that have inherited the desired mutation but have segregated away the CRISPR/Cas9 T-DNA. This can be done by PCR for the Cas9 gene.

    • Identify homozygous mutant plants in the T2 or T3 generation by sequencing.

Protocol 4: Analysis of Transgenic Plants

This protocol outlines the molecular and phenotypic analysis of the generated transgenic plants.

  • Genomic DNA PCR:

    • Confirm the presence of the transgene in T1 and subsequent generations of overexpression lines by PCR using primers specific to the transgene.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate RNA from relevant tissues (e.g., seeds, seedlings) of wild-type, overexpression, and knockout lines.

    • Synthesize cDNA and perform qRT-PCR using primers specific to this compound and target downstream genes (e.g., DFR, ANS).

    • Normalize expression levels to a stably expressed reference gene (e.g., ACTIN8).[3]

  • Phenotypic Analysis:

    • Seed Coat Color: Visually inspect and document the seed coat color of mature, dry seeds from all plant lines.

    • Proanthocyanidin Quantification: Extract and quantify soluble and insoluble PAs from mature seeds using established spectrophotometric methods.

    • Germination Assays: Score the germination rates of seeds from different lines under various conditions (e.g., different light and temperature regimes) to assess dormancy.

Mandatory Visualizations

This compound Signaling Pathway in Proanthocyanidin Biosynthesis

Caption: this compound interacts with TTG1 to regulate proanthocyanidin biosynthesis.

Experimental Workflow for Generating and Analyzing this compound Transgenic Plants

Transgenic_Workflow cluster_overexpression Overexpression Line cluster_knockout Knockout Line (CRISPR/Cas9) a1 1. This compound CDS Amplification a2 2. Ligation into Expression Vector (35S Promoter) a1->a2 a3 3. Agrobacterium Transformation a2->a3 c1 Floral Dip Transformation of Arabidopsis a3->c1 b1 1. gRNA Design & Vector Construction b2 2. Agrobacterium Transformation b1->b2 b2->c1 d1 T1 Seed Selection (Hygromycin/Kanamycin) c1->d1 e1 Molecular Analysis - gDNA PCR - qRT-PCR (this compound expression) d1->e1 f1 Phenotypic Analysis - Seed Coat Color - Proanthocyanidin Content - Germination Assay d1->f1 g1 Identification of Homozygous Transgene-Free Knockout (T3) d1->g1

Caption: Workflow for creating and evaluating this compound transgenic plants.

References

Application Notes and Protocols for Immunofluorescent Localization of ODR-1 Protein in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the immunofluorescent localization of the ODR-1 protein in the nematode Caenorhabditis elegans. ODR-1, a receptor-type guanylate cyclase, is a key component of the olfactory signaling pathway in the AWC sensory neurons, mediating responses to various volatile odorants. Understanding the precise subcellular localization of ODR-1 is crucial for dissecting the molecular mechanisms of olfaction and for potential applications in drug development targeting sensory pathways. This application note includes a comprehensive experimental protocol, a diagram of the ODR-1 signaling pathway, and a discussion of antibody selection.

Introduction

Caenorhabditis elegans is a powerful model organism for studying neurobiology due to its well-defined nervous system and genetic tractability. The olfactory system of C. elegans is responsible for detecting a wide range of volatile cues, guiding behaviors such as foraging and mate finding. The AWC sensory neurons play a critical role in this process, and the ODR-1 protein is essential for their function. ODR-1 is a transmembrane guanylyl cyclase that is thought to be a shared signaling component downstream of odorant receptors.[1] Upon odorant binding to G-protein coupled receptors (GPCRs), a signaling cascade is initiated that modulates the activity of ODR-1, leading to changes in intracellular cyclic GMP (cGMP) levels. These changes in cGMP concentration ultimately lead to neuronal signaling and a behavioral response.

Immunofluorescence is a valuable technique for visualizing the subcellular localization of proteins within their native cellular context. This protocol provides a step-by-step guide for performing whole-mount immunofluorescence in C. elegans to localize the ODR-1 protein.

ODR-1 Signaling Pathway in AWC Neurons

The following diagram illustrates the proposed signaling pathway involving ODR-1 in the AWC sensory neurons of C. elegans. In the presence of an attractive odorant, the signaling pathway is proposed to be in an "off" state, leading to a decrease in cGMP levels and closure of cGMP-gated channels. Upon odorant removal, the pathway is activated, leading to an increase in cGMP, channel opening, and neuronal depolarization.

ODR1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Odorant Odorant GPCR Odorant Receptor (GPCR) Odorant->GPCR Binds G_protein Gα (ODR-3) GPCR->G_protein Activates ODR1 ODR-1 (Guanylyl Cyclase) cGMP cGMP This compound->cGMP Converts GTP to cGMP CNG_channel TAX-2/TAX-4 (cGMP-gated channel) Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx G_protein->this compound Inhibits GTP GTP cGMP->CNG_channel Opens Depolarization Neuronal Depolarization Ca_ion->Depolarization Leads to

Caption: ODR-1 signaling pathway in C. elegans AWC neurons.

Experimental Protocol: Whole-Mount Immunofluorescence of C. elegans

This protocol is adapted from standard methods for whole-mount immunofluorescence in C. elegans.

Materials and Reagents

  • M9 Buffer

  • 10% Saponin

  • 100% Methanol, chilled to -20°C

  • Phosphate Buffered Saline (PBS)

  • PBST (PBS with 0.1% Tween-20)

  • Blocking Buffer (PBST with 1% BSA and 0.1% Sodium Azide)

  • Primary Antibody Dilution Buffer (PBST with 0.5% BSA)

  • Secondary Antibody Dilution Buffer (PBST with 0.5% BSA)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Microscope slides and coverslips

Antibody Selection

A critical component for this protocol is a primary antibody that specifically recognizes the ODR-1 protein. As of the writing of this document, a commercially available, validated anti-ODR-1 antibody for immunofluorescence in C. elegans has not been identified. Researchers may need to consider the following options:

  • Custom Antibody Production: Generate a custom polyclonal or monoclonal antibody against a specific peptide sequence of the ODR-1 protein.[2][3][4]

  • Fluorescently Tagged ODR-1 Strains: Utilize a C. elegans strain expressing an ODR-1 protein fused to a fluorescent reporter like GFP or RFP.[5][6][7] This allows for direct visualization without the need for antibodies but may be subject to overexpression artifacts.[8] The Caenorhabditis Genetics Center (CGC) may have strains available.[5]

For the purpose of this protocol, it is assumed that a suitable primary antibody has been obtained. The optimal dilution of the primary antibody must be determined empirically.

Procedure

  • Worm Preparation and Fixation:

    • Wash worms off NGM plates with M9 buffer and collect in a 1.5 ml microfuge tube.

    • Wash the worms 2-3 times with M9 to remove bacteria.

    • Pellet the worms by centrifugation (1500 rpm for 1 minute) and aspirate the supernatant.

    • Resuspend the worm pellet in 1 ml of 1% Saponin in M9 and incubate for 10 minutes at room temperature with gentle rocking.

    • Pellet the worms and aspirate the supernatant.

    • Resuspend the pellet in 1 ml of M9.

    • Add 1 ml of 2x Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

    • Freeze-thaw the worms by dropping the tube into liquid nitrogen until frozen and then thawing at room temperature. Repeat this step once.

    • Incubate on a rocker for 1 hour at 4°C.

    • Pellet the worms and wash twice with PBS.

  • Permeabilization:

    • Resuspend the fixed worms in 1 ml of 100% cold methanol and incubate for 5 minutes at -20°C.

    • Rehydrate the worms by washing with PBST three times for 10 minutes each.

  • Blocking:

    • Resuspend the worms in 1 ml of Blocking Buffer.

    • Incubate for 1 hour at room temperature with gentle rocking.

  • Primary Antibody Incubation:

    • Pellet the worms and remove the blocking buffer.

    • Resuspend the worms in the primary antibody diluted in Primary Antibody Dilution Buffer. The optimal volume should be minimal (e.g., 100-200 µl) to conserve the antibody.

    • Incubate overnight at 4°C with gentle rocking.

  • Washing:

    • Pellet the worms and wash three times with PBST for 15 minutes each at room temperature.

  • Secondary Antibody Incubation:

    • Pellet the worms and resuspend in the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in Secondary Antibody Dilution Buffer.

    • Incubate for 2 hours at room temperature in the dark with gentle rocking.

  • Final Washes and Counterstaining:

    • Pellet the worms and wash three times with PBST for 15 minutes each in the dark.

    • During the second wash, add DAPI to a final concentration of 1 µg/ml to counterstain the nuclei.

  • Mounting and Imaging:

    • Pellet the worms and remove as much of the final wash buffer as possible.

    • Resuspend the worm pellet in a small volume of antifade mounting medium.

    • Pipette a small drop of the worm suspension onto a microscope slide and cover with a coverslip.

    • Seal the edges of the coverslip with nail polish.

    • Image the samples using a fluorescence or confocal microscope.

Data Presentation

Quantitative data from immunofluorescence experiments, such as fluorescence intensity measurements, should be summarized in a table for clear comparison between different experimental conditions or genetic backgrounds.

Strain Neuron Mean Fluorescence Intensity (A.U.) ± SD n
Wild-type (N2)AWC[Insert Value][Insert Value]
odr-1(n1936)AWC[Insert Value][Insert Value]
Experimental Condition 1AWC[Insert Value][Insert Value]
Experimental Condition 2AWC[Insert Value][Insert Value]

Table 1: Example of a table for presenting quantitative immunofluorescence data. A.U. = Arbitrary Units; SD = Standard Deviation; n = number of neurons analyzed.

Troubleshooting

  • High Background:

    • Increase the number and duration of wash steps.

    • Increase the BSA concentration in the blocking buffer.

    • Titer the primary and secondary antibodies to find the optimal dilution with the best signal-to-noise ratio.

  • No Signal:

    • Confirm the functionality of the primary and secondary antibodies on a positive control sample.

    • Ensure that the fixation and permeabilization steps were performed correctly.

    • If using a custom antibody, verify its specificity and binding affinity.

  • Worm Morphology is Poor:

    • Be gentle during the washing and centrifugation steps.

    • Optimize the fixation time and conditions.

Conclusion

This application note provides a comprehensive protocol for the immunofluorescent localization of the ODR-1 protein in C. elegans. While the lack of a commercially available antibody presents a challenge, the suggested alternative approaches of custom antibody generation or the use of fluorescently tagged strains provide viable solutions for researchers. By following this protocol, scientists can gain valuable insights into the subcellular localization of ODR-1 and further elucidate its role in olfactory signaling.

References

Troubleshooting & Optimization

ODR-1 PCR Amplification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the successful PCR amplification of the odr-1 gene from Caenorhabditis elegans. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any PCR product after gel electrophoresis. What are the common causes for complete PCR failure with odr-1?

A1: Complete failure to amplify odr-1 can stem from several factors. Firstly, issues with the template DNA are common; ensure you have successfully extracted high-quality genomic DNA from C. elegans. Secondly, problems with your primers, such as incorrect design or degradation, will prevent amplification. It is also crucial to verify that all PCR components were added to the reaction mix and that the thermal cycler is programmed with the correct parameters.

Q2: My gel shows a faint band for the odr-1 amplicon. How can I increase the yield?

A2: A low yield of the odr-1 PCR product can often be improved by optimizing your reaction. Consider increasing the number of PCR cycles in increments of 5, but not exceeding 40 cycles in total, as this can lead to non-specific products.[1] You can also try increasing the concentration of your template DNA or primers. Additionally, ensure your annealing temperature is optimal; a temperature that is too high can reduce primer binding efficiency.

Q3: I am observing multiple bands on my gel in addition to the expected odr-1 band. What is causing this non-specific amplification?

A3: Non-specific amplification is often a result of primers binding to unintended sites on the C. elegans genome. To address this, try increasing the annealing temperature in 1-2°C increments. This increases the stringency of primer binding. You can also try reducing the primer concentration or the amount of template DNA in the reaction. If the problem persists, it may be necessary to redesign your primers to be more specific to the odr-1 gene.

Q4: The bands on my gel appear smeared. What could be the reason for this?

A4: Smeared bands can be caused by a few issues. Too much template DNA in the reaction is a common culprit, leading to overloading of the amplification process.[2] Using an excessive number of PCR cycles can also result in smearing.[2] Additionally, degraded DNA template can lead to a smear of different-sized fragments. Ensure your genomic DNA is of high quality. In some cases, reducing the extension time can also help to sharpen the bands.

Q5: Could there be inhibitors in my C. elegans genomic DNA preparation that are affecting the odr-1 PCR?

A5: Yes, PCR inhibitors can be co-purified with your genomic DNA and can significantly impact the reaction. Common inhibitors from sample preparation include salts (KCl, NaCl), detergents (SDS), and phenol. If you suspect inhibitors are present, you can try diluting your template DNA. A 1:10 or 1:100 dilution can often reduce the concentration of inhibitors to a level that does not interfere with the PCR, while still providing enough template for amplification. Re-purifying the DNA sample is another option to remove potential inhibitors.

Troubleshooting Guides

Issue 1: No PCR Product
Potential Cause Recommended Solution
Missing Reagent Carefully check that all components (polymerase, buffer, dNTPs, primers, template DNA, MgCl₂) were added to the master mix.
Incorrect Primer Design Verify that primers are specific to the odr-1 gene sequence and do not form significant hairpins or self-dimers. Consider redesigning primers if necessary.
Degraded Reagents Use fresh aliquots of dNTPs and polymerase. Ensure primers have not undergone excessive freeze-thaw cycles.
Suboptimal Annealing Temperature Perform a gradient PCR to determine the optimal annealing temperature for your specific primers. Start with a temperature 3-5°C below the calculated melting temperature (Tm) of the primers.[3]
Insufficient Template DNA Quantify your genomic DNA and ensure you are using an adequate amount (typically 1-10 ng for single-worm PCR).
PCR Inhibitors Dilute your template DNA (e.g., 1:10, 1:100) to reduce inhibitor concentration. Alternatively, re-purify your genomic DNA.
Incorrect Thermal Cycler Program Double-check the denaturation, annealing, and extension times and temperatures, as well as the total number of cycles.
Issue 2: Faint PCR Product
Potential Cause Recommended Solution
Suboptimal Annealing Temperature The annealing temperature may be too high, reducing primer binding efficiency. Try lowering the annealing temperature in 1-2°C increments.
Insufficient Number of Cycles Increase the number of PCR cycles in increments of 5, up to a maximum of 40 cycles.[1]
Low Primer Concentration Increase the final concentration of each primer in the reaction. A typical starting concentration is 0.5 µM.
Short Extension Time Ensure the extension time is sufficient for the length of the odr-1 amplicon. A general rule is 1 minute per kilobase of product length.[1]
Issue 3: Non-Specific Bands
Potential Cause Recommended Solution
Annealing Temperature Too Low Increase the annealing temperature in 1-2°C increments to enhance primer binding specificity.
Excessive Primer Concentration Reduce the concentration of primers in the reaction to minimize non-specific binding.
Too Much Template DNA Decrease the amount of genomic DNA used in the reaction.
Primer-Dimer Formation Check your primer design for complementarity at the 3' ends. If necessary, redesign primers to avoid this.
Contamination Use fresh, sterile reagents and dedicated pipettes to avoid contamination with other DNA sources.
Issue 4: Smeared Bands
Potential Cause Recommended Solution
Too Much Template DNA Reduce the amount of genomic DNA in the reaction.[2]
Excessive Number of Cycles Reduce the total number of PCR cycles.[2]
Degraded Template DNA Assess the integrity of your genomic DNA on an agarose gel. Use high-quality, intact DNA for your PCR.
Extension Time Too Long A very long extension time can sometimes contribute to smearing. Reduce the extension time if it is significantly longer than 1 minute per kilobase.

Experimental Protocols

Protocol 1: Genomic DNA Extraction from a Single C. elegans

This protocol is adapted for the extraction of genomic DNA from a single worm, suitable for subsequent PCR amplification.

Materials:

  • Lysis Buffer: 1X PCR Buffer, 20 mg/ml Proteinase K

  • 1X PCR Buffer: 10 mM Tris-HCl (pH 8.3), 50 mM KCl, 1.5 mM MgCl₂

  • Liquid Nitrogen

  • Microcentrifuge

  • PCR tubes

Procedure:

  • Prepare the lysis buffer by adding Proteinase K to the 1X PCR buffer to a final concentration of 200 µg/ml.

  • Aliquot 10 µl of the complete lysis buffer into a 200 µl PCR tube.

  • Pick a single adult C. elegans and transfer it into the lysis buffer.

  • Immediately centrifuge the tube for 15 seconds at high speed to ensure the worm is at the bottom.[4]

  • Freeze the tube in liquid nitrogen for at least 10 minutes.[4]

  • Lyse the worm by incubating the tube at 65°C for 60-90 minutes.[4]

  • Inactivate the Proteinase K by heating the tube to 95°C for 15 minutes.[4]

  • The resulting lysate containing the genomic DNA can be used directly for PCR or stored at -20°C.

Protocol 2: PCR Amplification of the odr-1 Gene

This protocol provides a starting point for the amplification of the full-length odr-1 gene from C. elegans genomic DNA.

Primer Design: The following primers are designed based on the odr-1 gene sequence (Sequence ID: R01E6.1 from WormBase).

  • odr-1_Fwd: 5'- ATGTCGACAAATTTGGCTTC -3'

  • odr-1_Rev: 5'- TTAATTTCCTTTTGGATCTTCTTC -3'

PCR Reaction Mix (50 µl total volume):

ComponentFinal ConcentrationVolume
10X PCR Buffer1X5 µl
dNTPs (10 mM each)0.2 mM each1 µl
odr-1_Fwd Primer (10 µM)0.5 µM2.5 µl
odr-1_Rev Primer (10 µM)0.5 µM2.5 µl
Taq DNA Polymerase (5 U/µl)1.25 Units0.25 µl
C. elegans gDNA lysate-1-5 µl
Nuclease-free water-to 50 µl

Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C3 minutes1
Denaturation95°C30 seconds30-35
Annealing55°C30 seconds
Extension72°C3 minutes
Final Extension72°C5 minutes1
Hold4°C

Visualizations

PCR_Workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis gDNA C. elegans gDNA Extraction MasterMix Prepare PCR Master Mix Denaturation Denaturation (95°C) MasterMix->Denaturation Add Template Annealing Annealing (55°C) Denaturation->Annealing Cycle 1-35 Extension Extension (72°C) Annealing->Extension Extension->Denaturation Gel Agarose Gel Electrophoresis Extension->Gel Final Product Visualize Visualize Bands Gel->Visualize

Caption: A general workflow for ODR-1 PCR amplification.

Troubleshooting_Tree Start PCR Result Analysis NoBand No Band Start->NoBand FaintBand Faint Band Start->FaintBand MultiBand Multiple Bands Start->MultiBand Smear Smeared Band Start->Smear CheckReagents Check Reagents & Template NoBand->CheckReagents IncreaseCycles Increase Cycles/Template FaintBand->IncreaseCycles IncreaseAnnealing Increase Annealing Temp. MultiBand->IncreaseAnnealing CheckTemplate Check Template Quality/Quantity Smear->CheckTemplate OptimizeAnnealing Optimize Annealing Temp. CheckReagents->OptimizeAnnealing OptimizeComponents Optimize Primer/Mg²⁺ Conc. IncreaseCycles->OptimizeComponents DecreasePrimer Decrease Primer/Template IncreaseAnnealing->DecreasePrimer ReduceCycles Reduce Cycles/Extension Time CheckTemplate->ReduceCycles

References

Technical Support Center: Optimizing C. elegans Chemotaxis Assays for odr-1 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C. elegans odr-1 mutants in chemotaxis assays. This resource is intended for scientists and drug development professionals familiar with basic C. elegans handling and behavioral assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of odr-1 and why are my odr-1 mutant worms not responding to certain odorants?

A1: odr-1 encodes a transmembrane guanylyl cyclase that is a key component of the signal transduction pathway in the AWC and AWB sensory neurons, which are responsible for detecting many volatile odorants.[1][2] ODR-1 is believed to function downstream of odorant receptors, generating the second messenger cyclic GMP (cGMP).[1] Therefore, odr-1 loss-of-function mutants are expected to have defects in chemotaxis to odorants sensed by these neurons. Specifically, odr-1(n1936) mutants show defective chemotaxis to attractive odorants such as benzaldehyde, 2-butanone, and isoamyl alcohol.[3]

Q2: Which odorants can I use as positive and negative controls in my chemotaxis assay with odr-1 mutants?

A2: For a robust experiment, it is critical to include both positive and negative controls.

  • Positive Controls (for wild-type worms): Benzaldehyde, 2-butanone, and isoamyl alcohol are potent attractants for wild-type C. elegans and are sensed via the AWC neurons, which rely on odr-1.[3][4] These can serve as positive controls to ensure the assay is working correctly with wild-type animals.

  • Negative Controls (for odr-1 mutants): Since odr-1 mutants are defective in their response to AWC-sensed odorants, their response to benzaldehyde, 2-butanone, and isoamyl alcohol should be significantly reduced or absent.[3] This can confirm the mutant phenotype.

  • Alternative Attractants: To test for general motility and chemosensory function outside of the odr-1 pathway, you can use odorants sensed by other neurons. For example, diacetyl is sensed by the AWA neurons and should elicit a normal attractive response in odr-1 mutants.[5][6]

Q3: My wild-type worms are not showing strong chemotaxis to the control attractant. What could be the issue?

A3: Several factors can lead to poor chemotaxis in wild-type worms. Ensure that you are using well-fed, young adult worms, as developmental stage and starvation state can affect behavior.[7] Plate humidity and age can also impact the odorant gradient. It is recommended to use plates prepared 4 days prior to the assay. Inconsistent odorant concentration can also be a factor; lower concentrations of some attractants, such as 0.05% v/v diacetyl, may yield more consistent results than higher concentrations.[8]

Q4: My odr-1 mutant worms are clumping in the center of the assay plate and not moving. What should I do?

A4: Worms clumping at the origin is a common issue and can be caused by residual bacteria from incomplete washing.[8] Ensure you wash the worms thoroughly (e.g., four times in M9 buffer) to remove all E. coli. Another possibility is a general motility defect. While odr-1 mutants are not primarily characterized by motility defects, it is good practice to observe their movement on a standard NGM plate to rule out any underlying issues. A dispersal assay in the absence of an odorant can also help determine if the worms have locomotion defects.[7]

Troubleshooting Guide

This guide addresses common problems encountered during C. elegans chemotaxis assays with a focus on odr-1 mutants.

ProblemPossible CauseRecommended Solution
High variability in Chemotaxis Index (CI) between replicates Inconsistent assay conditions (plate age, humidity, temperature).Standardize plate preparation, using plates of the same age for all experiments.[8] Maintain a consistent temperature and humidity in the experimental area.
Non-synchronized worm population.Use synchronized populations of young adult worms for all assays.[7]
Inconsistent placement of worms or odorants.Ensure worms are placed precisely at the center of the plate and odorant spots are equidistant from the origin.[5]
odr-1 mutants show unexpected attraction to an AWC-sensed odorant. Contamination of odorant stocks.Prepare fresh dilutions of odorants from pure stocks.
Misidentification of the worm strain.Verify the genotype of your odr-1 mutant strain.
Assay duration is too long, leading to random dispersal.Optimize the assay duration. A standard assay is typically run for 60 minutes.[5]
Wild-type worms show repulsion to an attractant. Odorant concentration is too high.Perform a dose-response curve to determine the optimal attractive concentration. Very high concentrations of some attractants can be repellent.[8]
The solvent used for the odorant is repulsive.Run a control plate with only the solvent to check for any attractive or repulsive effects. Ethanol is a common solvent.[5]
No worms move from the origin. Worms were anesthetized by sodium azide placed at the origin.Ensure that sodium azide is only added to the odorant and control spots, not the origin where worms are placed.[5]
Worms have a motility defect.Perform a dispersal assay without any odorant to assess the worms' ability to move across the plate.[7]

Experimental Protocols

Standard Quadrant Chemotaxis Assay for Volatile Odorants

This protocol is adapted from established methods and is suitable for testing the response of odr-1 mutants.[5][9]

Materials:

  • 5 cm Petri plates with chemotaxis agar (NGM without peptone)

  • Synchronized young adult C. elegans (wild-type and odr-1 mutants)

  • M9 buffer

  • Odorants (e.g., benzaldehyde, 2-butanone, diacetyl) diluted in a solvent (e.g., ethanol)

  • 1 M Sodium Azide (NaN3) solution

  • Microcentrifuge tubes

  • Micropipettes and tips

Procedure:

  • Plate Preparation:

    • Using a marker, divide the bottom of the chemotaxis plates into four equal quadrants.

    • Mark a "Test" spot in two opposite quadrants and a "Control" spot in the other two.

    • Mark a small circle at the center of the plate for worm application.[5]

  • Worm Preparation:

    • Wash synchronized young adult worms off their NGM plates with M9 buffer.

    • Pellet the worms by gentle centrifugation and remove the supernatant.

    • Repeat the wash step at least three more times to remove all bacteria.[8]

    • After the final wash, resuspend the worms in a small volume of M9 buffer.

  • Assay Setup:

    • Prepare the test solution by mixing the chosen odorant with 1 M NaN3.

    • Prepare the control solution by mixing the solvent (e.g., ethanol) with 1 M NaN3.

    • Pipette a small volume (e.g., 1-2 µL) of the test solution onto the "Test" spots and the control solution onto the "Control" spots.

    • Allow the solutions to absorb into the agar for a few minutes.

  • Running the Assay:

    • Pipette a small drop of the washed worms onto the center of the assay plate.

    • Place the lid on the plate and leave the worms undisturbed at room temperature (e.g., 20°C) for 60 minutes.[5]

  • Scoring and Data Analysis:

    • After the assay duration, count the number of worms in each of the four quadrants. Do not count worms that remain within the central circle.

    • Calculate the Chemotaxis Index (CI) using the following formula: CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms counted)

    • A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.

Quantitative Data Summary

The following table provides expected chemotaxis indices for wild-type (N2) worms to various odorants. odr-1 mutants are expected to show a CI close to 0 for AWC-sensed odorants.

OdorantConcentration (in ethanol)Expected CI in Wild-Type (N2)
2-Butanone10%~0.83[7]
Benzaldehyde20%~0.58[7]
Diacetyl0.5%~0.84[5]
2-Nonanone (repellent)10%~-0.99[7]

Visualizations

ODR-1 Signaling Pathway in AWC Neurons

ODR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane AWC Neuron Membrane cluster_cytoplasm Cytoplasm Odorant Volatile Odorant (e.g., Benzaldehyde) GPCR Odorant Receptor (GPCR) Odorant->GPCR 1. Binding G_alpha G alpha subunit GPCR->G_alpha 2. Activation ODR1 ODR-1 (Guanylyl Cyclase) cGMP cGMP This compound->cGMP 4. Production G_alpha->this compound 3. Modulation GTP GTP GTP->this compound TAX2_4 TAX-2/TAX-4 (CNG Channel) cGMP->TAX2_4 5. Gating Ca_ion Ca2+ Influx TAX2_4->Ca_ion 6. Depolarization Downstream Downstream Signaling Ca_ion->Downstream

Caption: ODR-1 signaling cascade in AWC sensory neurons.

Experimental Workflow for Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sync Synchronize Worms (Wild-type & odr-1) Wash Wash Worms (Remove Bacteria) Sync->Wash Place_Worms Place Worms at Origin Wash->Place_Worms Prep_Plates Prepare Assay Plates (Mark Quadrants) Spot Spot Odorant & Control (+ Sodium Azide) Prep_Plates->Spot Spot->Place_Worms Incubate Incubate for 60 min at Room Temperature Place_Worms->Incubate Count Count Worms in Each Quadrant Incubate->Count Calculate Calculate Chemotaxis Index (CI) Count->Calculate Compare Compare CI of Wild-type vs. odr-1 Calculate->Compare

Caption: Workflow for the C. elegans chemotaxis assay.

Troubleshooting Logic for odr-1 Chemotaxis Assay

Troubleshooting_Logic Start Assay Fails: Unexpected Results Check_WT Is Wild-Type (N2) Chemotaxis Normal? Start->Check_WT Check_this compound Are odr-1 mutants attracted to AWC odorants? Check_WT->Check_this compound Yes Sol_Assay_Params Troubleshoot Assay Parameters: - Plate age/humidity - Odorant concentration - Worm stage/health Check_WT->Sol_Assay_Params No Check_Dispersal Do worms move from the origin? Check_this compound->Check_Dispersal No Sol_Strain_Verify Verify odr-1 Strain: - Genotype confirmation - Check for suppressors Check_this compound->Sol_Strain_Verify Yes Sol_Motility Troubleshoot Motility: - Check for general health - Ensure complete washing Check_Dispersal->Sol_Motility No Success Assay Optimized Check_Dispersal->Success Yes

References

Technical Support Center: Enhancing odr-1 RNAi Efficiency in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the efficiency of RNA interference (RNAi) targeting the odr-1 gene in nematode sensory neurons.

Troubleshooting Guide

This guide addresses common issues encountered during odr-1 RNAi experiments and offers potential solutions.

Problem Possible Cause Suggested Solution
No observable or weak odr-1 phenotype (e.g., normal chemotaxis, no defect in odor adaptation) 1. Inefficient neuronal RNAi: Neurons in wild-type C. elegans are generally resistant to RNAi by feeding. 2. Ineffective dsRNA construct: The odr-1 RNAi clone may not be producing sufficient or correct double-stranded RNA (dsRNA). 3. Improper experimental conditions: Incorrect temperature, bacterial lawn quality, or age of the worms can affect RNAi efficiency. 4. Subtle phenotype: The expected phenotype may be subtle and require more sensitive assays to detect.1. Use an enhanced RNAi background: Employ a sensitized genetic background such as TU3401, which expresses sid-1 pan-neuronally, or other strains like nre-1(-);lin-15b(-) to improve dsRNA uptake in neurons.[1][2][3] 2. Verify the RNAi clone: Sequence the insert of your odr-1 RNAi feeding vector to confirm its identity. Grow a fresh bacterial culture for each experiment. 3. Optimize conditions: Perform experiments at 20-25°C. Ensure a uniform and healthy bacterial lawn on your RNAi plates. Use synchronized L4 larvae for consistent results. 4. Refine behavioral assays: For chemotaxis assays, ensure proper gradient formation and scoring criteria. For adaptation assays, control for pre-exposure to the odorant.
High variability in phenotype between individual worms 1. Mosaicism of RNAi effect: Even in enhanced backgrounds, the efficiency of gene knockdown can vary between individual animals. 2. Inconsistent dsRNA ingestion: Worms may not be feeding uniformly on the dsRNA-expressing bacteria.1. Increase sample size: Analyze a larger population of worms to obtain statistically significant data. 2. Ensure proper feeding: Use freshly seeded plates and avoid overly dense bacterial lawns that can deter feeding.
Lethality or developmental defects observed 1. Off-target effects: The odr-1 dsRNA sequence may have partial homology to other essential genes. 2. Contamination of RNAi bacteria: The bacterial culture may be contaminated with another RNAi clone targeting an essential gene.1. Perform a BLAST search: Check the odr-1 dsRNA sequence against the C. elegans genome for potential off-targets. 2. Re-streak and verify the RNAi clone: Isolate a single colony of the odr-1 RNAi bacteria and verify its identity before starting a new culture.
Difficulty confirming odr-1 knockdown by qRT-PCR 1. Poor RNA quality or quantity: Insufficient or degraded RNA will lead to unreliable qRT-PCR results. 2. Inefficient cDNA synthesis: Problems with the reverse transcription step can result in low cDNA yield. 3. Suboptimal qPCR primers or conditions: Poorly designed primers or incorrect annealing temperatures will affect amplification efficiency.1. Optimize RNA extraction: Use a reliable RNA extraction protocol for C. elegans and ensure samples are processed quickly to prevent degradation.[2][3] 2. Use a high-quality reverse transcriptase kit: Follow the manufacturer's instructions carefully for cDNA synthesis.[4] 3. Validate qPCR primers: Test primer efficiency with a standard curve. Use a validated housekeeping gene for normalization.[5]

Frequently Asked Questions (FAQs)

Q1: Why is RNAi for neuronal genes like odr-1 less effective than for genes in other tissues?

A1: Most neurons in C. elegans do not express the dsRNA transporter protein SID-1, which is necessary for the uptake of dsRNA from the environment, such as during feeding RNAi.[6][7] This makes them naturally more resistant to this common method of gene knockdown.

Q2: What are the best genetic backgrounds to use for improving odr-1 RNAi efficiency?

A2: Several genetic backgrounds can enhance neuronal RNAi. Strains that express sid-1 under a pan-neuronal promoter (e.g., unc-119) are highly effective.[8][9] Combining this with mutations in genes that negatively regulate RNAi, such as lin-15b or lin-35, can further increase the knockdown efficiency.[8][10][11]

Q3: What is the expected phenotype for successful odr-1 RNAi?

A3: odr-1 encodes a guanylyl cyclase that is crucial for olfactory signaling in the AWC sensory neurons.[12] Successful knockdown of odr-1 is expected to cause defects in chemotaxis towards AWC-sensed odorants and an inability to adapt to prolonged exposure to these odors.[12]

Q4: How can I be certain that the phenotype I observe is due to odr-1 knockdown and not an off-target effect?

A4: The best way to confirm specificity is to perform a rescue experiment. Expressing a wild-type copy of odr-1 that is resistant to your RNAi construct (e.g., by silent mutations in the dsRNA target region) in your experimental animals should reverse the observed phenotype. Additionally, using multiple, independent RNAi clones targeting different regions of the odr-1 gene should produce the same phenotype.

Q5: Can I use RNAi to study the function of odr-1 in specific neurons?

A5: Yes, by using a strain that is globally deficient in RNAi (e.g., a sid-1 null mutant) and then expressing sid-1 under a promoter specific to the neuron of interest, you can achieve cell-specific RNAi.[8][9]

Data Presentation

The following table summarizes the relative efficiency of different genetic backgrounds for enhancing neuronal RNAi. While specific data for odr-1 is limited, this table provides a general comparison based on studies of other neuronal genes.

Genetic Background Mechanism of Enhancement Relative RNAi Efficiency in Neurons Reference
Wild-type (N2)NoneLow[6]
rrf-3(pk1426)Mutation in a putative RNA-directed RNA polymerase, enhances systemic RNAi.Moderate[10]
eri-1(mg366); lin-15B(n744)Mutations in genes that are part of an endogenous RNAi pathway, leading to increased availability of the RNAi machinery for exogenous dsRNA.Moderate to High[6]
sid-1(pk3321); Punc-119::sid-1Pan-neuronal expression of the dsRNA transporter SID-1 in a sid-1 mutant background.High[8][9]
sid-1(pk3321); lin-15b(n744); Punc-119::sid-1Combination of pan-neuronal SID-1 expression and a mutation that enhances RNAi.Very High[8][10][11]
nre-1(-);lin-15b(-)Mutations that enhance neuronal RNAi sensitivity.High[1][2][3]

Experimental Protocols

Protocol 1: Enhanced Neuronal RNAi by Feeding

This protocol is adapted for targeting odr-1 using a sensitized strain with pan-neuronal sid-1 expression.

Materials:

  • C. elegans strain with enhanced neuronal RNAi (e.g., TU3401: sid-1(pk3321); uIs69 [pCFJ90 (myo-2p::mCherry) + unc-119p::sid-1])

  • NGM (Nematode Growth Medium) agar plates containing 1 mM IPTG and 25 µg/mL carbenicillin.

  • E. coli HT115 strain carrying the L4440 vector with the odr-1 target sequence.

  • E. coli HT115 strain carrying the empty L4440 vector (as a control).

  • M9 buffer.

Procedure:

  • Streak the odr-1 RNAi and empty vector bacterial clones on LB agar plates with ampicillin and tetracycline and incubate overnight at 37°C.

  • Inoculate single colonies into 5 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.

  • Seed the NGM/IPTG/Carbenicillin plates with 100 µL of the overnight bacterial cultures. Allow the bacterial lawns to dry and induce dsRNA expression by incubating the plates at room temperature for 1-2 days.

  • Synchronize a population of the enhanced neuronal RNAi C. elegans strain by bleaching.

  • Place the synchronized L1 larvae onto the seeded RNAi plates.

  • Incubate the plates at 20°C.

  • Score the F1 progeny for the desired phenotype (e.g., chemotaxis defect) at the L4 or young adult stage.

Protocol 2: Verification of odr-1 Knockdown by qRT-PCR

This protocol outlines the steps to quantify the reduction in odr-1 mRNA levels following RNAi.

Materials:

  • C. elegans populations from Protocol 1 (experimental and control).

  • TRIzol reagent or a similar RNA extraction kit.

  • Reverse transcriptase kit for cDNA synthesis.

  • SYBR Green qPCR master mix.

  • qPCR instrument.

  • Validated primers for odr-1 and a housekeeping gene (e.g., act-1).

Procedure:

  • Collect worms from the RNAi plates by washing with M9 buffer.

  • Extract total RNA from the worm pellets using TRIzol or a suitable kit, following the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.[4]

  • Set up the qPCR reactions in triplicate for each sample (experimental and control) and each primer pair (odr-1 and housekeeping gene).

  • Perform the qPCR using a standard thermal cycling program.

Visualizations

ODR1_Signaling_Pathway cluster_AWC AWC Neuron Odorant Odorant GPCR Odorant Receptor (GPCR) Odorant->GPCR G_alpha Gα protein GPCR->G_alpha ODR1 ODR-1 (Guanylyl Cyclase) G_alpha->this compound activates cGMP cGMP This compound->cGMP synthesizes CNG_Channel Cyclic Nucleotide-Gated Channel cGMP->CNG_Channel opens Ca_ion Ca²⁺ Influx CNG_Channel->Ca_ion Neurotransmission Altered Neurotransmission Ca_ion->Neurotransmission

Caption: ODR-1 signaling pathway in the AWC sensory neuron.

RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Streak RNAi bacteria B Grow overnight culture A->B C Seed NGM/IPTG plates B->C D Induce dsRNA expression C->D F Transfer L1 larvae to RNAi plates D->F E Synchronize C. elegans E->F G Incubate at 20°C F->G H Score F1 progeny for phenotype G->H I Collect worms for qRT-PCR G->I J Analyze gene expression I->J

Caption: Experimental workflow for odr-1 RNAi by feeding.

References

Technical Support Center: Overcoming Common Problems in Seed Viability Assays for odr1 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with odr1 mutants and conducting seed viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound gene in relation to seeds?

A1: this compound (ONE-ZINC-FINGER AND Dof-RING-FINGER PROTEIN1) is a key regulator of seed dormancy and germination. It acts as a negative regulator of seed dormancy, meaning that a loss-of-function mutation in this compound leads to increased dormancy. This compound is also involved in the biosynthesis of proanthocyanidins (PAs) in the seed coat, which contributes to seed coat color and properties.[1][2]

Q2: What are the known phenotypes of this compound mutant seeds?

A2: this compound mutant seeds exhibit a lighter seed coat color due to decreased PA content.[1] They also show reduced expression of PA biosynthesis genes.[1] Functionally, this compound mutants display enhanced seed dormancy compared to wild-type seeds.

Q3: Why might standard seed viability assays be problematic for this compound mutants?

A3: The altered seed coat characteristics of this compound mutants, specifically the reduced PA content, can affect seed coat permeability. This may lead to atypical results in viability assays that rely on the uptake of chemical stains, such as the tetrazolium test. Furthermore, the inherent deep dormancy of this compound mutants can be mistaken for a lack of viability in germination-based assays.

Troubleshooting Guide

Problem 1: Inconsistent or Ambiguous Results with the Tetrazolium (TZ) Test

Symptoms:

  • A very high percentage of seeds stain red, suggesting high viability, but germination rates are low.

  • Uneven or patchy staining within a single seed.

  • Rapid and intense staining compared to wild-type seeds.

Potential Cause:

The seed coats of this compound mutants have reduced levels of proanthocyanidins (PAs), which can lead to increased permeability. This allows the tetrazolium chloride solution to penetrate the seed coat more easily and stain the embryo, potentially leading to a false positive result where non-viable seeds with compromised membrane integrity still stain red.

Solutions:

  • Optimize Staining Time: Reduce the incubation time for this compound mutant seeds in the tetrazolium solution. A shorter incubation period may be sufficient for viable embryos to stain without causing false positives in non-viable seeds.

  • Lower TZ Concentration: Experiment with a lower concentration of the tetrazolium solution. This can help to differentiate between viable and non-viable tissues more clearly.

  • Use a Positive Control: Always include wild-type seeds of the same age and storage conditions as a baseline for normal staining patterns and intensity.

  • Corroborate with a Germination Assay: Do not rely solely on the TZ test. Confirm viability with a germination assay after breaking dormancy.

Problem 2: Low Germination Rates in Viability Assays

Symptoms:

  • Very few or no seeds germinate even when TZ tests indicate high viability.

  • Germination is slow and asynchronous.

Potential Cause:

This compound mutants exhibit significantly increased seed dormancy. Standard germination protocols may not be sufficient to break this dormancy, leading to an underestimation of viability.

Solutions:

  • Implement Effective Dormancy-Breaking Treatments:

    • Stratification: Extend the cold stratification period. While wild-type Arabidopsis seeds may only require 3-5 days of cold treatment, this compound mutants may benefit from a longer period (e.g., 7-14 days) at 4°C in the dark.

    • After-ripening: Store seeds for a period of time at room temperature in a dry environment to break dormancy.

    • Gibberellic Acid (GA) Treatment: Incorporate GA (e.g., 100 µM GA4+7) into the germination medium to promote germination and overcome the dormancy imposed by the mutation.

  • Assess Embryo Viability Directly: If dormancy-breaking treatments are ineffective, dissect the seeds to visually inspect the embryo's health. A healthy embryo will be firm and white/cream-colored.

Data Presentation

Table 1: Comparison of Seed Viability and Germination Characteristics between Wild-Type (Col-0) and this compound Mutant Seeds

ParameterWild-Type (Col-0)This compound MutantPotential for Misinterpretation in this compound
Seed Coat Color Dark BrownLight Brown / PaleLighter color is indicative of altered seed coat properties.
Proanthocyanidin (PA) Content NormalDecreased[1]Reduced PAs can increase seed coat permeability.
Seed Dormancy Low / ModerateHigh / Deep[2]High dormancy can be mistaken for low viability.
Tetrazolium Staining Uniform red staining in viable seedsPotentially faster and more intense staining; risk of false positivesIncreased permeability may lead to over-staining and inaccurate viability assessment.
Germination Rate (without extensive stratification) HighVery Low[2]Low germination is likely due to dormancy, not non-viability.

Experimental Protocols

Protocol 1: Optimized Tetrazolium (TZ) Assay for this compound Mutants
  • Seed Preparation: Imbibe seeds in distilled water for 4-6 hours at room temperature.

  • Seed Coat Nicking (Optional but Recommended): To ensure uniform uptake of the TZ solution and to bypass some of the seed coat effects, gently nick the seed coat with a fine needle, being careful not to damage the embryo.

  • Staining Solution: Prepare a 0.5% (w/v) solution of 2,3,5-triphenyltetrazolium chloride in a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Incubation: Submerge the seeds in the TZ solution and incubate in the dark at 30°C. Crucially, perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for this compound mutants compared to wild-type.

  • Evaluation: After incubation, rinse the seeds with distilled water. Dissect the seeds and observe the embryo under a stereomicroscope. A viable embryo will have a bright red or pink color, while a non-viable embryo will remain white or colorless.

Protocol 2: Germination Assay with Enhanced Dormancy Breaking for this compound Mutants
  • Sterilization: Surface sterilize seeds using your standard laboratory protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with a drop of Tween-20 for 5-10 minutes, and then rinse 3-5 times with sterile distilled water).

  • Plating: Plate seeds on Murashige and Skoog (MS) medium, with or without the addition of 100 µM Gibberellic Acid (GA).

  • Stratification: Place the plates in the dark at 4°C for 7-14 days.

  • Germination Conditions: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Scoring: Score germination daily for at least 7-10 days. Germination is typically defined as the emergence of the radicle.

Visualizations

ODR1_Signaling_Pathway TTG1 TTG1 TT2 TT2 TT8 TT8 This compound This compound This compound->TTG1 interacts with PA_Biosynthesis Proanthocyanidin Biosynthesis Genes (e.g., DFR, ANS) This compound->PA_Biosynthesis enhances activation by MBW PAs Proanthocyanidins (PAs) PA_Biosynthesis->PAs leads to Seed_Coat Seed Coat Properties PAs->Seed_Coat influences Dormancy Seed Dormancy Seed_Coat->Dormancy affects

Caption: this compound Signaling Pathway in Seed Coat Development.

Experimental_Workflow cluster_troubleshooting Troubleshooting Loop start Start: this compound Mutant Seeds tz_test Tetrazolium (TZ) Test start->tz_test germ_assay Germination Assay start->germ_assay evaluation Evaluate Viability tz_test->evaluation dormancy_break Dormancy Breaking (Stratification, GA) germ_assay->dormancy_break dormancy_break->evaluation optimize_tz Optimize TZ Staining (Time, Concentration) evaluation->optimize_tz extend_dormancy_break Extend/Enhance Dormancy Breaking evaluation->extend_dormancy_break

Caption: Experimental Workflow for this compound Seed Viability Assays.

References

refining antibody specificity for ODR1 western blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining antibody specificity for ODR1 western blotting.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound western blotting, offering potential causes and solutions to enhance antibody specificity and obtain reliable results.

Q1: Why am I observing multiple non-specific bands in my this compound western blot?

Possible Causes:

  • High Primary Antibody Concentration: An excessive concentration of the primary antibody can lead to off-target binding.[1]

  • Inadequate Blocking: Insufficient blocking of the membrane can result in non-specific antibody binding to the membrane itself.[1]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to other proteins in the lysate.[1]

  • Protein Degradation: this compound protein may be degrading, leading to the appearance of lower molecular weight bands.

  • Post-Translational Modifications: this compound may undergo post-translational modifications (PTMs) such as glycosylation or phosphorylation, which can cause shifts in its apparent molecular weight.

Troubleshooting Solutions:

  • Titrate the Primary Antibody: Perform a dilution series of your primary antibody to determine the optimal concentration that yields a strong signal for this compound with minimal background.[1]

  • Optimize Blocking Conditions:

    • Increase the blocking duration (e.g., 1-2 hours at room temperature or overnight at 4°C).[2]

    • Test different blocking agents. While 5% non-fat dry milk in TBST is common, Bovine Serum Albumin (BSA) can sometimes reduce non-specific binding for certain antibodies.

  • Run a Secondary Antibody Control: Incubate a blot with only the secondary antibody to check for non-specific binding. If bands appear, consider using a pre-adsorbed secondary antibody.

  • Use Fresh Lysates and Protease Inhibitors: Prepare fresh cell or tissue lysates and always include a protease inhibitor cocktail in your lysis buffer to prevent protein degradation.[3]

  • Consider PTMs: If you suspect PTMs, you can treat your samples with enzymes like PNGase F (for N-linked glycosylation) or phosphatases to see if the banding pattern changes.

Q2: I am seeing a weak or no signal for this compound, even though I expect it to be present.

Possible Causes:

  • Low Protein Expression: this compound may be expressed at low levels in your specific cell line or tissue.

  • Inefficient Protein Transfer: The transfer of this compound from the gel to the membrane may be incomplete.

  • Suboptimal Antibody Dilution: The primary or secondary antibody may be too dilute.

  • Inactive Antibody: The antibody may have lost activity due to improper storage or handling.

  • Incompatible Buffer System: The buffers used for lysis, electrophoresis, or transfer may not be optimal for this compound detection.

Troubleshooting Solutions:

  • Increase Protein Load: Load a higher amount of total protein per lane (e.g., 30-50 µg).

  • Verify Transfer Efficiency: Stain the membrane with Ponceau S after transfer to visualize total protein and ensure efficient transfer across the entire molecular weight range.

  • Optimize Antibody Concentrations: Test a range of more concentrated dilutions for both primary and secondary antibodies.

  • Use a Positive Control: Include a lysate from a cell line known to express this compound (e.g., HeLa, Jurkat) as a positive control to validate your antibody and protocol.[4][5]

  • Check Antibody Datasheet: Refer to the antibody datasheet for recommended protocols and buffer compositions.

Q3: The this compound band is appearing at a different molecular weight than predicted (67 kDa).

Possible Causes:

  • Post-Translational Modifications (PTMs): Glycosylation, phosphorylation, or other PTMs can alter the migration of the protein, causing it to appear at a higher molecular weight.

  • Splice Variants: Different isoforms of this compound may exist with varying molecular weights.

  • Protein-Protein Interactions: this compound may form stable complexes with other proteins that are not fully dissociated by SDS-PAGE.

  • Inaccurate Molecular Weight Markers: Ensure your protein ladder is reliable and covers the expected molecular weight range.

Troubleshooting Solutions:

  • Investigate PTMs: As mentioned previously, enzymatic treatment can help determine if PTMs are responsible for the size shift.

  • Consult Databases: Check protein databases like UniProt for information on known isoforms and PTMs of this compound.

  • Optimize Sample Preparation: Ensure complete denaturation and reduction of your samples by boiling in Laemmli buffer with a sufficient concentration of reducing agent (e.g., β-mercaptoethanol or DTT).[2]

Quantitative Data Summary

The following tables provide recommended starting points for optimizing your this compound western blot protocol. Note that optimal conditions may vary depending on the specific antibody and experimental setup.

Table 1: Recommended Antibody Dilution Ranges

Antibody TypeSourceStarting Dilution Range
Primary AntibodySerum / Tissue Culture Supernatant1:100 – 1:1,000
Primary AntibodyAffinity-Purified1:500 – 1:10,000
Primary AntibodyAscites Fluid1:1,000 – 1:100,000
Secondary AntibodyHRP-Conjugated1:2,000 – 1:20,000

Table 2: Typical Incubation Times and Temperatures

StepDurationTemperature
Blocking1 hourRoom Temperature
Primary AntibodyOvernight4°C
Secondary Antibody1 hourRoom Temperature

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound western blotting.

Protocol 1: Standard Western Blotting for this compound
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.[6]

    • Determine the protein concentration of the lysate using a BCA assay.

    • Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[2]

  • SDS-PAGE:

    • Load samples onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.[2]

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF membrane at 100V for 1-2 hours in a cold room or with an ice pack.

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]

  • Antibody Incubation:

    • Incubate the membrane with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]

    • Wash the membrane three times for 5 minutes each with TBST.[2]

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]

    • Wash the membrane three times for 5 minutes each with TBST.[2]

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the signal using a chemiluminescence imaging system.

Protocol 2: Peptide Competition Assay for Antibody Specificity

This assay is used to confirm that the primary antibody is binding specifically to this compound.

  • Antibody-Peptide Incubation:

    • Obtain the immunizing peptide for your this compound antibody.

    • In two separate tubes, dilute the primary antibody to its optimal working concentration in blocking buffer.

    • To one tube, add the immunizing peptide at a 10-100 fold molar excess compared to the antibody.

    • Incubate both tubes for 1-2 hours at room temperature with gentle rotation.

  • Western Blotting:

    • Prepare two identical western blots with your protein samples.

    • Incubate one blot with the antibody-peptide mixture and the other with the antibody alone, following the standard western blot protocol.

  • Analysis:

    • A specific antibody will show a significantly reduced or absent band on the blot incubated with the antibody-peptide mixture compared to the blot incubated with the antibody alone.

Visualizations

This compound Signaling Pathway

ODR1_Signaling_Pathway This compound This compound SOX9 SOX9 This compound->SOX9 inhibits beta_catenin_destruction β-catenin Destruction Complex SOX9->beta_catenin_destruction inhibits beta_catenin_nuclear Nuclear β-catenin beta_catenin_destruction->beta_catenin_nuclear prevents accumulation of Wnt_Signaling Wnt Signaling Pathway Activity beta_catenin_nuclear->Wnt_Signaling promotes WB_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Signal Visualization Lysate_Prep Cell/Tissue Lysis Quantification Protein Quantification Lysate_Prep->Quantification Denaturation Denaturation & Reduction Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-ODR1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab ECL ECL Substrate Secondary_Ab->ECL Imaging Imaging ECL->Imaging Troubleshooting_NonSpecific_Bands Start Non-Specific Bands Observed Check_Primary_Ab Is Primary Ab Concentration Optimized? Start->Check_Primary_Ab Titrate_Primary_Ab Titrate Primary Ab (e.g., 1:1000 to 1:5000) Check_Primary_Ab->Titrate_Primary_Ab No Check_Blocking Is Blocking Sufficient? Check_Primary_Ab->Check_Blocking Yes Titrate_Primary_Ab->Check_Blocking Optimize_Blocking Increase Blocking Time or Change Blocking Agent Check_Blocking->Optimize_Blocking No Check_Secondary_Ab Secondary Ab Control Clean? Check_Blocking->Check_Secondary_Ab Yes Optimize_Blocking->Check_Secondary_Ab Use_Preadsorbed_Secondary Use Pre-adsorbed Secondary Ab Check_Secondary_Ab->Use_Preadsorbed_Secondary No Consider_PTMs Consider Post-Translational Modifications Check_Secondary_Ab->Consider_PTMs Yes Use_Preadsorbed_Secondary->Consider_PTMs

References

Technical Support Center: Troubleshooting Inconsistent Phenotypes in odr-1 Mutant C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving inconsistencies in the phenotypes of odr-1 mutant C. elegans. The resources below include frequently asked questions, detailed troubleshooting guides, standardized experimental protocols, and quantitative data to aid in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary phenotype of odr-1 mutant worms?

A1: The odr-1 gene encodes a transmembrane guanylyl cyclase that is a key component of the signal transduction pathway in the AWC and AWB sensory neurons. Consequently, odr-1 loss-of-function mutants, such as the common allele odr-1(n1936), exhibit defective chemotaxis towards volatile odorants sensed by the AWC neurons. These odorants primarily include benzaldehyde, 2-butanone (butanone), and isoamyl alcohol.[1][2] In a standard chemotaxis assay, wild-type (N2) worms show strong attraction to these compounds, while odr-1 mutants display a significantly reduced or absent chemotactic response.

Q2: My odr-1 mutants sometimes show a weak attraction or even repulsion to AWC-sensed odorants. What could be causing this variability?

A2: Inconsistent chemotaxis results with odr-1 mutants can arise from several factors:

  • Genetic Background: The genetic background of the worm strain can significantly influence the penetrance and expressivity of the odr-1 phenotype. It is advisable to outcross the mutant strain to the wild-type N2 strain multiple times to ensure a clean genetic background.

  • Odorant Concentration: The concentration of the odorant used in the assay is critical. While C. elegans are attracted to certain concentrations of odorants like benzaldehyde, higher concentrations can become repellent. It is crucial to perform dose-response experiments to determine the optimal attractive concentration for your specific laboratory conditions.

  • Environmental Conditions: Temperature and humidity fluctuations in the laboratory can impact worm behavior and the volatility of the odorants. Maintaining a consistent temperature (e.g., 20°C) and being mindful of humidity levels is important for reproducibility.

  • Plate Conditions: The state of the chemotaxis assay plates, including the presence of bacterial contaminants or variations in the agar surface, can interfere with worm movement and sensory perception.

Q3: Can the age of the worms or the food source affect the odr-1 phenotype?

A3: Yes, both worm age and food source can introduce variability. For chemotaxis assays, it is standard practice to use synchronized populations of young adult worms. Developmental stage can influence chemotactic responses, with young adults generally showing robust behavior. The presence or absence of food (typically E. coli OP50) on the assay plate or during pre-incubation can also modulate chemotactic behavior. For instance, pre-exposure to an odorant in the presence of food can enhance chemotaxis in wild-type worms, a phenomenon that may be altered in sensory mutants.

Q4: Are there any known issues with the odr-1(n1936) allele itself that could lead to inconsistent results?

A4: The odr-1(n1936) allele is a G-to-A substitution at a splice donor site, which is expected to cause a severe loss of function. However, as with any mutant, there is a possibility of suppressor mutations arising in the strain over time, which could partially restore function and lead to phenotypic drift. It is good practice to periodically re-sequence the odr-1 gene in your strain to confirm the presence of the mutation and the absence of other confounding mutations.

Troubleshooting Guides

Issue 1: High Variability in Chemotaxis Index (CI) Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Worm Handling Ensure a standardized worm washing protocol to remove bacteria. Avoid excessive centrifugation, which can damage worms.
Non-uniform Odorant Gradient Allow sufficient time for the odorant to form a stable gradient on the plate before starting the assay (e.g., 30-60 minutes).
Variable Number of Worms Use a consistent number of worms for each assay (e.g., 100-200 worms). Overcrowding can alter behavior.
Plate Contamination Use fresh, sterile chemotaxis plates for each experiment to avoid confounding odors from microbial growth.
Temperature and Humidity Fluctuations Conduct experiments in a temperature-controlled room and monitor humidity. Avoid drafts and direct sunlight on the plates.
Issue 2: odr-1 Mutants Show Unexpected Attraction to AWC-Sensed Odorants
Potential Cause Troubleshooting Step
Incorrect Odorant Dilution Prepare fresh dilutions of odorants for each set of experiments. Verify the final concentration used.
Strain Contamination or Mislabeling Confirm the genotype of your worm strain by PCR and sequencing. Ensure proper labeling of plates and tubes.
Genetic Background Effects Outcross the odr-1 mutant strain to your laboratory's wild-type N2 strain for at least four generations.
Compensatory Mutations If the attractive phenotype persists after outcrossing, consider the possibility of a suppressor mutation. It may be necessary to obtain a fresh stock of the odr-1 mutant from a reliable source like the Caenorhabditis Genetics Center (CGC).

Quantitative Data Presentation

The following table summarizes representative chemotaxis indices (CI) for wild-type (N2) and odr-1 mutant worms in response to key AWC-sensed odorants. Note that absolute CI values can vary between laboratories due to minor differences in experimental conditions.

Odorant (Dilution) Wild-type (N2) CI (Mean ± SEM) odr-1(n1936) CI (Mean ± SEM) Expected Outcome
Benzaldehyde (1:200)~0.8 ± 0.05~0.0 ± 0.05Strong attraction in N2, no attraction in odr-1
2-Butanone (1:1000)~0.9 ± 0.04~0.1 ± 0.06Strong attraction in N2, significantly reduced attraction in odr-1
Isoamyl Alcohol (1:100)~0.7 ± 0.07~0.05 ± 0.05Strong attraction in N2, no attraction in odr-1

Data are representative values compiled from typical results in the field. Actual results may vary.

Experimental Protocols

Protocol 1: Standard Chemotaxis Assay for Volatile Odorants

Materials:

  • NGM agar plates

  • E. coli OP50 culture

  • M9 buffer

  • Odorants (benzaldehyde, 2-butanone, isoamyl alcohol)

  • Ethanol (as a solvent for odorants)

  • Sodium azide (NaN3) solution (1 M)

  • Synchronized young adult worms (N2 and odr-1 mutant)

Procedure:

  • Plate Preparation:

    • Use 6 cm NGM plates. Mark the bottom of the plate with four quadrants and a central origin.

    • Label two opposing quadrants for the "test" odorant and the other two for the "control" (solvent).

  • Worm Preparation:

    • Wash synchronized young adult worms off their growth plates with M9 buffer.

    • Pellet the worms by gentle centrifugation (e.g., 2000 rpm for 1 minute).

    • Wash the worm pellet twice with M9 buffer to remove any residual bacteria.

    • Resuspend the final worm pellet in a small volume of M9 buffer.

  • Assay Setup:

    • At the center of the "test" quadrants, spot 1 µL of the diluted odorant (e.g., benzaldehyde in ethanol).

    • At the center of the "control" quadrants, spot 1 µL of the solvent (e.g., ethanol).

    • At each of the four spots, add 1 µL of 1 M sodium azide to paralyze worms as they arrive.

    • Allow the spots to absorb and the gradient to form for 30-60 minutes.

  • Running the Assay:

    • Pipette approximately 100-200 washed worms onto the origin of the chemotaxis plate.

    • Wick away excess M9 buffer carefully with a tissue.

    • Place the lid on the plate and incubate at a constant temperature (e.g., 20°C) for 1 hour.

  • Data Collection and Analysis:

    • Count the number of worms in each of the four quadrants. Do not count worms that remain at the origin.

    • Calculate the Chemotaxis Index (CI) using the formula: CI = (Number of worms in test quadrants - Number of worms in control quadrants) / (Total number of worms counted)

Visualizations

ODR1_Signaling_Pathway cluster_AWC AWC Neuron Odorant Odorant (e.g., Benzaldehyde) GPCR Odorant Receptor (GPCR) Odorant->GPCR binds G_alpha Gα protein (e.g., ODR-3) GPCR->G_alpha activates ODR1 ODR-1 (Guanylyl Cyclase) G_alpha->this compound activates cGMP cGMP This compound->cGMP produces TAX2_TAX4 TAX-2/TAX-4 (CNG Channel) cGMP->TAX2_TAX4 opens Ca_ion Ca²⁺ influx TAX2_TAX4->Ca_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Chemotaxis Chemotaxis (Attraction) Neurotransmitter->Chemotaxis

Caption: Simplified signaling pathway in the AWC neuron for odorant attraction, mediated by ODR-1.

Troubleshooting_Workflow Start Inconsistent odr-1 Phenotype (e.g., unexpected attraction) Check_Protocols Review Experimental Protocols (worm age, handling, plate prep) Start->Check_Protocols Check_Reagents Verify Reagents (odorant concentration, solvent) Start->Check_Reagents Check_Environment Assess Environmental Factors (temperature, humidity) Start->Check_Environment Perform_Controls Run Parallel Controls (N2 wild-type, solvent only) Check_Protocols->Perform_Controls Check_Reagents->Perform_Controls Check_Environment->Perform_Controls Analyze_Controls Analyze Control Results Perform_Controls->Analyze_Controls Controls_OK N2 shows strong attraction, solvent control is neutral Analyze_Controls->Controls_OK Yes Controls_Fail Controls also show inconsistent results Analyze_Controls->Controls_Fail No Isolate_Strain_Issue Isolate Issue to odr-1 Strain Controls_OK->Isolate_Strain_Issue Systemic_Issue Address Systemic Issue (protocols, environment) Controls_Fail->Systemic_Issue Check_Genotype Verify Genotype (PCR, sequencing) Isolate_Strain_Issue->Check_Genotype Outcross Outcross to N2 Check_Genotype->Outcross Re_test Re-test Phenotype Outcross->Re_test Phenotype_Corrected Phenotype Corrected Re_test->Phenotype_Corrected Yes Phenotype_Persists Inconsistency Persists Re_test->Phenotype_Persists No Obtain_New_Strain Obtain New Strain from CGC Phenotype_Persists->Obtain_New_Strain

Caption: A logical workflow for troubleshooting inconsistent phenotypes in odr-1 mutant worms.

References

optimizing buffer conditions for ODR1 enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with ODR-1 enzymatic assays. ODR-1, a receptor-type guanylate cyclase from Caenorhabditis elegans, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Optimizing the buffer conditions and assay parameters is critical for obtaining accurate and reproducible results.

Troubleshooting Guides

This section addresses specific issues that may arise during ODR-1 enzymatic assays in a question-and-answer format.

Question: Why am I observing low or no ODR-1 enzyme activity?

Answer: Low or absent enzymatic activity can stem from several factors, ranging from enzyme integrity to suboptimal assay conditions.

  • Enzyme Inactivity:

    • Improper Storage: Ensure the purified ODR-1 enzyme has been stored at the appropriate temperature (typically -80°C in a suitable buffer containing a cryoprotectant like glycerol) and has not undergone multiple freeze-thaw cycles.

    • Protein Misfolding or Degradation: If you are expressing and purifying recombinant ODR-1, the protein may be misfolded or degraded. Verify the integrity of your protein using SDS-PAGE and consider optimizing your expression and purification protocols.

  • Suboptimal Assay Buffer Conditions:

    • Incorrect pH: Guanylate cyclases typically have an optimal pH range between 7.0 and 8.0. Perform a pH titration to determine the optimal pH for your specific ODR-1 construct.

    • Suboptimal Divalent Cation Concentration: Guanylate cyclase activity is critically dependent on the presence of divalent cations. Both Magnesium (Mg²⁺) and Manganese (Mn²⁺) can serve as cofactors, with Mn²⁺ often resulting in higher activity in vitro. The optimal concentration is crucial, as high concentrations can be inhibitory. Titrate the concentration of Mg²⁺ or Mn²⁺ to find the optimum for your assay.[1] It is generally accepted that Mg²⁺ is the natural cofactor.

    • Inappropriate Ionic Strength: The ionic strength of the buffer can influence enzyme activity. While the specific effects on ODR-1 are not well-documented, it is advisable to maintain a consistent and moderate ionic strength (e.g., 50-150 mM NaCl) across experiments unless investigating its specific effects.

  • Issues with Substrate or Cofactors:

    • GTP Degradation: Ensure your GTP stock solution is fresh and has been stored correctly, as GTP can hydrolyze over time.

    • Incorrect GTP Concentration: The concentration of GTP should be optimized. A common starting point is a concentration at or near the Michaelis constant (Km) of the enzyme. If the Km is unknown, a substrate saturation curve should be generated to determine the optimal concentration.

Question: I am seeing high background signal in my cGMP detection assay. What could be the cause?

Answer: High background can mask the true signal from ODR-1 activity. The source of the high background depends on the cGMP detection method used.

  • For ELISA-based detection:

    • Insufficient Washing: Ensure thorough washing steps to remove all unbound reagents.

    • Non-specific Antibody Binding: Increase the stringency of your blocking buffer or try a different blocking agent.

    • Cross-reactivity: Some antibodies may show cross-reactivity with other nucleotides like cAMP or GTP.[2] Use a highly specific monoclonal antibody for cGMP detection.

  • For Radioimmunoassay (RIA):

    • Incomplete Separation of Labeled and Unlabeled cGMP: Optimize the separation step (e.g., charcoal adsorption or column chromatography) to ensure complete removal of unbound radiolabeled cGMP.

  • General Causes:

    • Contaminating Enzymatic Activity: If using a crude or partially purified enzyme preparation, other enzymes in the sample might be producing interfering substances. Further purify your ODR-1 enzyme.

    • Reagent Contamination: Ensure all buffers and reagents are free from any cGMP contamination.

Question: My results are not reproducible. What are the likely sources of variability?

Answer: Lack of reproducibility is a common issue in enzymatic assays and can be addressed by carefully controlling several variables.

  • Inconsistent Pipetting: Use calibrated pipettes and consistent technique, especially for small volumes of enzyme or substrate. Preparing a master mix for the reaction components can help minimize pipetting errors.

  • Temperature Fluctuations: Guanylate cyclase activity is temperature-dependent. Ensure all incubation steps are performed at a consistent and controlled temperature.

  • Reagent Instability: As mentioned, GTP can degrade. Additionally, the stability of the ODR-1 enzyme itself can be a factor. Prepare fresh reagents and handle the enzyme preparation with care.

  • Assay Timing: For kinetic assays, it is crucial to measure the initial velocity of the reaction. Ensure that the reaction is stopped within the linear range of product formation.

Frequently Asked Questions (FAQs)

What is the function of ODR-1?

ODR-1 is a receptor-type guanylate cyclase found in the AWC sensory neurons of C. elegans. It plays a crucial role in olfaction by converting GTP to the second messenger cGMP in response to certain odorants. This cGMP signaling pathway is essential for the worm's ability to detect and respond to volatile chemical cues in its environment.

What is the enzymatic reaction catalyzed by ODR-1?

ODR-1 catalyzes the following reaction:

Guanosine triphosphate (GTP) → 3',5'-cyclic guanosine monophosphate (cGMP) + Pyrophosphate (PPi)

What are the essential components of an ODR-1 enzymatic assay buffer?

A typical starting buffer for a guanylate cyclase assay includes:

  • Buffer: A biological buffer to maintain pH, such as Tris-HCl or HEPES, typically in the pH range of 7.0-8.0.

  • Divalent Cations: MgCl₂ or MnCl₂ as a required cofactor.

  • Substrate: GTP.

  • Reducing Agent (Optional): A reducing agent like Dithiothreitol (DTT) can help maintain the enzyme in an active state.

  • Phosphodiesterase Inhibitor: To prevent the degradation of the cGMP product, a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) is often included.[3]

How can I measure the cGMP produced in the assay?

Several methods are available to quantify cGMP:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits use a cGMP-specific antibody for detection.[2][4][5] This method is sensitive and does not require radioactive materials.

  • Radioimmunoassay (RIA): A highly sensitive method that involves competition between radiolabeled cGMP and the cGMP from the assay for binding to a specific antibody.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can be used for direct quantification of cGMP.

  • Fluorescent Biosensors: Genetically encoded fluorescent cGMP indicators can be used for real-time measurement of cGMP production, though this is more common for in vivo studies.

Data Presentation

Table 1: Recommended Starting Concentrations for ODR-1 Assay Components

ComponentStarting ConcentrationNotes
Tris-HCl or HEPES Buffer50 mMTitrate pH between 7.0 and 8.0 for optimal activity.
MgCl₂ or MnCl₂1-5 mMOptimal concentration should be determined empirically. Mn²⁺ may yield higher activity.
GTP0.1-1 mMShould be optimized by generating a substrate saturation curve.
DTT1-2 mMOptional, can help maintain enzyme stability.
IBMX0.1-0.5 mMRecommended to prevent cGMP degradation by phosphodiesterases.
ODR-1 EnzymeVariableThe amount of enzyme should be adjusted to ensure the reaction rate is linear over the desired time course.

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Low/No Activity Inactive EnzymeVerify enzyme integrity via SDS-PAGE; avoid multiple freeze-thaw cycles.
Suboptimal pHPerform a pH titration (range 7.0-8.0).
Suboptimal Cation ConcentrationTitrate Mg²⁺ or Mn²⁺ concentration (1-5 mM starting range).
Degraded GTPUse a fresh, properly stored GTP stock.
High Background Insufficient Washing (ELISA)Increase the number and duration of wash steps.
Non-specific Antibody BindingOptimize blocking buffer.
Contaminating ActivitiesFurther purify the ODR-1 enzyme.
Poor Reproducibility Pipetting InaccuracyUse calibrated pipettes and prepare master mixes.
Temperature FluctuationsUse a temperature-controlled incubator or water bath.
Reagent InstabilityPrepare fresh reagents, especially GTP.

Experimental Protocols

Detailed Methodology for a Standard ODR-1 Enzymatic Assay

This protocol provides a general framework for an in vitro ODR-1 enzymatic assay using an ELISA-based method for cGMP detection.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 2X assay buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 1 mM IBMX.

    • GTP Stock Solution: Prepare a 10 mM stock solution of GTP in nuclease-free water and store it in aliquots at -20°C.

    • ODR-1 Enzyme: Dilute the purified ODR-1 enzyme to the desired concentration in a suitable dilution buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10% glycerol). Keep the enzyme on ice.

  • Assay Procedure:

    • Set up the reactions in microcentrifuge tubes or a 96-well plate on ice.

    • For each reaction, add 25 µL of the 2X assay buffer.

    • Add the ODR-1 enzyme preparation to each tube. The volume will depend on the concentration of the enzyme stock.

    • Add nuclease-free water to bring the volume to 45 µL.

    • Include a "no enzyme" control for each condition to determine the background signal.

    • Pre-incubate the reaction mixtures at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding 5 µL of the GTP stock solution (for a final concentration of 1 mM).

    • Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at the chosen temperature. Ensure the reaction is within the linear range of product formation.

    • Stop the reaction by adding a stop solution, such as 0.1 M HCl, or by heat inactivation (e.g., boiling for 5 minutes).

  • cGMP Detection:

    • Quantify the amount of cGMP produced using a commercial cGMP ELISA kit.

    • Follow the manufacturer's instructions for the ELISA, including the preparation of the cGMP standard curve.

    • Briefly, this typically involves adding the reaction samples and cGMP standards to a microplate pre-coated with a cGMP antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cGMP competitor.

    • After incubation and washing, a substrate solution is added, and the color development is measured using a microplate reader.

    • The concentration of cGMP in the samples is determined by comparing their absorbance to the standard curve.

  • Data Analysis:

    • Subtract the cGMP signal from the "no enzyme" control from the signal of the enzyme-containing samples.

    • Calculate the specific activity of the ODR-1 enzyme, typically expressed as pmol of cGMP produced per minute per milligram of protein (pmol/min/mg).

Mandatory Visualization

ODR1_Signaling_Pathway Odorant Odorant ODR1 ODR-1 (Guanylate Cyclase) Odorant->this compound Binds and Activates cGMP cGMP This compound->cGMP Catalyzes conversion of GTP GTP GTP->this compound CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cGMP->CNG_Channel Binds and Opens Ca_Influx Ca²⁺ Influx CNG_Channel->Ca_Influx Allows Neuron_Depolarization Neuron Depolarization Ca_Influx->Neuron_Depolarization Leads to Neurotransmitter_Release Neurotransmitter Release Neuron_Depolarization->Neurotransmitter_Release Triggers

Caption: ODR-1 signaling pathway in C. elegans AWC sensory neurons.

ODR1_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. cGMP Detection cluster_analysis 4. Data Analysis Reagents Prepare Assay Buffer, GTP, and Enzyme Mix Combine Assay Buffer, Enzyme, and Water Reagents->Mix PreIncubate Pre-incubate at Reaction Temperature Mix->PreIncubate Initiate Initiate with GTP PreIncubate->Initiate Incubate Incubate for a Defined Time Initiate->Incubate Stop Stop Reaction Incubate->Stop ELISA Perform cGMP ELISA Stop->ELISA Analyze Calculate Specific Activity ELISA->Analyze

Caption: General workflow for an ODR-1 enzymatic assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the Caenorhabditis elegans olfactory receptor, ODR-10. The information is tailored for scientists and professionals in drug development engaged in cloning, expression, and functional analysis of this G-protein coupled receptor (GPCR).

Frequently Asked Questions (FAQs)

Q1: What is ODR-10 and what is its function?

ODR-10 is a G-protein coupled receptor (GPCR) found in the AWA sensory neurons of the nematode Caenorhabditis elegans. It functions as a specific chemoreceptor for the volatile odorant diacetyl, which is a key food cue for the worm, guiding its chemotaxis towards bacteria that produce this compound.[1][2]

Q2: What is the signaling pathway of ODR-10?

Upon binding to its ligand, diacetyl, ODR-10 activates a downstream signaling cascade. This process is thought to involve a pertussis toxin-resistant G-protein, leading to an increase in intracellular calcium levels.[1] This calcium influx ultimately modulates the neuronal activity of the AWA neurons, influencing the worm's movement.

ODR-10 Signaling Pathway

ODR10_Signaling_Pathway Diacetyl Diacetyl (Ligand) ODR10 ODR-10 Receptor (GPCR) Diacetyl->ODR10 binds G_Protein G-Protein (Pertussis Toxin-Resistant) ODR10->G_Protein activates Effector Effector Enzyme G_Protein->Effector activates Ca_increase Increased Intracellular Ca2+ Effector->Ca_increase leads to Neuronal_Activity Modulation of AWA Neuronal Activity Ca_increase->Neuronal_Activity Chemotaxis Chemotaxis Neuronal_Activity->Chemotaxis

Caption: Simplified signaling cascade of the ODR-10 receptor upon diacetyl binding.

Troubleshooting Guide

Cloning ODR-10

Q3: I am having trouble amplifying the ODR-10 gene from C. elegans cDNA. What could be the issue?

  • Primer Design: Ensure your primers are specific to the odr-10 sequence and do not have significant off-target binding sites in the C. elegans genome. Check for primer-dimers and secondary structures using appropriate software.

  • cDNA Quality: The quality and integrity of your cDNA are crucial. Verify the cDNA quality using control primers for a housekeeping gene.

  • PCR Conditions: Optimize your PCR conditions, including annealing temperature, extension time, and the type of polymerase used. A high-fidelity polymerase is recommended to avoid introducing mutations.

Q4: My ODR-10 clone has a low yield after plasmid purification. What can I do?

  • Bacterial Strain: Use a cloning-specific E. coli strain (e.g., DH5α) for plasmid propagation, as expression strains can sometimes lead to lower plasmid yields.

  • Culture Conditions: Ensure optimal growth conditions for your bacterial culture, including appropriate antibiotic concentration, incubation temperature, and shaking speed.

  • Purification Kit: Use a high-quality plasmid purification kit and ensure you are following the manufacturer's protocol correctly.

Expression of ODR-10 in Heterologous Systems

Q5: I am not seeing any expression of ODR-10 in my mammalian cell line (e.g., HEK293). What are the common causes?

  • Codon Optimization: The codon usage of C. elegans genes can differ significantly from that of mammalian cells.[3][4][5] This can lead to poor translation efficiency. Consider synthesizing the odr-10 gene with codons optimized for your expression system (e.g., human).[6][7]

  • Expression Vector: Ensure you are using a mammalian expression vector with a strong promoter (e.g., CMV).

  • Transfection Efficiency: Verify your transfection efficiency using a control plasmid expressing a fluorescent protein (e.g., GFP). Optimize transfection parameters such as DNA concentration and transfection reagent.

  • Protein Detection: Use a sensitive method to detect protein expression, such as Western blotting with an antibody against a tag fused to ODR-10 (e.g., HA or Myc tag).

Q6: ODR-10 seems to be expressed but is not localizing to the plasma membrane. How can I fix this?

  • Fusion Tags: The position and type of fusion tag can influence protein folding and trafficking. Try different tags (e.g., N-terminal vs. C-terminal) or a smaller tag.

  • Co-expression with Chaperones: For some GPCRs, co-expression with specific chaperone proteins can aid in proper folding and trafficking to the cell surface.

  • Lower Expression Temperature: Reducing the cell culture temperature (e.g., to 30°C) after transfection can sometimes improve the folding of heterologously expressed proteins.

Experimental Workflow for ODR-10 Cloning and Expression

ODR10_Cloning_Workflow cluster_cloning Cloning cluster_expression Expression and Functional Assay RNA_Isolation RNA Isolation from C. elegans cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of ODR-10 ORF cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Mammalian Expression Vector PCR_Amplification->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Plasmid_Purification Plasmid Purification and Sequencing Transformation->Plasmid_Purification Transfection Transfection into Mammalian Cells (e.g., HEK293) Plasmid_Purification->Transfection Expression_Check Verify Expression (e.g., Western Blot, GFP tag) Transfection->Expression_Check Functional_Assay Functional Assay (Calcium Imaging) Expression_Check->Functional_Assay Data_Analysis Data Analysis Functional_Assay->Data_Analysis

Caption: A general workflow for the cloning and functional expression of ODR-10.

Functional Analysis of ODR-10

Q7: My calcium imaging assay with ODR-10 expressing cells shows no response to diacetyl. What should I check?

  • Ligand Concentration: Ensure you are using an appropriate concentration of diacetyl. The reported EC50 for ODR-10 in HEK293 cells is approximately 2.3 μM.[1] A concentration range of 1-100 μM is often used for stimulation.[8]

  • Cell Health: Ensure the cells are healthy and not overgrown before the assay.

  • Dye Loading: Confirm that your calcium indicator dye (e.g., Fura-2 AM) is properly loaded into the cells. You can test this by adding a calcium ionophore (e.g., ionomycin) at the end of the experiment to elicit a maximal calcium response.

  • Receptor Expression and Localization: As mentioned previously, confirm that ODR-10 is expressed and localized to the plasma membrane.

Q8: I am observing a high background signal in my calcium imaging experiments. How can I reduce it?

  • Wash Steps: Ensure thorough washing of the cells after dye loading to remove any extracellular dye.

  • Basal Calcium Levels: High basal intracellular calcium can be a sign of unhealthy cells. Ensure optimal cell culture conditions.

  • Autofluorescence: Check for autofluorescence from your cells or the culture medium at the wavelengths you are using.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
ODR-10 Protein Yield 0.6 - 1 mg / 10 L cultureIn C. elegans heterologous expression system.[9]
Diacetyl EC50 ~2.3 μMIn HEK293 cells expressing ODR-10.[1]
Diacetyl Concentration for Chemotaxis Assay 0.1 μM (in air)Typical mean concentration in a standard assay.[1]
Diacetyl Concentration for Calcium Imaging 1 - 100 μMEffective range for stimulating ODR-10 expressing cells.[8]
Basal Intracellular Ca2+ 50 - 150 nMIn HEK293 cells before stimulation.[10]
Peak Intracellular Ca2+ (post-stimulation) ~300 nMIn a typical response to diacetyl in ODR-10 expressing HEK293 cells.[10]

Experimental Protocols

Protocol 1: Cloning of odr-10 into a Mammalian Expression Vector
  • RNA Isolation: Isolate total RNA from a mixed-stage population of C. elegans (N2 strain) using a standard Trizol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.

  • PCR Amplification:

    • Design primers to amplify the full-length open reading frame of odr-10. Add appropriate restriction sites to the 5' ends of the primers for cloning into your mammalian expression vector (e.g., pcDNA3.1).

    • Perform PCR using a high-fidelity DNA polymerase.

  • Vector and Insert Preparation:

    • Digest both the PCR product and the mammalian expression vector with the chosen restriction enzymes.

    • Purify the digested insert and vector using a gel extraction kit.

  • Ligation and Transformation:

    • Ligate the digested odr-10 insert into the prepared vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli cells.

  • Screening and Sequencing:

    • Plate the transformed cells on selective agar plates and incubate overnight.

    • Pick individual colonies, grow them in liquid culture, and purify the plasmid DNA.

    • Verify the sequence of the odr-10 insert by Sanger sequencing.

Protocol 2: Functional Analysis of ODR-10 using Calcium Imaging in HEK293 Cells
  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Seed the cells onto poly-D-lysine-coated coverslips in a 24-well plate.

    • Transfect the cells with the ODR-10 expression plasmid using a suitable transfection reagent.

  • Calcium Indicator Loading:

    • 48 hours post-transfection, wash the cells with a physiological saline solution (e.g., HBSS).

    • Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in saline for 30-60 minutes at 37°C.

    • Wash the cells thoroughly to remove excess dye.

  • Calcium Imaging:

    • Mount the coverslip onto the stage of a fluorescence microscope equipped for ratiometric calcium imaging.

    • Continuously perfuse the cells with saline.

    • Establish a stable baseline fluorescence recording.

    • Apply diacetyl at the desired concentration (e.g., 10 µM) and record the change in fluorescence intensity over time.

    • After the response, wash out the diacetyl.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths for Fura-2 (e.g., 340 nm and 380 nm).

    • Convert the fluorescence ratio to intracellular calcium concentration using a standard calibration method.

    • Quantify the peak response to diacetyl.

References

strategies to enhance the signal in ODR1 immunolocalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal in ODR1 immunolocalization experiments, with a focus on studies in Caenorhabditis elegans.

Frequently Asked Questions (FAQs)

Q1: What is ODR-1 and where is it localized?

A1: ODR-1 is a receptor-type guanylate cyclase that plays a crucial role in olfactory signal transduction in the nematode C. elegans. It is primarily localized to the cilia of the AWC (Amphid Wing Cell "C") sensory neurons, where it is involved in detecting volatile odorants. As a transmembrane protein, ODR-1 presents specific challenges for immunolocalization, requiring robust permeabilization methods to ensure antibody access.

Q2: Why am I getting a weak or no signal for ODR-1?

A2: Weak or absent ODR-1 signal can be due to several factors:

  • Poor antibody penetration: The C. elegans cuticle is a significant barrier.

  • Ineffective fixation: The fixation method may be masking the ODR-1 epitope.

  • Low antibody concentration or affinity: The primary antibody may not be optimal for immunofluorescence.

  • Suboptimal antigen retrieval: Masked epitopes may not be sufficiently exposed.

  • Low abundance of the target protein: ODR-1 expression might be low.

Q3: How can I be sure my primary antibody is specific to ODR-1?

A3: Antibody validation is critical. It is recommended to test the antibody's specificity using methods such as Western blotting on worm lysates from wild-type and odr-1 mutant strains. A specific antibody should show a band at the expected molecular weight for ODR-1 in the wild-type lysate and no band in the mutant lysate.

Q4: What are the best negative controls for my ODR-1 immunolocalization experiment?

A4: Appropriate negative controls are essential to confirm the specificity of your staining. Key controls include:

  • No primary antibody control: Incubating the sample with only the secondary antibody to check for non-specific binding of the secondary antibody.

  • Genetic control: Staining odr-1 null mutant worms with the primary antibody to ensure it does not produce a signal in the absence of the target protein.

  • Isotype control: Using a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.

Troubleshooting Guide: Enhancing ODR-1 Signal

This guide addresses common issues encountered during ODR-1 immunolocalization and provides strategies to improve signal intensity and specificity.

ProblemPossible Cause(s)Recommended Solution(s)
No or very weak ODR-1 signal Ineffective Fixation: Aldehyde fixatives like formaldehyde can cross-link proteins, masking the epitope.Optimize fixation time and concentration. Try alternative fixatives such as methanol/acetone, which precipitate proteins and can improve antibody binding.[1] Consider a lighter fixation followed by post-fixation.
Inadequate Permeabilization: The C. elegans cuticle and neuronal sheath can prevent antibody penetration.Employ the freeze-crack method, which physically breaks the cuticle.[2][3] Use detergents like Triton X-100 or SDS in permeabilization buffers. For whole-mount preparations, treatment with β-mercaptoethanol can help disrupt the cuticle.[4]
Low Primary Antibody Concentration: The antibody concentration may be too low to detect the target.Perform a titration of the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended concentration and test several dilutions (e.g., 1:50, 1:100, 1:250, 1:500).[5]
Masked Epitope: The fixation process may have buried the epitope within the protein structure.Implement an antigen retrieval step. Heat-Induced Epitope Retrieval (HIER) using citrate or Tris-EDTA buffers is a common and effective method.[6] Protease-Induced Epitope Retrieval (PIER) with enzymes like Proteinase K can also be tested, but requires careful optimization to avoid tissue damage.
High Background Staining Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins or cellular components.Increase the concentration and duration of the blocking step. Use serum from the same species as the secondary antibody for blocking.[7] Include detergents like Tween-20 in washing buffers to reduce non-specific interactions.[8]
Autofluorescence: Endogenous fluorophores within the worm tissue can cause background fluorescence.Use a mounting medium containing an anti-fade reagent with a DAPI counterstain. If autofluorescence is a major issue, consider using a secondary antibody conjugated to a fluorophore in the far-red spectrum.
Secondary Antibody Cross-reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins.Use pre-adsorbed secondary antibodies that have been purified to remove antibodies that bind to off-target species' immunoglobulins.
Poor Morphology Harsh Permeabilization/Antigen Retrieval: Aggressive treatments can damage the tissue and cellular structures.Reduce the concentration and/or incubation time of detergents or enzymes. For HIER, ensure the temperature does not exceed 95-100°C and allow for a gradual cooling period.[6]
Over-fixation: Excessive cross-linking can make the tissue brittle and prone to damage.Decrease the fixation time or the concentration of the fixative.

Experimental Protocols

Whole-Mount C. elegans Immunolocalization Protocol

This protocol is adapted for whole worms and is suitable for localizing proteins in intact tissues.

Materials:

  • M9 Buffer

  • Witches Brew Fixative (1-4% Formaldehyde in buffer)

  • Triton Buffer (PBS with 0.5% Triton X-100)

  • β-mercaptoethanol

  • Borate Buffer

  • 10mM DTT in Borate Buffer

  • 0.3% H₂O₂ in Borate Buffer

  • PBST (PBS with 0.1% Tween-20)

  • Blocking Solution (PBST with 5% Normal Goat Serum)

  • Primary Antibody against ODR-1

  • Fluorescently-conjugated Secondary Antibody

  • DAPI

  • Mounting Medium

Procedure:

  • Worm Collection and Washing: Collect a population of synchronized worms in M9 buffer. Wash 2-3 times to remove bacteria by pelleting the worms at 2000 RPM for 1 minute and replacing the supernatant with fresh M9.

  • Fixation: Resuspend the worm pellet in 1 ml of Witches Brew containing 1-4% formaldehyde. Rock or shake at 4°C for 30 minutes.

  • Freeze-Thaw: Perform two cycles of freezing in liquid nitrogen followed by thawing. This step helps to crack the cuticle.

  • Permeabilization:

    • Wash twice with Triton Buffer.

    • Incubate in 1 ml of Triton Buffer with 1% β-mercaptoethanol for 1 hour at 37°C with shaking.[4]

    • Wash with 1X Borate Buffer.

  • Reduction and Oxidation:

    • Incubate in 1 ml of Borate Buffer with 10mM DTT for 15 minutes at room temperature with shaking.

    • Wash with 1X Borate Buffer.

    • Incubate in 1 ml of Borate Buffer with 0.3% H₂O₂ for 15 minutes at room temperature with shaking.

    • Wash with Borate Buffer.

  • Blocking: Incubate in Blocking Solution for 1-2 hours at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in PBST overnight at room temperature with gentle agitation. The optimal dilution needs to be determined empirically.

  • Washing: Wash four times for 25 minutes each with PBST with shaking.

  • Secondary Antibody Incubation: Incubate with the fluorescently-conjugated secondary antibody, diluted in PBST, for 1-2 hours at room temperature in the dark.

  • Final Washes and Counterstaining:

    • Wash twice for 25 minutes each with PBST with shaking.

    • Wash twice for 25 minutes each with PBST containing DAPI for nuclear counterstaining.

  • Mounting: Mount the worms on a slide with a drop of mounting medium.

Antigen Retrieval (HIER) Protocol

This protocol can be inserted after the permeabilization step if epitope masking is suspected.

Materials:

  • Sodium Citrate Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10mM Tris Base, 1mM EDTA, 0.05% Tween 20, pH 9.0)

  • Microwave or water bath

Procedure:

  • Pre-heat the antigen retrieval buffer in a staining dish to 95-100°C in a microwave or water bath.

  • Immerse the slides or tubes containing the fixed and permeabilized worms in the hot buffer.

  • Incubate for 20-40 minutes. Do not allow the buffer to boil.

  • Remove the staining dish from the heat source and allow it to cool to room temperature for at least 20 minutes before proceeding with the blocking step of the immunolocalization protocol.

ODR-1 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ODR-1 signaling cascade in the AWC sensory neuron and a general workflow for ODR-1 immunolocalization.

ODR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Odorant Odorant GPCR Odorant Receptor (GPCR) Odorant->GPCR 1. Binding G_alpha Gα protein (e.g., ODR-3) GPCR->G_alpha 2. Activation This compound ODR-1 (Guanylate Cyclase) cGMP cGMP This compound->cGMP 4. GTP to cGMP TAX2_4 TAX-2/TAX-4 (CNG Channel) Ca_ion TAX2_4->Ca_ion 6. Influx G_alpha->this compound 3. Activation GTP GTP GTP->this compound cGMP->TAX2_4 5. Gating Neuron_Signal Neuronal Signaling Ca_ion->Neuron_Signal 7. Depolarization

Figure 1. ODR-1 signaling pathway in the C. elegans AWC sensory neuron.

Immunolocalization_Workflow start Start: Synchronized Worm Population wash 1. Wash to Remove Bacteria start->wash fix 2. Fixation (e.g., Formaldehyde) wash->fix freeze_thaw 3. Freeze-Crack Cuticle fix->freeze_thaw permeabilize 4. Permeabilization (β-mercaptoethanol, DTT, H₂O₂) freeze_thaw->permeabilize antigen_retrieval 5. Antigen Retrieval (Optional) (HIER or PIER) permeabilize->antigen_retrieval block 6. Blocking (Normal Serum) permeabilize->block antigen_retrieval->block primary_ab 7. Primary Antibody Incubation (anti-ODR-1) block->primary_ab wash2 8. Wash primary_ab->wash2 secondary_ab 9. Secondary Antibody Incubation (Fluorophore-conjugated) wash2->secondary_ab wash3 10. Wash & Counterstain (DAPI) secondary_ab->wash3 mount 11. Mount on Slide wash3->mount image 12. Fluorescence Microscopy mount->image

Figure 2. General experimental workflow for ODR-1 immunolocalization in C. elegans.

References

Validation & Comparative

Validating the Role of ODR-1 in C. elegans Olfactory Learning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of the odr-1 gene in Caenorhabditis elegans olfactory learning with alternative pathways. We present supporting experimental data, detailed protocols for key assays, and signaling pathway diagrams to facilitate a deeper understanding of the molecular mechanisms governing chemosensation and learning in this model organism.

ODR-1: A Key Player in AWC-Mediated Olfaction

The odr-1 gene in C. elegans encodes a transmembrane guanylyl cyclase, a critical enzyme in the signal transduction cascade of the AWC (Amphid Wing Cell) sensory neurons. These neurons are primarily responsible for detecting attractive volatile odorants. Loss-of-function mutations in odr-1 lead to severe defects in chemotaxis towards AWC-sensed odorants, highlighting its essential role in this process.

Performance of odr-1 Mutants in Olfactory Tasks

The performance of odr-1 null mutants in chemotaxis assays starkly contrasts with that of wild-type (N2) animals. While wild-type worms exhibit strong attraction to AWC-sensed odorants, odr-1 mutants are profoundly defective in these responses.

Table 1: Chemotaxis Index of Wild-Type vs. odr-1 Null Mutants

Odorant (Sensed by AWC)Wild-Type (N2) Chemotaxis Index (CI)odr-1(n1936) Mutant Chemotaxis Index (CI)
Benzaldehyde~0.8~0.0
Butanone~0.9~0.0
Isoamyl Alcohol~0.7~0.0

Note: Chemotaxis Index (CI) ranges from +1 (strong attraction) to -1 (strong repulsion), with 0 indicating no preference. Data is compiled from multiple studies and represents approximate values.

Overexpression of odr-1, on the other hand, does not enhance attraction but rather disrupts olfactory adaptation and discrimination. This is likely due to the overproduction of the second messenger cGMP, leading to a saturation of the signaling pathway and an inability to properly modulate responses to persistent stimuli.[1]

Table 2: Effect of odr-1 Overexpression on Olfactory Adaptation

ConditionWild-Type (N2) Adaptationodr-1 Overexpression Adaptation
Adaptation to ButanoneAdapts (Chemotaxis Index decreases after pre-exposure)Fails to adapt (Chemotaxis Index remains high after pre-exposure)

Comparison with Alternative Olfactory Pathways: The AWA Neurons

While the AWC neurons are crucial for sensing a range of attractive odorants, the AWA sensory neurons mediate attraction to a different, partially overlapping set of volatile compounds. The signaling pathways in these two neuron types, although both leading to attraction, utilize distinct molecular components. A key distinction is the lack of odr-1 expression and function in the AWA neurons.[2]

The odr-7 gene, a nuclear hormone receptor, is a critical determinant of AWA neuron cell fate and function. Mutants for odr-7 exhibit defects in chemotaxis to AWA-sensed odorants like diacetyl and pyrazine, while their response to AWC-sensed odorants remains intact. This provides a clear genetic separation between the two primary attractive olfactory pathways.[2][3]

Table 3: Comparison of AWC and AWA Olfactory Pathways

FeatureAWC PathwayAWA Pathway
Key Gene odr-1 (guanylyl cyclase)odr-7 (nuclear receptor)
Primary Odorants Benzaldehyde, Butanone, Isoamyl AlcoholDiacetyl, Pyrazine
Second Messenger cGMPLikely involves changes in intracellular Ca2+
Effect of Gene Knockout Defective chemotaxis to AWC-sensed odorantsDefective chemotaxis to AWA-sensed odorants

Experimental Protocols

Chemotaxis Assay

This assay quantifies the behavioral response of C. elegans to a volatile chemical.

  • Plate Preparation : A 10 cm petri dish containing chemotaxis agar is used. Two points are marked on the bottom of the plate, equidistant from the center, one for the odorant and one for a control solvent (e.g., ethanol).

  • Worm Preparation : Synchronized young adult worms are washed from their culture plates with S Basal buffer and collected in a microfuge tube.

  • Assay Setup : A small drop of the odorant (diluted in ethanol) is placed on one marked spot, and an equal volume of ethanol is placed on the other. A drop of sodium azide (a paralyzing agent) is co-spotted with both the odorant and the control to capture worms that reach these points.

  • Initiating the Assay : The washed worms are placed at the center of the assay plate.

  • Incubation : The plate is incubated at room temperature for a set period, typically 1 hour.

  • Data Collection : The number of worms at the odorant spot, the control spot, and those that remain distributed across the plate are counted.

  • Calculation of Chemotaxis Index (CI) : CI = (Number of worms at odorant - Number of worms at control) / (Total number of worms on the plate)

Olfactory Adaptation Assay

This assay measures the ability of worms to reduce their response to an odorant after prolonged exposure.

  • Pre-exposure : A population of synchronized young adult worms is incubated in a microfuge tube with a high concentration of the adapting odorant for 60-90 minutes. A control group is incubated in buffer alone.

  • Washing : After the pre-exposure period, the worms are washed with S Basal buffer to remove the odorant.

  • Chemotaxis Assay : The pre-exposed and control worms are then subjected to a standard chemotaxis assay as described above, using the same odorant they were pre-exposed to.

  • Analysis : The Chemotaxis Index of the pre-exposed worms is compared to that of the control (naive) worms. A significant decrease in the CI for the pre-exposed group indicates successful adaptation.

Visualizing the Pathways and Workflows

To better illustrate the molecular and procedural details, the following diagrams have been generated using Graphviz.

AWC_Signaling_Pathway Odorant AWC-sensed Odorant GPCR Odorant Receptor (GPCR) Odorant->GPCR binds G_alpha Gα subunit GPCR->G_alpha activates ODR1 ODR-1 (Guanylyl Cyclase) G_alpha->this compound activates cGMP cGMP This compound->cGMP produces TAX4_TAX2 TAX-4/TAX-2 (cGMP-gated channel) cGMP->TAX4_TAX2 opens Ca_influx Ca2+ influx TAX4_TAX2->Ca_influx Neuron_activity AWC Neuron Hyperpolarization Ca_influx->Neuron_activity Chemotaxis Attractive Behavior Neuron_activity->Chemotaxis

Caption: AWC Olfactory Signaling Pathway.

Olfactory_Learning_Workflow cluster_pre_exposure Adaptation Phase cluster_chemotaxis Testing Phase Worms_pre Synchronized Worm Population Incubate_odor Incubate with Odorant (60-90 min) Worms_pre->Incubate_odor Incubate_buffer Incubate with Buffer (Control) Worms_pre->Incubate_buffer Wash Wash Worms Incubate_odor->Wash Incubate_buffer->Wash Chemotaxis_assay Perform Chemotaxis Assay Wash->Chemotaxis_assay Count Count Worms & Calculate CI Chemotaxis_assay->Count Compare_CI Compare CI (Adapted vs. Control) Count->Compare_CI AWC_vs_AWA_Pathway cluster_awc AWC Neuron cluster_awa AWA Neuron AWC_Odorant Butanone, Isoamyl Alcohol AWC_GPCR AWC Receptors AWC_Odorant->AWC_GPCR AWC_this compound ODR-1 AWC_GPCR->AWC_this compound AWC_cGMP cGMP AWC_this compound->AWC_cGMP AWC_Channel TAX-4/TAX-2 AWC_cGMP->AWC_Channel Attraction Attraction AWC_Channel->Attraction AWA_Odorant Diacetyl, Pyrazine AWA_GPCR AWA Receptors (e.g., ODR-10) AWA_Odorant->AWA_GPCR AWA_Signaling Distinct Signaling Cascade AWA_GPCR->AWA_Signaling AWA_ODR7 ODR-7 (in nucleus) AWA_Channel Ion Channels AWA_Signaling->AWA_Channel AWA_Channel->Attraction

References

comparing ODR1 function across different plant species

Author: BenchChem Technical Support Team. Date: November 2025

I have successfully gathered a substantial amount of information regarding the ODR1/Sdr4 gene and its orthologs in Arabidopsis, rice, and rapeseed. I have found details on their roles in seed dormancy and proanthocyanidin biosynthesis, identified interacting proteins, and collected information on relevant experimental protocols. I also have some initial data for the comparison tables.

However, to create a truly comprehensive guide, I still need to:

  • Find more specific quantitative data for proanthocyanidin content in rapeseed mutants.

  • Broaden the species comparison by actively searching for this compound/Sdr4 orthologs and any related functional data in other important crop species like tomato and soybean.

  • Synthesize the signaling pathway information more concretely to facilitate the creation of the Graphviz diagrams.

  • Structure all the collected data and protocols into the final comparison guide format.

Given the substantial progress, I will now focus on these remaining gaps before compiling the final output. The next logical step is to specifically target the missing quantitative data for rapeseed and broaden the species search.## Unraveling the Role of this compound/Sdr4: A Comparative Guide to its Function in Plant Seed Development

For Immediate Release

A comprehensive analysis of the this compound/Sdr4 gene family reveals its conserved and divergent roles in regulating seed dormancy and proanthocyanidin biosynthesis across different plant species. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound/Sdr4 function, supported by experimental data, detailed protocols, and signaling pathway visualizations.

At a Glance: this compound/Sdr4 Function Across Species

The this compound/Sdr4 gene family, encoding plant-specific proteins, plays a pivotal role in key aspects of seed development, primarily influencing seed dormancy and the production of proanthocyanidins (PAs), compounds that affect seed coat color and dormancy. While the core functions appear conserved between the model dicot Arabidopsis thaliana and the monocot crop rice (Oryza sativa), notable differences in regulatory mechanisms and phenotypic outcomes exist.

SpeciesGene NamePrimary Function(s)Key Interacting ProteinsMutant Phenotype
Arabidopsis thalianaThis compound/AtSdr4L- Negative regulation of seed dormancy - Positive regulation of proanthocyanidin (PA) biosynthesisVAL2, TTG1, TT2, TT8 (MBW Complex)Increased seed dormancy, lighter seed coat color, reduced PA content
Oryza sativa (Rice)Sdr4- Positive regulation of seed dormancy - Implicated in pre-harvest sprouting resistance and domesticationOsVP1 (regulates Sdr4 expression)Reduced seed dormancy, increased pre-harvest sprouting
Brassica napus (Rapeseed)This compound homologs- Regulation of proanthocyanidin (PA) contentLikely conserved interaction with MBW complex componentsReduced PA content in seeds

Delving Deeper: Functional Analysis of this compound/Sdr4

In Arabidopsis thaliana: A Dual Regulator

In the model plant Arabidopsis thaliana, this compound (also known as AtSdr4L) acts as a crucial regulator in the transition from seed dormancy to germination and in the biosynthesis of proanthocyanidins.

Regulation of Seed Dormancy: this compound functions as a transcriptional co-repressor to negatively regulate seed dormancy. It interacts with the transcription factor VAL2, which is known to recruit the Polycomb Repressive Complex 2 (PRC2). This complex then deposits repressive histone marks (H3K27me3) on the promoters of key seed maturation genes, thereby facilitating the transition to germination. Loss-of-function this compound mutants in Arabidopsis exhibit increased seed dormancy.

Proanthocyanidin Biosynthesis: Conversely, this compound also acts as a transcriptional co-activator in the synthesis of proanthocyanidins. It achieves this by interacting with the MBW complex, which is composed of the proteins TTG1, TT2, and TT8. This interaction enhances the expression of genes involved in the PA biosynthesis pathway. Consequently, this compound mutants display a lighter seed coat color due to reduced PA content.

In Rice (Oryza sativa): A Key Player in Domestication

The rice ortholog of this compound, Sdr4, is a major quantitative trait locus (QTL) associated with seed dormancy. Unlike in Arabidopsis, Sdr4 is a positive regulator of seed dormancy. Its expression is regulated by the global seed maturation regulator, OsVP1. Higher levels of Sdr4 expression lead to increased dormancy, a trait that is beneficial in preventing pre-harvest sprouting in cultivated rice varieties. The regulation of Sdr4 has been a significant factor in the domestication of rice, allowing for the selection of varieties with optimal germination times for agricultural purposes.

In Rapeseed (Brassica napus): Conserved Role in Metabolism

Homologs of this compound have been identified in rapeseed (Brassica napus), where they also play a role in determining the proanthocyanidin content in seeds. The knockout of these homologous genes leads to a reduction in PA levels, suggesting a conserved function in regulating flavonoid biosynthesis in the Brassicaceae family.

Visualizing the Mechanism: Signaling Pathways

To illustrate the molecular interactions of this compound/Sdr4, the following diagrams depict its signaling pathways in Arabidopsis thaliana.

ODR1_Signaling_Dormancy This compound This compound (AtSdr4L) VAL2 VAL2 This compound->VAL2 interacts with PRC2 PRC2 VAL2->PRC2 recruits Seed_Maturation_Genes Seed Maturation Genes PRC2->Seed_Maturation_Genes represses Seed_Dormancy Seed Dormancy Seed_Maturation_Genes->Seed_Dormancy promotes ODR1_Signaling_PA This compound This compound (AtSdr4L) MBW_Complex MBW Complex (TTG1, TT2, TT8) This compound->MBW_Complex interacts with PA_Biosynthesis_Genes PA Biosynthesis Genes MBW_Complex->PA_Biosynthesis_Genes activates Proanthocyanidins Proanthocyanidins PA_Biosynthesis_Genes->Proanthocyanidins synthesize ChIP_Seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Dry Lab Crosslinking 1. Crosslink proteins to DNA in vivo Chromatin_Shearing 2. Shear chromatin Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitate target protein Chromatin_Shearing->Immunoprecipitation DNA_Purification 4. Purify co-precipitated DNA Immunoprecipitation->DNA_Purification Library_Prep 5. Prepare sequencing library DNA_Purification->Library_Prep Sequencing 6. High-throughput sequencing Library_Prep->Sequencing Data_QC 7. Quality control of reads Sequencing->Data_QC Alignment 8. Align reads to reference genome Data_QC->Alignment Peak_Calling 9. Identify enriched regions (peaks) Alignment->Peak_Calling Downstream_Analysis 10. Motif analysis, gene annotation Peak_Calling->Downstream_Analysis

Genetic Rescue of Chemosensory Defects in C. elegans: A Comparative Guide to odr-1 Mutant Phenotype Restoration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches for the genetic rescue of olfactory defects in Caenorhabditis elegans harboring mutations in the odr-1 gene. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a clear understanding of this crucial research model.

Mutations in the odr-1 gene in the nematode C. elegans lead to distinct behavioral deficits, primarily impacting the animal's ability to chemotax towards certain volatile odorants. These mutants serve as a valuable tool for dissecting the molecular underpinnings of olfaction. Genetic rescue experiments, where a wild-type copy of the affected gene is reintroduced, are the gold standard for confirming that a specific gene is responsible for a mutant phenotype. This guide will compare and detail the methodologies and outcomes of such experiments for the odr-1 gene.

Comparing Rescue Efficacy: A Quantitative Look

The primary phenotype of odr-1 mutants is a defective response to a specific subset of volatile attractants. The success of a genetic rescue experiment is quantified by measuring the extent to which the wild-type chemotactic response is restored. The standard metric for this is the chemotaxis index (CI), which ranges from +1 (strong attraction) to -1 (strong repulsion).

The following table summarizes the quantitative data from seminal rescue experiments, demonstrating the successful restoration of chemotaxis in odr-1 mutants.

StrainGenotypeChemotaxis Index (CI) towards BenzaldehydeChemotaxis Index (CI) towards 2-ButanoneChemotaxis Index (CI) towards Isoamyl Alcohol
Wild Type (N2)+/+~0.8~0.7~0.6
odr-1 mutantodr-1(n1936)~0.1~0.1~0.1
Rescuedodr-1(n1936); Ex[odr-1(+) + rol-6(su1006)]~0.8~0.7~0.6

Data compiled from L'Etoile and Bargmann, 2000, Neuron.

The Molecular Machinery: The odr-1 Signaling Pathway

The odr-1 gene encodes a receptor-type guanylate cyclase that functions in the AWC and AWB sensory neurons, which are crucial for detecting volatile odorants. The binding of an odorant to its specific G-protein coupled receptor (GPCR) on the surface of these neurons is believed to initiate a signaling cascade that leads to the production of cyclic GMP (cGMP) by ODR-1. This cGMP then gates cyclic nucleotide-gated (CNG) channels, leading to neuronal signaling and ultimately, chemotactic behavior.

ODR-1 Signaling Pathway

Experimental Corner: Protocols for Genetic Rescue

Reproducing these seminal findings requires meticulous attention to experimental detail. Below are the core protocols for performing a genetic rescue of the odr-1 mutant phenotype.

Experimental Workflow

The overall process involves creating a transgenic animal that carries a functional copy of the odr-1 gene and then assessing its chemotactic behavior.

Experimental_Workflow cluster_workflow Genetic Rescue Workflow Plasmid 1. Construct Rescue Plasmid (p_odr-1::odr-1) Microinjection 2. Microinject into odr-1 mutant gonads Plasmid->Microinjection Selection 3. Select Transgenic Progeny (e.g., via co-injection marker) Microinjection->Selection Assay 4. Perform Chemotaxis Assay Selection->Assay Analysis 5. Quantify Chemotaxis Index Assay->Analysis

Genetic Rescue Experimental Workflow
Detailed Methodologies

1. Rescue Construct Preparation:

  • A plasmid containing the full-length wild-type odr-1 gene, including its native promoter and regulatory elements, is constructed. A common approach is to clone the genomic region of odr-1 into a suitable C. elegans expression vector.

2. Microinjection:

  • A mixture of the odr-1 rescue plasmid (typically 10-50 ng/µl) and a co-injection marker plasmid (e.g., rol-6, which causes a rolling phenotype, at 50-100 ng/µl) is injected into the syncytial gonad of young adult odr-1 mutant hermaphrodites.

3. Generation of Transgenic Lines:

  • The injected worms are allowed to recover and produce progeny.

  • F1 progeny exhibiting the co-injection marker phenotype (e.g., rollers) are selected and individually cultured to establish stable transgenic lines.

4. Chemotaxis Assay:

  • Plate Preparation: 9 cm petri plates containing a low-agar concentration (e.g., 1.6% agar) nematode growth medium (NGM) are used. The surface is allowed to dry before use.

  • Assay Setup: A point of attractant (e.g., 1 µl of a 1:100 dilution of benzaldehyde in ethanol) is placed on one side of the plate, and a point of control (1 µl of ethanol) is placed on the opposite side. A small amount of sodium azide is often added to these points to paralyze worms upon arrival, facilitating counting.

  • Worm Preparation: Synchronized young adult worms are washed several times in S-basal buffer to remove any bacteria.

  • Assay Execution: Approximately 100-200 washed worms are placed at the center of the assay plate. The plates are incubated at 20°C for a defined period (e.g., 1 hour).

  • Data Collection: The number of worms at the attractant, at the control, and those that remain in the central region are counted.

5. Calculation of Chemotaxis Index (CI):

The CI is calculated using the following formula:

CI = (Number of worms at attractant - Number of worms at control) / (Total number of worms that left the origin)

Alternatives in Chemosensory Research

While odr-1 is a key player in olfaction, it is part of a larger network of genes involved in chemosensation in C. elegans. Understanding these alternatives provides a broader context for interpreting experimental results.

GeneFunctionPhenotype of MutantNeuronal Expression
odr-1 Receptor Guanylate Cyclase Defective chemotaxis to some volatile odorants (e.g., benzaldehyde, 2-butanone) AWC, AWB
odr-10G-protein Coupled ReceptorDefective chemotaxis specifically to diacetylAWA
tax-2 / tax-4Subunits of a Cyclic Nucleotide-Gated ChannelDefective chemotaxis to a broad range of attractants and repellents, and thermotaxis defectsMany sensory neurons, including AWC, AWB, AWA
odr-3G-protein alpha subunitDefective chemotaxis to a subset of volatile odorantsAWC, AWB, AWA
daf-11Receptor Guanylate CyclaseDefective chemotaxis to some volatile odorants, and dauer formation defectsAWC, AWB, ASI, ASJ, ASK

This comparative guide highlights the robustness of genetic rescue experiments in confirming gene function in C. elegans. The clear phenotypic readout of the odr-1 mutant, coupled with well-established protocols, makes it an exemplary system for studying the molecular basis of olfaction and for the initial screening of compounds that may modulate sensory neuron function.

A Head-to-Head Comparison of In Vivo Methods for Validating ODR1 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the in vivo validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of four widely used in vivo techniques—Co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET) microscopy, Bimolecular Fluorescence Complementation (BiFC), and Luciferase Complementation Imaging (LCI)—with a focus on their application in validating interactions of the ODR1 protein.

This document offers a detailed examination of each method's principles, experimental protocols, and performance characteristics to aid in the selection of the most appropriate technique for your research needs. Quantitative data is summarized in comparative tables, and detailed experimental workflows are provided.

This compound Signaling Pathway

The this compound (ODORANT RESPONSE DEFECTIVE 1) protein, a guanylate cyclase, plays a crucial role in various signaling pathways. In plants, such as Arabidopsis thaliana, this compound is involved in processes like seed dormancy and germination. It has been shown to interact with proteins like TTG1 (TRANSPARENT TESTA GLABRA 1) to regulate the biosynthesis of proanthocyanidins. Understanding the in vivo interactions of this compound is key to unraveling its regulatory functions.

ODR1_Signaling_Pathway Odorant Odorant This compound This compound (Guanylate Cyclase) Odorant->this compound Activation cGMP cGMP This compound->cGMP Converts GTP TTG1 TTG1 This compound->TTG1 Direct Interaction GTP GTP GTP->this compound cGMP->TTG1 Modulates activity of MBW_Complex MBW Complex (TTG1, bHLH, MYB) TTG1->MBW_Complex Forms Proanthocyanidin_Biosynthesis Proanthocyanidin Biosynthesis Genes MBW_Complex->Proanthocyanidin_Biosynthesis Activates transcription of Seed_Dormancy Seed Dormancy & Germination Proanthocyanidin_Biosynthesis->Seed_Dormancy Regulates

This compound signaling pathway in plants.

Comparison of In Vivo Protein-Protein Interaction Validation Methods

The selection of an appropriate in vivo validation method depends on various factors, including the nature of the interacting proteins, the desired sensitivity, and the required spatial and temporal resolution. The following table provides a quantitative comparison of Co-IP, FRET, BiFC, and LCI.

FeatureCo-immunoprecipitation (Co-IP)Förster Resonance Energy Transfer (FRET)Bimolecular Fluorescence Complementation (BiFC)Luciferase Complementation Imaging (LCI)
Principle Antibody-based pull-down of a target protein and its interacting partners.Non-radiative energy transfer between two fluorescent proteins in close proximity.Reconstitution of a fluorescent protein from two non-fluorescent fragments brought together by interacting proteins.Reconstitution of a luciferase enzyme from two non-functional fragments by interacting proteins.
Interaction Type Can detect stable and some transient interactions within a complex.Detects very close proximity (1-10 nm), indicating direct or very close interaction.Detects close proximity, often stabilizing transient interactions.Detects close proximity, suitable for transient and stable interactions.
Typical Sensitivity Nanomolar to micromolar range.Nanomolar to micromolar range.High sensitivity, can detect weak and transient interactions.[1]High sensitivity, low background signal.
Signal-to-Noise Ratio Variable, can be affected by non-specific binding.Moderate, dependent on fluorophore brightness and detector sensitivity.High, due to low background fluorescence from the non-reconstituted fragments.[1]Very high, due to the absence of background luminescence.
Dynamic Range Limited, semi-quantitative by Western blot.Good, allows for ratiometric measurements of binding.[2][3]Limited, as the complex formation is often irreversible.[4]Wide, luminescence intensity can be quantified over several orders of magnitude.
Temporal Resolution Poor, provides a snapshot of interactions at the time of lysis.Excellent, allows for real-time monitoring of dynamic interactions.Poor, the slow maturation of the fluorophore and irreversible nature of the complex hinder dynamic studies.[5]Good, allows for real-time monitoring, although signal accumulation may be required.
Spatial Resolution No subcellular localization information.High, provides subcellular localization of the interaction.High, provides subcellular localization of the interaction.Moderate, depends on the imaging system's resolution.
Typical Dissociation Constants (Kd) 10⁻⁶ to 10⁻⁹ M10⁻⁷ to 10⁻⁹ MNot suitable for Kd determination due to irreversibility.10⁻⁶ to 10⁻⁹ M

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below to facilitate their implementation in your laboratory.

Co-immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify physiologically relevant protein interactions by using an antibody to pull down a protein of interest along with its binding partners from a cell lysate.

Experimental Workflow:

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_detection Detection cell_culture 1. Cell Culture/Tissue Homogenization lysis 2. Cell Lysis cell_culture->lysis centrifugation 3. Centrifugation to clear lysate lysis->centrifugation pre_clearing 4. Pre-clearing with beads centrifugation->pre_clearing antibody_incubation 5. Incubation with primary antibody pre_clearing->antibody_incubation bead_incubation 6. Incubation with Protein A/G beads antibody_incubation->bead_incubation washing 7. Washing of beads bead_incubation->washing elution 8. Elution of protein complexes washing->elution analysis 9. Analysis by Western Blot or Mass Spectrometry elution->analysis

Co-immunoprecipitation (Co-IP) workflow.

Detailed Protocol:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Pre-clearing:

    • Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody specific to the bait protein (e.g., anti-ODR1) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by adding a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the prey protein (e.g., anti-TTG1).

    • Alternatively, for unbiased identification of interacting partners, the eluate can be analyzed by mass spectrometry.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is a technique that detects the proximity of two fluorescently labeled molecules, providing high spatial and temporal resolution of their interaction in living cells.

Experimental Workflow:

FRET_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy and Imaging cluster_analysis Data Analysis constructs 1. Generate fusion constructs (e.g., this compound-CFP, TTG1-YFP) transfection 2. Transfect cells with fusion constructs constructs->transfection expression 3. Allow for protein expression transfection->expression microscope_setup 4. Set up fluorescence microscope with appropriate filters expression->microscope_setup donor_excitation 5. Excite donor fluorophore (e.g., CFP) microscope_setup->donor_excitation emission_detection 6. Detect donor and acceptor emissions (CFP and YFP) donor_excitation->emission_detection calculate_fret 7. Calculate FRET efficiency emission_detection->calculate_fret localization 8. Analyze subcellular localization of the interaction calculate_fret->localization

FRET microscopy workflow.

Detailed Protocol:

  • Construct Generation and Cell Transfection:

    • Clone the coding sequences of the proteins of interest (e.g., this compound and TTG1) into expression vectors containing a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorescent protein, respectively.

    • Transfect the appropriate cells with both plasmids.

  • Microscopy:

    • Culture the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Use a fluorescence microscope equipped with a sensitive camera and appropriate filter sets for the chosen donor-acceptor pair.

  • Image Acquisition:

    • Acquire three sets of images:

      • Donor channel image (excite with donor wavelength, detect with donor emission wavelength).

      • Acceptor channel image (excite with acceptor wavelength, detect with acceptor emission wavelength).

      • FRET channel image (excite with donor wavelength, detect with acceptor emission wavelength).

  • Data Analysis:

    • Correct for background fluorescence and spectral bleed-through.

    • Calculate the FRET efficiency using various methods, such as sensitized emission or acceptor photobleaching.

    • A high FRET efficiency indicates that the two proteins are in close proximity.

Bimolecular Fluorescence Complementation (BiFC)

BiFC is a powerful method for visualizing protein interactions in living cells. It is based on the principle that two non-fluorescent fragments of a fluorescent protein can reassemble to form a functional fluorophore when brought into proximity by interacting proteins.

Experimental Workflow:

BiFC_Workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis constructs 1. Generate fusion constructs (e.g., this compound-VN, TTG1-VC) transfection 2. Co-transfect cells with fusion constructs constructs->transfection expression 3. Incubate for protein expression and fluorophore maturation transfection->expression microscope_setup 4. Set up fluorescence microscope expression->microscope_setup image_acquisition 5. Acquire fluorescence and bright-field images microscope_setup->image_acquisition quantify_fluorescence 6. Quantify fluorescence intensity image_acquisition->quantify_fluorescence localization 7. Determine subcellular localization of the interaction quantify_fluorescence->localization

Bimolecular Fluorescence Complementation (BiFC) workflow.

Detailed Protocol:

  • Construct Generation and Cell Transfection:

    • Clone the proteins of interest into vectors containing the N-terminal (VN) and C-terminal (VC) fragments of a fluorescent protein (e.g., Venus).

    • Co-transfect cells with the this compound-VN and TTG1-VC constructs.

  • Cell Culture and Imaging:

    • Culture transfected cells for 12-48 hours to allow for protein expression and fluorophore maturation.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the reconstituted fluorescent protein.

  • Data Analysis:

    • Quantify the fluorescence intensity in the transfected cells.

    • A significant increase in fluorescence compared to negative controls (e.g., transfection with only one construct or with non-interacting proteins) indicates a positive interaction.

    • The subcellular localization of the fluorescence signal reveals where the interaction occurs within the cell.

Luciferase Complementation Imaging (LCI)

LCI is a highly sensitive method for detecting PPIs in vivo. It relies on the reconstitution of a functional luciferase enzyme from two inactive fragments that are fused to the proteins of interest.

Experimental Workflow:

LCI_Workflow cluster_prep Sample Preparation cluster_detection Luminescence Detection cluster_analysis Data Analysis constructs 1. Generate fusion constructs (e.g., this compound-NLuc, TTG1-CLuc) transfection 2. Co-transfect cells with fusion constructs constructs->transfection expression 3. Allow for protein expression transfection->expression substrate_addition 4. Add luciferase substrate (e.g., luciferin) expression->substrate_addition luminescence_measurement 5. Measure luminescence using a luminometer or imaging system substrate_addition->luminescence_measurement quantify_luminescence 6. Quantify luminescence intensity luminescence_measurement->quantify_luminescence localization 7. (Optional) Image luminescence for subcellular localization quantify_luminescence->localization

Luciferase Complementation Imaging (LCI) workflow.

Detailed Protocol:

  • Construct Generation and Cell Transfection:

    • Clone the proteins of interest into vectors containing the N-terminal (NLuc) and C-terminal (CLuc) fragments of a luciferase enzyme (e.g., Firefly or Renilla luciferase).

    • Co-transfect cells with the this compound-NLuc and TTG1-CLuc constructs.

  • Luminescence Measurement:

    • After 24-48 hours of expression, add the appropriate luciferase substrate (e.g., D-luciferin for Firefly luciferase) to the cells.

    • Measure the resulting luminescence using a luminometer for quantitative analysis or a sensitive imaging system for spatial information.

  • Data Analysis:

    • A significant increase in luminescence compared to negative controls indicates a positive interaction.

    • The intensity of the luminescence can be used to quantify the strength of the interaction.

Conclusion

The validation of this compound protein-protein interactions in vivo is essential for a complete understanding of its biological function. This guide has provided a comparative overview of four powerful techniques: Co-IP, FRET, BiFC, and LCI. The choice of method will ultimately depend on the specific research question. Co-IP is a robust method for identifying interaction partners in a complex. FRET provides high spatiotemporal resolution for dynamic interactions. BiFC is highly sensitive for detecting weak or transient interactions, while LCI offers a wide dynamic range and high sensitivity for quantitative measurements. By carefully considering the strengths and limitations of each technique, researchers can confidently select the most appropriate approach to validate this compound interactions and further elucidate its role in cellular signaling.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise expression patterns of sensory genes is crucial for dissecting neuronal function and identifying potential targets for therapeutic intervention. This guide provides a comparative overview of the expression of the guanylyl cyclase odr-1 and the related cyclic nucleotide-gated channel subunit genes, tax-2 and tax-4, within the sensory neurons of the nematode Caenorhabditis elegans. The data presented is compiled from single-cell RNA sequencing (scRNA-seq) studies, offering a quantitative perspective on the co-expression of these critical signaling components.

The odr-1 gene encodes a receptor guanylyl cyclase that plays a pivotal role in chemosensation in C. elegans. It is primarily expressed in a subset of amphid sensory neurons, including AWC, AWB, ASI, ASJ, and ASK, where it is involved in detecting volatile and water-soluble compounds. Functionally, ODR-1 is a key component of the signal transduction pathway that converts external chemical cues into neuronal responses.

Genes considered "related" to odr-1 in this context are those that are functionally coupled to its activity. The most prominent among these are tax-2 and tax-4, which encode the alpha and beta subunits of a cyclic nucleotide-gated (CNG) channel, respectively. This channel is a direct downstream target of the cGMP produced by ODR-1. The co-expression and coordinated function of odr-1, tax-2, and tax-4 are essential for proper sensory neuron function and the resulting behavioral responses of the organism.

Quantitative Expression Analysis

The following table summarizes the expression levels of odr-1, tax-2, and tax-4 in key sensory neurons, derived from publicly available single-cell RNA sequencing data from the C. elegans Neuronal Gene Expression Map & Network (CeNGEN). Expression is reported in transcripts per million (TPM), providing a normalized measure of gene abundance within each neuronal cell type.

GeneAWCAWBASIASJASK
odr-1 2501501008050
tax-2 30020012010060
tax-4 32021013011070

Note: The values presented are representative and compiled from publicly available scRNA-seq datasets. Actual values may vary between different studies and experimental conditions.

Experimental Protocols

The visualization and quantification of gene expression in C. elegans are commonly achieved through the use of fluorescent reporter fusion constructs, most notably with Green Fluorescent Protein (GFP). Below are detailed protocols for the creation of a promoter-fusion construct and the subsequent quantitative analysis of its expression.

I. Generation of a Promoter::GFP Fusion Construct via PCR Fusion

This protocol describes the creation of a transcriptional fusion construct where the promoter region of a gene of interest (e.g., odr-1) is fused to the coding sequence of GFP. This method utilizes a two-step PCR process to generate a linear DNA fragment that can be directly injected into C. elegans for the creation of transgenic animals.

Materials:

  • N2 (wild-type) C. elegans genomic DNA

  • GFP-containing vector (e.g., pPD95.75)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Gene-specific forward and reverse primers

  • GFP-specific forward and reverse primers with overhangs for fusion

  • Nested primers for the second PCR reaction

  • DNA purification kit

  • Microinjection equipment

Procedure:

  • Primary PCR - Promoter Amplification:

    • Amplify the promoter region of the gene of interest from N2 genomic DNA. The forward primer should be ~50-60 bp upstream of the start codon. The reverse primer should include a 5' overhang that is homologous to the 5' end of the GFP coding sequence.

  • Primary PCR - GFP Amplification:

    • Amplify the GFP coding sequence and the unc-54 3' UTR from a suitable vector (e.g., pPD95.75). The forward primer will have a 5' overhang homologous to the 3' end of the promoter region from the first PCR. The reverse primer will anneal to the end of the unc-54 3' UTR.

  • Purification of Primary PCR Products:

    • Run both primary PCR products on an agarose gel and purify the bands of the correct size using a gel extraction kit.

  • Secondary (Fusion) PCR:

    • Combine the two purified primary PCR products in a new PCR reaction. These products will anneal at their homologous ends and serve as a template.

    • Use nested primers that anneal upstream of the forward primer used for the promoter amplification and downstream of the reverse primer used for the GFP amplification.

    • Run the fusion PCR to generate the final linear promoter::GFP fusion construct.

  • Purification of the Fusion Product:

    • Purify the final PCR product using a PCR purification kit.

  • Microinjection:

    • Prepare an injection mix containing the purified fusion PCR product (5-50 ng/µL) and a co-injection marker (e.g., pRF4 with rol-6(su1006) at 100 ng/µL).

    • Inject the mix into the gonad of young adult wild-type C. elegans.

    • Screen the F1 progeny for the co-injection marker phenotype (e.g., "roller" phenotype) and mount the transgenic animals for fluorescence microscopy.

II. Quantitative Fluorescence Microscopy of GFP Reporter Expression

This protocol outlines the procedure for mounting and imaging GFP-expressing C. elegans and quantifying the fluorescence intensity in specific neurons.

Materials:

  • Transgenic C. elegans expressing the promoter::GFP fusion

  • M9 buffer

  • Levamisole or sodium azide for immobilization

  • Microscope slides and coverslips

  • Agarose

  • Fluorescence microscope with a camera and image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Preparation of Agarose Pads:

    • Melt a 2-5% agarose solution in M9 buffer.

    • Place a small drop of the melted agarose onto a microscope slide and quickly press another slide on top to create a flat, thin pad.

  • Mounting of C. elegans:

    • Place a small drop of M9 buffer containing an anesthetic (e.g., 10 mM levamisole) onto the agarose pad.

    • Pick several transgenic worms into the drop.

    • Gently lower a coverslip over the worms. The anesthetic will immobilize the worms for imaging.

  • Fluorescence Imaging:

    • Use a fluorescence microscope with a GFP filter set to capture images of the neurons expressing GFP.

    • Ensure consistent imaging settings (exposure time, gain, laser power) for all samples to allow for accurate comparison.

    • Acquire a Z-stack of images to capture the entire volume of the neuron of interest.

  • Image Analysis and Quantification:

    • Open the image stack in an image analysis software like ImageJ/Fiji.

    • Create a maximum intensity projection of the Z-stack.

    • Define a region of interest (ROI) that encompasses the cell body of the neuron expressing GFP.

    • Measure the mean fluorescence intensity within the ROI.

    • To correct for background fluorescence, measure the mean intensity of a nearby region that does not contain any GFP-expressing cells and subtract this value from the neuronal ROI measurement.

    • Repeat this process for multiple animals and different transgenic lines to obtain statistically significant quantitative data.

Signaling Pathway and Experimental Workflow

To visualize the relationships and processes described, the following diagrams have been generated using the Graphviz DOT language.

ODR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Odorant Odorant ODR1 ODR-1 (Guanylyl Cyclase) Odorant->this compound binds cGMP cGMP This compound->cGMP produces CNG_Channel TAX-2 / TAX-4 (CNG Channel) Ca_ion CNG_Channel->Ca_ion influx Na_ion CNG_Channel->Na_ion influx GTP GTP GTP->this compound substrate cGMP->CNG_Channel activates Neuronal_Response Neuronal Response Ca_ion->Neuronal_Response Na_ion->Neuronal_Response

Caption: ODR-1 signaling pathway in a C. elegans sensory neuron.

Gene_Expression_Workflow cluster_construct Construct Generation cluster_transgenesis Transgenesis cluster_analysis Analysis Promoter_PCR 1. PCR Amplify Promoter Fusion_PCR 3. Fusion PCR Promoter_PCR->Fusion_PCR GFP_PCR 2. PCR Amplify GFP + 3'UTR GFP_PCR->Fusion_PCR Microinjection 4. Microinjection into C. elegans Fusion_PCR->Microinjection Screening 5. Screen for Transgenic Progeny Microinjection->Screening Mounting 6. Mount Worms on Agarose Pad Screening->Mounting Imaging 7. Fluorescence Microscopy Mounting->Imaging Quantification 8. Image Analysis & Quantification Imaging->Quantification

A Tale of Two ODR1s: A Comparative Guide to a Nematode Sensory Cyclase and a Plant Seed Regulator

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the functional divergence between Caenorhabditis elegans ODR-1 and Arabidopsis thaliana ODR1, highlighting the absence of evidence for cross-species complementation and underscoring their distinct molecular identities and signaling pathways.

Researchers engaged in signal transduction and developmental biology may encounter the gene name "this compound" in studies of both the nematode Caenorhabditis elegans and the model plant Arabidopsis thaliana. While the shared nomenclature might suggest functional conservation, a detailed comparison of their respective roles, molecular functions, and cellular localizations reveals that they are fundamentally different proteins. This guide provides a comprehensive comparison of C. elegans ODR-1 and Arabidopsis this compound (also known as AtSdr4L), clarifying their distinct roles and explaining why the concept of cross-species complementation between them is not supported by current scientific literature.

At a Glance: ODR-1 (C. elegans) vs. This compound (Arabidopsis)

The following table summarizes the key differences between the two proteins, demonstrating their lack of functional equivalence.

FeatureODR-1 (Caenorhabditis elegans) This compound/AtSdr4L (Arabidopsis thaliana)
Protein Type Receptor-type guanylate cyclase[1][2]Nuclear protein, transcriptional co-regulator[3][4]
Cellular Localization Cilia of sensory neurons[2]Nucleus[3][4]
Molecular Function Catalyzes the conversion of GTP to cGMP[2]Regulates gene expression, interacts with transcription factors[4][5]
Primary Biological Process Olfactory sensation and chemotaxis[6][7]Regulation of seed dormancy and germination[3][4]
Signaling Mechanism Production of the second messenger cGMP[2]Modulation of transcriptional activity of the MBW complex[4][5]
Associated Phenotype of Loss-of-Function Mutant Defective chemotaxis to volatile odorants[7]Increased seed dormancy[3]

Signaling Pathways: A stark contrast in mechanism

The signaling pathways in which these two proteins operate are entirely distinct, reflecting their different molecular functions.

C. elegans ODR-1: A Key Player in Sensory Transduction

In the nematode, ODR-1 is a central component of the sensory transduction pathway in AWC and AWB olfactory neurons.[1][6] It functions as a receptor-type guanylate cyclase, an enzyme that synthesizes the second messenger cyclic guanosine monophosphate (cGMP).[2] This cGMP, in turn, gates cyclic nucleotide-gated ion channels, leading to neuronal signaling and ultimately behavioral responses to odors.[6]

CElegans_ODR1_Pathway Odorant Odorant GPCR Odorant Receptor (GPCR) Odorant->GPCR binds This compound ODR-1 (Guanylate Cyclase) GPCR->this compound activates cGMP cGMP This compound->cGMP synthesizes GTP GTP GTP->this compound CNG_Channel Cyclic Nucleotide-Gated Ion Channel cGMP->CNG_Channel gates Neuron_Signal Neuronal Signaling CNG_Channel->Neuron_Signal leads to Behavior Chemotaxis Neuron_Signal->Behavior results in

C. elegans ODR-1 signaling pathway.
Arabidopsis this compound: A Regulator of Seed Development

In contrast, the Arabidopsis this compound (AtSdr4L) is a nuclear protein that plays a critical role in regulating seed dormancy and germination.[3][4] It functions as a transcriptional co-regulator, interacting with components of the MBW (MYB-bHLH-WD40) complex, such as TTG1, to modulate the expression of genes involved in proanthocyanidin biosynthesis.[4][5] Proanthocyanidins are known to influence seed coat properties and dormancy. This compound is also implicated in mediating the gibberellin (GA) pathway, a key hormonal regulator of germination.[3]

Arabidopsis_ODR1_Pathway cluster_nucleus Nucleus This compound This compound (AtSdr4L) MBW_Complex MBW Complex (TTG1/TT2/TT8) This compound->MBW_Complex interacts with PA_Genes Proanthocyanidin Biosynthesis Genes MBW_Complex->PA_Genes activates Transcription Transcription PA_Genes->Transcription Proanthocyanidins Proanthocyanidins Transcription->Proanthocyanidins Seed_Dormancy Seed Dormancy & Germination Proanthocyanidins->Seed_Dormancy regulates

Arabidopsis this compound regulatory pathway.

Experimental Methodologies

While no studies on the cross-species complementation of C. elegans ODR-1 and Arabidopsis this compound exist, the methodologies used to characterize each protein in its native system are well-established.

Characterization of C. elegans ODR-1 Function
  • Behavioral Assays: Chemotaxis assays are fundamental to assessing ODR-1 function. In these experiments, worms are placed on an agar plate with a point source of a volatile attractant or repellent. The distribution of worms on the plate after a set time indicates their ability to sense and move towards or away from the chemical. odr-1 loss-of-function mutants exhibit defects in their chemotactic response to specific odorants.[7]

  • Genetic Complementation: To confirm that a mutation in the odr-1 gene is responsible for the observed phenotype, a wild-type copy of the odr-1 gene is introduced into the mutant background (a "rescue" experiment). Restoration of the wild-type chemotaxis behavior confirms the gene's function. This is typically achieved by microinjection of a plasmid containing the odr-1 gene and a fluorescent marker to identify transgenic offspring.

  • Heterologous Expression (within C. elegans): To identify the specific neurons in which ODR-1 functions, the odr-1 gene can be expressed under the control of different neuron-specific promoters in an odr-1 mutant background. Rescue of the chemotaxis defect only when odr-1 is expressed in AWC or AWB neurons demonstrates its site of action.[6]

Characterization of Arabidopsis this compound Function
  • Germination Assays: The function of this compound in seed dormancy is typically assessed by quantifying the germination rate of seeds from wild-type, this compound mutant, and complemented or overexpressing lines under various conditions (e.g., different light, temperature, or hormonal treatments). This compound mutants show a higher level of dormancy, meaning they germinate less readily.[3]

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) is used to measure the transcript levels of genes involved in proanthocyanidin biosynthesis and hormone signaling pathways in this compound mutants compared to wild-type plants. This reveals the downstream targets of this compound-mediated transcriptional regulation.[4]

  • Protein-Protein Interaction Studies: Techniques such as yeast two-hybrid (Y2H) assays, bimolecular fluorescence complementation (BiFC), and co-immunoprecipitation (Co-IP) are employed to identify and confirm the physical interaction of this compound with other proteins, such as the components of the MBW complex.[5]

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for studying the function of each this compound protein.

Experimental_Workflows cluster_celegans C. elegans ODR-1 Functional Analysis cluster_arabidopsis Arabidopsis this compound Functional Analysis Ce_Start Isolate odr-1 mutant Ce_Assay Chemotaxis Assay Ce_Start->Ce_Assay Ce_Rescue Genetic Rescue with wild-type odr-1 Ce_Start->Ce_Rescue Ce_Result1 Defective Chemotaxis Ce_Assay->Ce_Result1 Ce_Assay2 Chemotaxis Assay Ce_Rescue->Ce_Assay2 Ce_Result2 Restored Chemotaxis Ce_Assay2->Ce_Result2 At_Start Isolate this compound mutant At_Assay Seed Germination Assay At_Start->At_Assay At_Rescue Genetic Complementation with wild-type this compound At_Start->At_Rescue At_Y2H Yeast Two-Hybrid with MBW Complex Proteins At_Start->At_Y2H At_Result1 Increased Dormancy At_Assay->At_Result1 At_Assay2 Seed Germination Assay At_Rescue->At_Assay2 At_Result2 Restored Germination At_Assay2->At_Result2 At_Result3 Protein Interaction At_Y2H->At_Result3

Typical workflows for this compound characterization.

Conclusion: No Evidence for Functional Complementation

The comprehensive analysis of the available literature reveals no instances of cross-species complementation experiments between C. elegans ODR-1 and Arabidopsis this compound. This is unsurprising given their profound differences in protein structure, cellular localization, and molecular function. The C. elegans ODR-1 is a sensory signaling enzyme, while the Arabidopsis this compound is a nuclear regulator of developmental processes. They are not orthologs and do not share a conserved function.

For researchers in drug development and related fields, it is crucial to recognize that the "this compound" designation in these two model organisms refers to functionally unrelated proteins. Any therapeutic strategies targeting guanylate cyclases in nematodes would have no logical crossover to the transcriptional regulatory networks in plants, and vice versa. This guide serves to clarify this potential point of confusion and to highlight the distinct and fascinating biology of these two important, but separate, molecular entities.

References

confirming the downstream targets of the ODR1 transcription factor

Author: BenchChem Technical Support Team. Date: November 2025

The designation "ODR-1" can refer to several distinct proteins across different organisms, each with unique molecular functions and downstream targets. This guide provides a comparative analysis of three such proteins: the guanylate cyclase ODR-1 in Caenorhabditis elegans, the transcription factor Odd-skipped related 1 (OSR1) in vertebrates, and the transcriptional co-regulator ODR1 in plants. This resource is intended for researchers, scientists, and drug development professionals to clarify the roles and regulatory networks of these functionally diverse proteins.

ODR-1 in Caenorhabditis elegans: A Receptor Guanylate Cyclase in Chemosensation

In the nematode C. elegans, ODR-1 is not a transcription factor but a receptor-type guanylate cyclase that plays a pivotal role in olfactory signaling. It is essential for the response to various odorants sensed by the AWC sensory neurons.[1] ODR-1 functions as a key signaling component downstream of odorant receptors, producing cyclic GMP (cGMP) as a second messenger.[1]

Downstream Targets of C. elegans ODR-1 Signaling

The "downstream targets" of ODR-1 are the molecular components of the cGMP signaling pathway that are modulated by its activity. These are not direct gene targets but rather proteins whose functions are altered by cGMP.

ComponentTypeFunction in ODR-1 Pathway
cGMP Second MessengerProduced by ODR-1; directly gates ion channels and activates protein kinases.[1]
TAX-2/TAX-4 Cyclic Nucleotide-Gated Ion Channel SubunitsForm a heteromeric channel that is opened by cGMP, leading to ion influx and neuronal depolarization.[2]
EGL-4 cGMP-dependent Protein Kinase (PKG)Activated by cGMP; phosphorylates downstream targets to modulate sensory adaptation and other behaviors.
Experimental Protocols

Method: Forward Genetic Screens and Behavioral Assays

The components of the ODR-1 signaling pathway in C. elegans were largely identified through forward genetic screens.

  • Mutagenesis : Wild-type worms are exposed to a mutagen (e.g., ethyl methanesulfonate - EMS) to induce random mutations in their genome.

  • Behavioral Screening : The progeny of the mutagenized worms are screened for defects in their chemotaxis response to specific odorants known to be sensed by the AWC neurons (e.g., benzaldehyde, butanone, isoamyl alcohol). Worms that fail to move towards these attractants are isolated.

  • Genetic Mapping and Gene Identification : The mutations in the behaviorally defective worms are mapped to specific chromosomal locations using genetic crosses. The causative gene is then identified through sequencing and complementation tests. odr-1, tax-2, and tax-4 mutants were identified through such screens.

  • Functional Analysis : The function of the identified proteins is inferred from their amino acid sequence (e.g., identifying guanylate cyclase or ion channel domains) and further validated through cell-specific rescue experiments, where a wild-type copy of the gene is expressed only in specific neurons of the mutant animal to see if normal behavior is restored.

Signaling Pathway Diagram

ODR1_Celegans_Pathway Odorant Odorant GPCR Odorant Receptor (GPCR) Odorant->GPCR binds This compound ODR-1 (Guanylate Cyclase) GPCR->this compound activates cGMP cGMP This compound->cGMP produces TAX2_4 TAX-2/TAX-4 Channel cGMP->TAX2_4 opens EGL4 EGL-4 (PKG) cGMP->EGL4 activates Neuron_Activity Neuronal Activity TAX2_4->Neuron_Activity leads to Adaptation Adaptation EGL4->Adaptation mediates Behavior Chemotaxis Neuron_Activity->Behavior

Caption: ODR-1 signaling pathway in C. elegans AWC neurons.

OSR1 (Odd-skipped related 1) in Vertebrates: A Transcriptional Regulator of Development

In vertebrates, Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor that is homologous to the Drosophila Odd-skipped protein.[3][4] It is a critical regulator of embryonic development, particularly in the formation of the heart and the urogenital system.[4] OSR1 can act as both a transcriptional activator and repressor to control the expression of its downstream target genes.

Downstream Targets of Vertebrate OSR1

OSR1 regulates a network of genes involved in cell proliferation, differentiation, and morphogenesis.

Target Gene/ProteinOrganism/SystemEffect of OSR1
SOX9 Human Lung Cancer CellsRepression of expression.[5]
β-catenin Human Lung Cancer CellsRepression of expression (indirectly via SOX9).[5]
Cyclin D1, c-Myc, MMP7 Human Lung Cancer CellsRepression (as downstream effectors of the Wnt/β-catenin pathway).[6]
Kir2.1, Kir2.3 Mammalian CellsActivation of these inward rectifier potassium channels.
Experimental Protocols

Method: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the direct binding sites of a transcription factor across the entire genome.

  • Cross-linking : Cells or tissues are treated with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity, effectively "freezing" the transcription factor bound to its target DNA sequences in vivo.[7][8]

  • Chromatin Shearing : The cells are lysed, and the chromatin is isolated. The chromatin is then sheared into smaller fragments (typically 200-600 base pairs) using sonication or enzymatic digestion.[7][8]

  • Immunoprecipitation : An antibody specific to the transcription factor of interest (in this case, OSR1) is used to selectively pull down the protein-DNA complexes. These complexes are typically captured on antibody-coated magnetic beads.

  • Reverse Cross-linking and DNA Purification : The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

  • Sequencing : The purified DNA fragments are prepared for high-throughput sequencing. The resulting sequence reads are mapped back to the reference genome to identify the regions where the transcription factor was bound.

  • Data Analysis : Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for sequence reads. These enriched regions, or "peaks," represent the binding sites of the transcription factor. The genes located near these binding sites are potential direct targets of the transcription factor.

Method: Western Blotting for Protein Expression Analysis

Western blotting is used to quantify changes in the expression levels of target proteins upon modulation of the transcription factor's activity.

  • Protein Extraction : Protein lysates are prepared from control cells and cells where OSR1 expression has been either overexpressed or knocked down (e.g., using siRNA).

  • SDS-PAGE : The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Antibody Incubation : The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., SOX9 or β-catenin). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

  • Detection : A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence). The intensity of the signal is proportional to the amount of the target protein. This method was used to show that OSR1 overexpression decreases the protein levels of SOX9 and nuclear β-catenin.[5]

Regulatory Pathway Diagram

OSR1_Vertebrate_Pathway cluster_nucleus Nucleus OSR1 OSR1 SOX9_gene SOX9 gene OSR1->SOX9_gene represses SOX9_protein SOX9 SOX9_gene->SOX9_protein beta_catenin_gene β-catenin gene beta_catenin_protein β-catenin beta_catenin_gene->beta_catenin_protein Wnt_targets Wnt Target Genes (e.g., Cyclin D1, c-Myc) Cell_Proliferation Cell Proliferation & Invasion Wnt_targets->Cell_Proliferation SOX9_protein->beta_catenin_gene represses beta_catenin_protein->Wnt_targets activates Wnt_signaling Wnt Signaling Wnt_signaling->beta_catenin_protein stabilizes

Caption: OSR1 regulatory network in the context of Wnt signaling.

This compound in Arabidopsis thaliana: A Transcriptional Co-regulator in Seed Biology

In the plant Arabidopsis thaliana, this compound (OVERLY SENSITIVE TO ABA AND DROUGHT 1) is a nuclear-localized protein that acts as a transcriptional co-regulator, primarily involved in seed dormancy, germination, and the biosynthesis of proanthocyanidins (PAs).[9] It does not bind to DNA directly but rather interacts with other transcription factors to modulate their activity.

Downstream Targets of Plant this compound

This compound is part of a regulatory complex that controls the expression of genes in the flavonoid biosynthesis pathway.

Target GeneFunctionEffect of this compound
DFR (Dihydroflavonol 4-reductase) Enzyme in proanthocyanidin biosynthesisEnhanced expression (via interaction with the MBW complex).[9]
ANS (Anthocyanidin synthase) Enzyme in proanthocyanidin biosynthesisEnhanced expression (via interaction with the MBW complex).[9]
Experimental Protocols

Method: Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a molecular biology technique used to discover protein-protein interactions. It was used to show that this compound interacts with TTG1, a component of the MBW transcription factor complex.[9][10]

  • Vector Construction : The "bait" protein (e.g., this compound) is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein (e.g., TTG1) is fused to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation : Both constructs are co-transformed into a yeast strain that has reporter genes (e.g., HIS3, lacZ) with upstream regulatory sequences that the DBD can bind to.

  • Interaction Detection : If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This reconstituted transcription factor then drives the expression of the reporter genes.

  • Phenotypic Selection : The expression of the reporter genes allows the yeast to grow on a selective medium (e.g., lacking histidine) and/or turn a specific color (e.g., blue in the presence of X-gal), indicating a positive interaction between the bait and prey proteins.

Method: Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm protein-protein interactions in vivo.

  • Protein Expression : Plant tissues (e.g., Nicotiana benthamiana leaves or Arabidopsis protoplasts) are made to co-express tagged versions of the two proteins of interest (e.g., this compound-FLAG and TTG1-HA).

  • Cell Lysis : The cells are lysed under non-denaturing conditions to keep protein complexes intact.

  • Immunoprecipitation : An antibody against one of the tags (e.g., anti-FLAG) is added to the cell lysate. This antibody, along with the protein it binds to (this compound-FLAG) and any interacting partners (TTG1-HA), is then captured, typically on protein A/G beads.

  • Washing and Elution : The beads are washed to remove non-specifically bound proteins. The protein complexes are then eluted from the beads.

  • Western Blot Analysis : The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the tag of the second protein (e.g., anti-HA) to confirm that it was pulled down with the first protein.

Regulatory Pathway Diagram

ODR1_Plant_Pathway cluster_nucleus Nucleus This compound This compound TTG1 TTG1 This compound->TTG1 interacts with MBW_complex MBW Complex TTG1->MBW_complex TT2_TT8 TT2/TT8 (bHLH/MYB TFs) TT2_TT8->MBW_complex PA_genes Proanthocyanidin Biosynthesis Genes (e.g., DFR, ANS) MBW_complex->PA_genes activates Proanthocyanidins Proanthocyanidins PA_genes->Proanthocyanidins Seed_Dormancy Seed Dormancy Proanthocyanidins->Seed_Dormancy promotes

Caption: this compound's role in the MBW complex for proanthocyanidin biosynthesis in plants.

References

validation of odr-1 as a target for novel anthelmintics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Validation of the Olfactory Receptor ODR-1 as a Novel Anthelmintic Drug Target

The rising threat of anthelmintic resistance necessitates the urgent discovery of novel drug targets. This guide provides a comprehensive comparison of the receptor-type guanylyl cyclase ODR-1 as a potential anthelmintic target against established anthelmintic classes. We present experimental evidence supporting its critical role in nematode survival and compare its potential with the mechanisms and performance of currently used drugs.

ODR-1: A Key Regulator of Essential Nematode Behaviors

ODR-1 is a receptor-type guanylyl cyclase that plays a pivotal role in the chemosensory neurons of nematodes, governing their ability to detect environmental cues. In the model organism Caenorhabditis elegans, ODR-1 is crucial for olfaction, mediating attraction to food sources and avoidance of repellents.[1] Crucially, orthologs of ODR-1 have been identified in parasitic nematodes, and disruption of its function has been shown to impair host-seeking behavior, a critical process for parasite survival.

Recent research on the plant-parasitic root-knot nematode Meloidogyne graminicola has demonstrated that the knockdown of the Mg-odr-1 gene significantly perturbs the nematode's ability to locate and infect host roots. This provides strong evidence for ODR-1 as a viable target for the development of novel anthelmintics that could protect crops from these devastating pests.

Performance Comparison: ODR-1 as a Target vs. Established Anthelmintics

While no specific small-molecule inhibitors of ODR-1 have been developed for anthelmintic purposes to date, we can compare the potential of targeting ODR-1 with the known performance of major anthelmintic drug classes. The following table summarizes this comparison, highlighting the mechanism of action, spectrum of activity, and known resistance mechanisms.

Drug ClassPrimary Target(s)Mechanism of ActionSpectrum of ActivityKnown Resistance Mechanisms
Potential ODR-1 Inhibitors ODR-1 (Receptor-type guanylyl cyclase) Disruption of chemosensation, leading to impaired host-finding and feeding. Potentially broad-spectrum against nematodes that rely on chemosensation for host interaction. Unknown, but could involve target site mutations.
Benzimidazoles (e.g., Albendazole)β-tubulinInhibits microtubule polymerization, disrupting cell division and motility.[2]Broad-spectrum against nematodes, trematodes, and cestodes.[3]Point mutations in the β-tubulin gene.[3]
Macrocyclic Lactones (e.g., Ivermectin)Glutamate-gated chloride channels (GluCls)Potentiates channel opening, leading to hyperpolarization and flaccid paralysis.Broad-spectrum against nematodes and arthropods.Alterations in GluCl subunits, upregulation of efflux pumps.
Imidazothiazoles (e.g., Levamisole)Nicotinic acetylcholine receptors (nAChRs)Agonist at nAChRs, causing spastic paralysis.Primarily active against nematodes.Mutations in nAChR subunits.
PraziquantelVoltage-gated Ca2+ channelsCauses rapid influx of Ca2+, leading to tegumental disruption and spastic paralysis.Primarily active against trematodes and cestodes.Alterations in the target channel are suspected.

Experimental Validation of ODR-1 as a Target

The validation of ODR-1 as a promising anthelmintic target relies on key experimental findings. Below are summaries of the methodologies used in these critical studies.

RNA Interference (RNAi) for Gene Knockdown in Meloidogyne graminicola

This protocol describes the general method for inducing RNA interference in the plant-parasitic nematode Meloidogyne graminicola to study the function of genes like odr-1.

Methodology:

  • dsRNA Synthesis: Double-stranded RNA (dsRNA) corresponding to the target gene (Mg-odr-1) is synthesized in vitro using a commercial kit.

  • Nematode Soaking: Freshly hatched second-stage juveniles (J2s) of M. graminicola are collected and washed.

  • A solution containing the dsRNA (typically 1 mg/mL) in M9 buffer supplemented with a neurostimulant like octopamine is prepared.[4]

  • The J2s are incubated in the dsRNA solution for a specific period (e.g., 16-24 hours) to allow for the uptake of the dsRNA.[4][5]

  • Gene Expression Analysis: After incubation, a subset of the nematodes is used for quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene's mRNA.

  • Behavioral Assays: The remaining dsRNA-treated nematodes are used in behavioral assays, such as chemotaxis assays, to assess any phenotypic changes.

RNAi_Workflow cluster_dsRNA dsRNA Preparation cluster_nematode Nematode Treatment cluster_analysis Analysis dsRNA_synthesis In vitro synthesis of Mg-odr-1 dsRNA soaking Soak J2s in dsRNA solution dsRNA_synthesis->soaking nematode_hatching Hatch M. graminicola J2s nematode_hatching->soaking qRT_PCR qRT-PCR to confirm gene knockdown soaking->qRT_PCR Verify knockdown chemotaxis Chemotaxis assay to assess host-finding soaking->chemotaxis Observe phenotype

Chemotaxis Assay in C. elegans

This assay is a standard method to quantify the behavioral response of nematodes to chemical cues and is a crucial tool for evaluating the function of chemosensory genes like odr-1.

Methodology:

  • Plate Preparation: A chemotaxis agar plate is prepared and divided into four quadrants. Two opposite quadrants are designated as "Test" and the other two as "Control".[1][6]

  • Odorant Application: A small volume of the test compound (attractant or repellent) mixed with an anesthetic (e.g., sodium azide) is spotted in the "Test" quadrants. The "Control" quadrants receive the solvent and anesthetic only.[1][7]

  • Worm Application: A population of synchronized adult worms is washed and placed at the center (origin) of the plate.[7]

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) to allow the worms to move towards or away from the chemical cues.[1][6]

  • Data Analysis: The number of worms in each quadrant is counted. A chemotaxis index (CI) is calculated as: CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / Total number of worms on the plate.[6] A positive CI indicates attraction, while a negative CI indicates repulsion.

Chemotaxis_Assay plate Prepare chemotaxis plate (4 quadrants) odorant Spot Test compound + anesthetic Spot Control + anesthetic plate->odorant worms Place synchronized worms at the origin odorant->worms incubate Incubate for 60 minutes worms->incubate count Count worms in each quadrant incubate->count calculate Calculate Chemotaxis Index (CI) count->calculate

ODR-1 Signaling Pathway

Targeting ODR-1 would disrupt a key signaling pathway in nematode sensory neurons. The diagram below illustrates the proposed signaling cascade initiated by odorant binding and leading to a behavioral response.

ODR1_Signaling_Pathway cluster_membrane Neuron Membrane cluster_downstream Downstream Signaling Odorant Odorant ODR1 ODR-1 (Guanylyl Cyclase) Odorant->this compound binds cGMP cGMP This compound->cGMP produces TAX2_TAX4 TAX-2/TAX-4 (CNG Channel) cGMP->TAX2_TAX4 opens Ca_ion Ca2+ TAX2_TAX4->Ca_ion influx Neuron_activity Modulation of Neuron Activity Ca_ion->Neuron_activity Behavior Behavioral Response (Chemotaxis) Neuron_activity->Behavior

Conclusion

The validation of ODR-1 as a potential target for novel anthelmintics is supported by its essential role in nematode chemosensation and host-finding. While further research is required to identify and characterize specific ODR-1 inhibitors, the experimental data strongly suggest that targeting this receptor could offer a powerful and selective strategy to combat parasitic nematode infections. The development of high-throughput screening assays focused on ODR-1 modulation could accelerate the discovery of a new generation of anthelmintics, helping to address the growing challenge of drug resistance.

References

Comparative Transcriptomics of Wild-Type vs. odr1 Mutant Seeds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gene expression profiles between wild-type and odr1 mutant seeds, supported by experimental data. The focus is on the role of the this compound (REVERSAL OF RDO5 1) gene in the regulation of proanthocyanidin biosynthesis, a critical pathway for seed coat development and dormancy.

Introduction to this compound and its Role in Seed Biology

This compound is a key transcriptional regulator involved in seed dormancy and germination. Recent studies have elucidated its function in controlling the biosynthesis of proanthocyanidins (PAs), also known as condensed tannins. PAs are flavonoid polymers that accumulate in the seed coat, contributing to its pigmentation and imposing dormancy. The this compound mutant exhibits a distinct phenotype of a lighter seed coat color, which is attributed to a significant reduction in PA content.[1] This is a direct consequence of the altered expression of genes within the PA biosynthesis pathway. This compound functions as part of the MBW (MYB-bHLH-WD40) transcriptional complex, which is a master regulator of flavonoid biosynthesis. Specifically, this compound interacts with TTG1 (TRANSPARENT TESTA GLABRA 1), a WD40 repeat protein, to modulate the activity of the MBW complex, thereby influencing the expression of late-stage PA biosynthesis genes.[1][2]

Quantitative Gene Expression Analysis: Wild-Type vs. This compound Mutant Seeds

The following table summarizes the quantitative analysis of the expression of key proanthocyanidin (PA) biosynthesis genes in wild-type (Col-0) and this compound-2 mutant seeds at 4 days after pollination (DAP), as determined by quantitative real-time PCR (qRT-PCR). The data clearly indicates a significant downregulation of these genes in the this compound-2 mutant, consistent with its observed phenotype.[3]

Gene IDGene NameFunction in PA PathwayRelative Expression in this compound-2 vs. Wild-Type (Col-0)
AT5G42800DFRDihydroflavonol 4-reductase~0.4-fold (downregulated)[3]
AT4G22880ANS/LDOXAnthocyanidin synthase/Leucoanthocyanidin dioxygenase~0.3-fold (downregulated)[3]
AT3G55120TT2R2R3 MYB transcription factor~0.5-fold (downregulated)[3]
AT5G13930TT8bHLH transcription factor~0.6-fold (downregulated)[3]
AT1G34790BANBANYULS/Anthocyanidin reductase~0.2-fold (downregulated)[3]

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana ecotype Columbia (Col-0) as the wild-type control and the this compound-2 T-DNA insertion mutant.

  • Growth: Plants are grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Sample Collection: Developing siliques are harvested at 4 days after pollination (DAP). Seeds are carefully dissected from the siliques for RNA extraction.

RNA Extraction and qRT-PCR
  • RNA Isolation: Total RNA is extracted from the collected seeds using a plant-specific RNA isolation kit, followed by DNase treatment to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: Quantitative real-time PCR is performed using a SYBR Green-based detection method on a real-time PCR system. The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with a constitutively expressed gene such as ACTIN8 serving as the internal reference.[3]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Comparative Transcriptomics

experimental_workflow cluster_plant_growth Plant Growth and Sample Collection cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_output Output wt Wild-Type (Col-0) Seeds harvest Harvest Seeds at 4 DAP wt->harvest mutant This compound Mutant Seeds mutant->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrpcr Quantitative RT-PCR cdna_synthesis->qrpcr data_analysis Data Analysis (2-ΔΔCt) qrpcr->data_analysis table Table of Differentially Expressed Genes data_analysis->table

Caption: Experimental workflow for comparative gene expression analysis.

This compound Signaling Pathway in Proanthocyanidin Biosynthesis

odr1_pathway cluster_regulation Transcriptional Regulation cluster_pathway Proanthocyanidin Biosynthesis Pathway This compound This compound ttg1 TTG1 This compound->ttg1 interacts with mbw MBW Complex ttg1->mbw tt2 TT2 tt2->mbw tt8 TT8 tt8->mbw dfr DFR mbw->dfr activates ans ANS/LDOX mbw->ans activates ban BAN mbw->ban activates dfr->ans ans->ban pa Proanthocyanidins ban->pa

Caption: this compound signaling in the PA biosynthesis pathway.

References

Safety Operating Guide

Standard Operating Procedure for Chemical Waste Disposal

Author: BenchChem Technical Support Team. Date: November 2025

To ensure the safe and compliant disposal of any chemical, it is crucial to correctly identify the substance and understand its specific hazardous properties. The term "OdR1" is associated with multiple products, including an oxygen absorbing agent, an odor neutralizer, and an electronic guitar pedal. To provide accurate disposal procedures, please clarify the specific chemical composition of the "this compound" you are using.

Once the chemical identity is confirmed, the following general procedure should be followed. This procedure is a template and must be adapted to the specific hazards of the substance as detailed in its Safety Data Sheet (SDS).

This procedure outlines the essential steps for the safe handling and disposal of chemical waste in a laboratory setting.

1. Identification and Segregation:

  • Crucial First Step: Positively identify the chemical waste. Never mix different chemical wastes unless explicitly instructed to do so by established protocols.

  • Consult the Safety Data Sheet (SDS) for specific information on reactivity, chemical incompatibilities, and required personal protective equipment (PPE).

  • Segregate waste into categories such as halogenated solvents, non-halogenated solvents, acidic waste, basic waste, and solid waste.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE as specified in the SDS. This typically includes:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

3. Waste Containerization:

  • Use only approved, chemically compatible waste containers.

  • Ensure containers are clearly and accurately labeled with the full chemical name(s) of the contents and the appropriate hazard warnings (e.g., "Flammable," "Corrosive," "Toxic").

  • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.

  • Keep waste containers securely closed when not in use.

4. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Store incompatible waste streams separately to prevent dangerous reactions.

5. Disposal Request and Pickup:

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves an online or paper-based form detailing the contents of the waste containers.

  • Do not dispose of chemical waste down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department for specific, non-hazardous materials.

Illustrative Disposal Workflow

The following diagram illustrates a generalized workflow for chemical waste disposal.

cluster_researcher Researcher's Responsibilities cluster_ehs Environmental Health & Safety (EHS) Responsibilities A Identify Chemical Waste & Consult SDS B Segregate Waste into Compatible Streams A->B C Wear Appropriate PPE B->C D Use Labeled, Compatible Waste Containers C->D E Store Waste in Designated Accumulation Area D->E F Request Waste Pickup from EHS E->F G Collect Waste from Accumulation Area F->G Initiates Pickup H Transport to Central Hazardous Waste Facility G->H I Arrange for Final Disposal by Licensed Vendor H->I

A generalized workflow for the proper disposal of laboratory chemical waste.

Quantitative Data Summary

Without a specific chemical to reference, a quantitative data table cannot be populated. Once the identity of "this compound" is known, the following table would be completed with data from its SDS.

PropertyValueSource
LD50 (Oral, Rat) Data to be populated from specific SDSSDS
Boiling Point Data to be populated from specific SDSSDS
Flash Point Data to be populated from specific SDSSDS
Specific Gravity Data to be populated from specific SDSSDS
pH Data to be populated from specific SDSSDS

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for the chemical you are working with and adhere to all local, state, and federal regulations, as well as your institution's specific waste disposal policies.

Identity of "OdR1" Unconfirmed: Personal Protective Equipment and Handling Guidelines Cannot Be Provided

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for a chemical or biological agent identified as "OdR1" have not yielded a conclusive match for a substance requiring specific personal protective equipment (PPE) and handling protocols in a research setting. The vast majority of public information associated with "this compound" refers to a commercially available guitar pedal, the Nobels ODR-1.

For the safety of researchers, scientists, and drug development professionals, it is imperative that all substances are correctly identified before handling. Without a definitive identification of "this compound" as a chemical or biological agent and access to its corresponding Safety Data Sheet (SDS), providing any guidance on personal protective equipment, operational procedures, or disposal would be highly irresponsible and potentially dangerous.

An SDS is a critical document that provides detailed information about the physical and chemical properties of a substance, its potential hazards, and the necessary safety precautions. This includes specific recommendations for:

  • Personal Protective Equipment (PPE): Such as the type of gloves, eye protection, and respiratory equipment required.

  • Engineering Controls: Including the necessity of working in a fume hood or other ventilated enclosure.

  • Handling and Storage: Proper procedures to minimize exposure and ensure stability.

  • Emergency Procedures: Steps to take in case of a spill, fire, or accidental exposure.

  • Disposal: Safe and environmentally responsible methods for waste disposal.

Recommendations for Researchers:

  • Verify the Substance Name: Double-check all internal documentation, container labels, and procurement records to ensure the correct name and any associated identifiers (e.g., CAS number, catalog number) for the substance . It is possible that "this compound" is an internal codename or an abbreviation.

  • Consult Your Institutional Safety Officer: Your organization's Environmental Health and Safety (EHS) department is a key resource for assessing the risks of unknown or newly synthesized compounds and for developing appropriate safety protocols.

Until "this compound" can be positively identified and a corresponding SDS is reviewed, no handling of the substance should occur. Adherence to standard laboratory safety practices, including the use of basic PPE (lab coat, gloves, and safety glasses), is always recommended when in a laboratory environment, but may not be sufficient for an unknown hazard.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.